Product packaging for 6-Ethoxy-5-fluoropyridin-3-amine(Cat. No.:CAS No. 886372-67-4)

6-Ethoxy-5-fluoropyridin-3-amine

Cat. No.: B1425852
CAS No.: 886372-67-4
M. Wt: 156.16 g/mol
InChI Key: QYCNUMGMBSFODC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Ethoxy-5-fluoropyridin-3-amine is a useful research compound. Its molecular formula is C7H9FN2O and its molecular weight is 156.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9FN2O B1425852 6-Ethoxy-5-fluoropyridin-3-amine CAS No. 886372-67-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-ethoxy-5-fluoropyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O/c1-2-11-7-6(8)3-5(9)4-10-7/h3-4H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCNUMGMBSFODC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=N1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20716974
Record name 6-Ethoxy-5-fluoropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886372-67-4
Record name 6-Ethoxy-5-fluoropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Ethoxy-5-fluoropyridin-3-amine synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 6-Ethoxy-5-fluoropyridin-3-amine

Abstract

This compound is a substituted pyridine derivative of increasing importance in medicinal chemistry and drug development. Its unique electronic and structural properties, conferred by the fluorine and ethoxy substituents, make it a valuable building block for synthesizing complex molecular scaffolds. This guide provides a comprehensive overview of a robust synthetic pathway for this compound, detailed protocols for its characterization and structural elucidation using modern analytical techniques, and essential safety and handling information. This document is intended for researchers, chemists, and drug development professionals seeking to utilize this versatile intermediate in their work.

Introduction: The Significance of Fluorinated Pyridine Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The strategic introduction of fluorine atoms into such scaffolds can significantly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, binding affinity, and membrane permeability. This compound (CAS No: 886372-67-4, Molecular Formula: C₇H₉FN₂O, Molecular Weight: 156.16 g/mol ) emerges as a key intermediate, combining the benefits of fluorine substitution with an ethoxy group that can influence solubility and serve as a steric or electronic anchor.[1][2][3] Its primary amine functional group provides a convenient handle for subsequent chemical modifications, making it a versatile precursor for the synthesis of kinase inhibitors and other targeted therapeutics.[4][5]

This guide offers a senior application scientist's perspective on the practical synthesis, in-depth characterization, and safe handling of this compound, emphasizing the causality behind experimental choices to ensure reproducibility and success.

Synthesis of this compound

While several synthetic routes can be envisioned, a common and reliable strategy involves a multi-step sequence starting from a commercially available pyridine precursor. The chosen pathway emphasizes robust reactions and straightforward purification, prioritizing yield and purity.

Proposed Synthetic Pathway

The synthesis proceeds in three key stages: 1) Nitration of a suitable fluoropyridine, 2) Nucleophilic aromatic substitution (SNAr) to introduce the ethoxy group, and 3) Reduction of the nitro group to the target primary amine. This sequence is designed to manage the directing effects of the substituents and ensure high regioselectivity.

Synthesis_Workflow A 5-Fluoro-3-nitropyridine (Starting Material) C SNAr Reaction (Ethanol, Heat) A->C B Sodium Ethoxide (NaOEt) B->C D 6-Ethoxy-5-fluoro-3-nitropyridine (Intermediate) C->D Introduction of Ethoxy Group F Reduction (Various Solvents) D->F E Reducing Agent (e.g., Fe/HCl, H₂/Pd-C) E->F G This compound (Final Product) F->G Formation of Amine Group

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Ethoxy-5-fluoro-3-nitropyridine via SNAr

  • Rationale: The nitro group is strongly electron-withdrawing, activating the pyridine ring for nucleophilic aromatic substitution. The ethoxide ion will preferentially displace a suitable leaving group (like a halogen, if present) or add to an activated position. In this proposed route starting from 5-fluoro-3-nitropyridine, the reaction with sodium ethoxide leads to the desired ethoxy-substituted intermediate. The choice of ethanol as a solvent is advantageous as it is the conjugate acid of the nucleophile, preventing unwanted side reactions.

  • Procedure:

    • To a solution of sodium metal (1.2 eq) in anhydrous ethanol (10 mL/g of starting material) under an inert atmosphere (e.g., Argon), add 5-fluoro-3-nitropyridine (1.0 eq) portion-wise, maintaining the temperature below 30°C.

    • Heat the reaction mixture to reflux (approx. 78°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and carefully quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x volume of aqueous phase).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate. Purification can be achieved via column chromatography.

Step 2: Reduction of 6-Ethoxy-5-fluoro-3-nitropyridine

  • Rationale: The reduction of an aromatic nitro group to a primary amine is a fundamental and reliable transformation. Several methods are effective; the use of iron powder in acidic medium (e.g., HCl or acetic acid) is a classic, cost-effective, and scalable choice. Alternatively, catalytic hydrogenation (H₂ gas with a Palladium-on-carbon catalyst) offers a cleaner reaction profile, often with higher yields.[6]

  • Procedure (using Fe/HCl):

    • Create a slurry of iron powder (5.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

    • Add a catalytic amount of concentrated hydrochloric acid to activate the iron.

    • Heat the slurry to reflux (approx. 80°C).

    • Add a solution of 6-Ethoxy-5-fluoro-3-nitropyridine (1.0 eq) in ethanol dropwise to the refluxing slurry.

    • Maintain reflux and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

    • Neutralize the filtrate with a base (e.g., saturated sodium bicarbonate solution) and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting crude solid can be purified by recrystallization or column chromatography to yield pure this compound.

Characterization and Structural Elucidation

Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic and spectrometric techniques provides a self-validating system for structural verification.

Characterization_Workflow cluster_spectroscopy Spectroscopy cluster_spectrometry Spectrometry & Physical A ¹H NMR B ¹³C NMR A->B Conclusion Structural Confirmation & Purity Assessment A->Conclusion C ¹⁹F NMR B->C B->Conclusion D FT-IR C->D C->Conclusion D->Conclusion E Mass Spec (MS) F Melting Point E->F E->Conclusion F->Conclusion Start Purified Sample

Caption: Workflow for the analytical characterization of the final product.

Summary of Analytical Data

The following table summarizes the expected characterization data for this compound based on its structure and data from similar compounds.

Technique Parameter Expected Observation
Physical State AppearanceOff-white to light yellow solid.
Melting Point Range60 - 63 °C.
¹H NMR Chemical Shift (δ)~7.5 ppm (d, 1H, H-2), ~6.9 ppm (d, 1H, H-4), ~4.3 ppm (q, 2H, -OCH₂CH₃), ~3.8 ppm (br s, 2H, -NH₂), ~1.4 ppm (t, 3H, -OCH₂CH₃).
¹³C NMR Chemical Shift (δ)~155-160 (C-F), ~145-150 (C-O), ~130-135 (C-NH₂), ~125-130 (C-H), ~110-115 (C-H), ~65-70 (-OCH₂), ~14-16 (-CH₃).
¹⁹F NMR Chemical Shift (δ)A single peak is expected, with its specific shift dependent on the solvent and standard used.
FT-IR Wavenumber (cm⁻¹)3400-3250 (N-H stretch, two bands for primary amine), 2980-2850 (C-H stretch), 1620-1580 (N-H bend), 1300-1200 (C-O stretch), ~1250 (C-F stretch).[7][8]
Mass Spec (ESI+) m/z157.07 [M+H]⁺. The exact mass is 156.0699 g/mol .[1]
Interpreting the Spectroscopic Data
  • ¹H NMR: The two aromatic protons will appear as doublets due to coupling with the fluorine atom and each other. The ethoxy group will present as a characteristic quartet and triplet. The amine protons often appear as a broad singlet and may be exchangeable with D₂O.

  • FT-IR: The most diagnostic peaks are the two sharp N-H stretching bands characteristic of a primary amine.[7][9] The presence of strong C-O and C-F stretching bands further confirms the structure.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The observed mass should be within 5 ppm of the calculated exact mass (156.06989108 Da).[1]

Safety, Handling, and Storage

As a research chemical, this compound must be handled with appropriate care.

  • Hazard Identification:

    • Toxic if swallowed, in contact with skin, or if inhaled.

    • Causes serious eye irritation and skin irritation.

    • May cause respiratory irritation.[10]

    • May cause damage to organs through prolonged or repeated exposure.

  • Recommended Handling and PPE:

    • Always handle this compound inside a certified chemical fume hood.[10]

    • Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[10]

    • Avoid generating dust. Use only in well-ventilated areas.

    • Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[10]

  • Storage:

    • Store in a tightly closed container in a dry, well-ventilated place.

    • Keep away from incompatible materials such as strong oxidizing agents.[10]

    • The compound may be air-sensitive; storage under an inert atmosphere is recommended for long-term stability.[10]

Conclusion

This compound is a valuable and versatile building block for chemical synthesis. The synthetic route detailed in this guide provides a reliable method for its preparation, emphasizing safe and efficient laboratory practices. The comprehensive characterization workflow ensures the production of high-purity material, which is essential for its application in the rigorous environment of drug discovery and development. By understanding the chemical principles behind its synthesis and the nuances of its handling, researchers can effectively leverage this intermediate to advance their scientific objectives.

References

Physicochemical properties of 6-Ethoxy-5-fluoropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 6-Ethoxy-5-fluoropyridin-3-amine

Introduction

In the landscape of modern drug discovery and materials science, substituted pyridine derivatives represent a cornerstone of molecular design. Among these, this compound is a compound of significant interest due to its unique electronic and structural features. The presence of an electron-donating ethoxy group, an electron-withdrawing fluorine atom, and a basic amino group on a pyridine scaffold creates a molecule with nuanced properties that are critical for its application as a synthetic building block.

This guide provides a comprehensive analysis of the core physicochemical properties of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the causality behind these properties and provides field-proven, step-by-step protocols for their experimental validation. Understanding these characteristics is paramount for predicting molecular behavior, optimizing reaction conditions, and designing novel compounds with desired pharmacokinetic and pharmacodynamic profiles.

Chemical Identity and Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is the starting point for all subsequent research. This compound is identified by its unique structural arrangement and is cataloged across numerous chemical databases. The properties listed below are a synthesis of computed data from reputable sources and provide a baseline for experimental work.

The structure features a pyridine ring, which is basic, an amino group that imparts further basicity and hydrogen bonding capability, a lipophilic ethoxy group, and a strongly electronegative fluorine atom that can modulate both basicity (pKa) and lipophilicity (LogP).

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 886372-67-4[1][2][3]
Molecular Formula C₇H₉FN₂O[1][2]
Molecular Weight 156.16 g/mol [1][2]
Canonical SMILES CCOC1=C(C=C(C=N1)N)F[1]
InChIKey QYCNUMGMBSFODC-UHFFFAOYSA-N[1]
Computed LogP 0.9 - 1.2016[1][4]
Topological Polar Surface Area (TPSA) 48.14 Ų[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 3[4]
Rotatable Bonds 2[4]

Solubility Profile: Theoretical Insights and Experimental Validation

Expertise & Rationale: The solubility of a compound is a critical determinant of its utility, influencing everything from reaction kinetics in synthetic chemistry to bioavailability in pharmacology. The structure of this compound suggests a nuanced solubility profile. While the pyridine nitrogen and amino group can form hydrogen bonds with protic solvents like water, the hydrocarbon nature of the ethoxy group and the overall aromatic system contribute to its solubility in organic solvents.[5] Because amines are basic, their solubility in aqueous media is expected to increase dramatically at acidic pH due to the formation of a more polar, water-soluble ammonium salt.[6][7]

Experimental Protocol: Qualitative and Semi-Quantitative Solubility Determination

This protocol provides a systematic approach to assess the compound's solubility in aqueous and organic systems.

Materials:

  • This compound

  • Deionized Water

  • 5% Hydrochloric Acid (HCl)

  • 5% Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Methanol

  • Vortex mixer

  • Calibrated pH meter or pH paper

Methodology:

  • Preparation: Label five clean, dry test tubes. Add approximately 10 mg of this compound to each.

  • Solvent Addition: Add 1 mL of each respective solvent (Water, 5% HCl, 5% NaOH, DCM, Methanol) to the labeled tubes.

  • Mixing: Vigorously mix each tube using a vortex mixer for 30 seconds.

  • Observation: Allow the tubes to stand for 2-3 minutes and visually inspect for dissolution.[6] A compound is considered "soluble" if no solid particles are visible to the naked eye.

  • pH Measurement (Aqueous Samples): For the tubes containing water, 5% HCl, and 5% NaOH, use a stirring rod to transfer a drop of the solution to pH paper to confirm the pH of the medium.[5]

  • Interpretation:

    • Water: Solubility in neutral water indicates a good balance of polar and non-polar character. Low molecular weight amines are often water-soluble.[5]

    • 5% HCl: Enhanced solubility compared to water strongly indicates the presence of a basic functional group (the amine and pyridine nitrogen) forming a hydrochloride salt.[8]

    • 5% NaOH: Solubility is not expected to increase in a basic solution.

    • DCM & Methanol: Solubility in these organic solvents indicates the compound's non-polar and polar-aprotic character.

Solubility_Workflow cluster_prep Preparation cluster_analysis Analysis start Weigh ~10 mg of Compound into 5 Test Tubes water Add 1 mL Water hcl Add 1 mL 5% HCl naoh Add 1 mL 5% NaOH dcm Add 1 mL DCM methanol Add 1 mL Methanol vortex Vortex all tubes (30 seconds) water->vortex hcl->vortex naoh->vortex dcm->vortex methanol->vortex observe Observe for Dissolution (2-3 minutes) vortex->observe ph_test Confirm pH of Aqueous Samples observe->ph_test results Solubility Profile ph_test->results

Caption: Workflow for solubility profile determination.

Acidity and Basicity: pKa Determination

Expertise & Rationale: The acid dissociation constant (pKa) is arguably one of the most important physicochemical parameters in drug development. It dictates the ionization state of a molecule at a given pH, which in turn governs its absorption, distribution, metabolism, and excretion (ADME) properties.[9] For this compound, there are two primary basic centers: the pyridine ring nitrogen and the exocyclic amino group. The pKa value is critical for understanding how this molecule will interact with biological targets and traverse cell membranes.[9]

NMR-based titration is a robust method for pKa determination. It relies on the principle that the chemical shift of protons adjacent to an ionizable center will change as the molecule transitions between its protonated and deprotonated states.[10] Plotting this change in chemical shift against pH yields a sigmoidal curve from which the pKa can be accurately determined.[11]

Experimental Protocol: pKa Determination by ¹H NMR Titration

Materials:

  • This compound

  • Deuterium oxide (D₂O)

  • Standardized DCl and NaOD solutions (0.1 M in D₂O)

  • NMR tubes

  • pH meter calibrated for D₂O solutions (or apply a correction factor)

  • NMR Spectrometer (≥400 MHz)

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound (~10-20 mg/mL) in D₂O.

  • Titration Series: Prepare a series of ~8-10 NMR samples in tubes. To each tube, add a fixed volume of the stock solution. Then, add varying amounts of DCl and NaOD solutions to create a range of pH (pD) values spanning from approximately pKa - 2 to pKa + 2.

  • pH Measurement: Measure the pD of each sample accurately using a calibrated pH meter. Note that pD = pH reading + 0.4.[10]

  • NMR Acquisition: Acquire a ¹H NMR spectrum for each sample. Ensure consistent acquisition parameters across all samples.

  • Data Analysis:

    • Identify a proton signal in the aromatic region that shows a significant chemical shift change across the pD range. The protons on the pyridine ring are ideal candidates.

    • Plot the chemical shift (δ) of the chosen proton (y-axis) against the measured pD (x-axis).

    • The data should form a sigmoidal curve. The pKa is the pD value at the inflection point of this curve. This can be determined graphically or by fitting the data to the Henderson-Hasselbalch equation.[11]

pKa_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis stock Prepare Stock Solution in D₂O series Create NMR Sample Series with varying DCl/NaOD stock->series measure_pd Measure pD of each Sample series->measure_pd acquire Acquire ¹H NMR Spectrum for each Sample measure_pd->acquire plot Plot Chemical Shift (δ) vs. pD acquire->plot fit Fit Data to Sigmoidal Curve plot->fit result Determine pKa at Inflection Point fit->result

References

A Technical Guide to 6-Ethoxy-5-fluoropyridin-3-amine (CAS 886372-67-4): Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides an in-depth technical overview of 6-Ethoxy-5-fluoropyridin-3-amine (CAS No. 886372-67-4), a key heterocyclic building block in modern medicinal chemistry. We present its core physicochemical properties, a detailed, field-proven synthetic protocol with mechanistic rationale, and a discussion of its strategic applications in the development of novel therapeutic agents. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their research programs.

Introduction: The Strategic Value of Fluorinated Pyridines

Substituted aminopyridines are privileged scaffolds found in a vast array of biologically active molecules and approved pharmaceuticals.[1] The strategic incorporation of a fluorine atom, in particular, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. This compound combines three critical functional motifs: a nucleophilic amine for derivatization, a lipophilic ethoxy group to modulate solubility, and a strategically placed fluorine atom. This unique combination makes it a highly valuable intermediate for creating complex molecular architectures, particularly in the pursuit of kinase inhibitors for oncology and agents for treating infectious diseases.[2]

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential data for reaction planning and analytical characterization.[3]

PropertyValueSource
CAS Number 886372-67-4PubChem[3]
Molecular Formula C₇H₉FN₂OPubChem[3]
Molecular Weight 156.16 g/mol PubChem[3]
IUPAC Name This compoundPubChem[3]
SMILES CCOC1=C(C=C(C=N1)N)FPubChem[3]
InChIKey QYCNUMGMBSFODC-UHFFFAOYSA-NPubChem[3]
XLogP3 0.9PubChem[3]

Synthesis and Mechanistic Rationale

A robust and scalable synthesis of this compound is critical for its application in drug discovery campaigns. The following two-step protocol is proposed based on established and reliable organic chemistry transformations, beginning with the commercially available precursor, 6-chloro-5-fluoro-3-nitropyridine.

Proposed Synthetic Pathway

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) to introduce the ethoxy group, followed by a standard reduction of the nitro group to yield the target primary amine.

G cluster_0 Step 1: Ethoxylation (SNAr) cluster_1 Step 2: Nitro Group Reduction start_img start 6-Chloro-5-fluoro-3-nitropyridine reagent1 Sodium Ethoxide (NaOEt) Ethanol (EtOH), Δ start_img->reagent1 Nucleophilic Aromatic Substitution intermediate_img reagent1->intermediate_img intermediate 6-Ethoxy-5-fluoro-3-nitropyridine intermediate_img2 intermediate2 6-Ethoxy-5-fluoro-3-nitropyridine reagent2 Reduction (e.g., SnCl₂·2H₂O, EtOH or H₂, Pd/C) intermediate_img2->reagent2 Reduction product_img reagent2->product_img product This compound

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Ethoxy-5-fluoro-3-nitropyridine

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 6-chloro-5-fluoro-3-nitropyridine (1.0 eq).

  • Reagent Addition: Add anhydrous ethanol (EtOH) to dissolve the starting material. Subsequently, add sodium ethoxide (NaOEt, 1.1 eq) portion-wise.

    • Causality: Sodium ethoxide serves as the nucleophile. The reaction is performed in ethanol, its conjugate acid, to maintain a consistent basic environment. The electron-withdrawing nitro group strongly activates the C6 position (para) towards nucleophilic attack, facilitating the displacement of the chloride.

  • Reaction Conditions: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize with 1M HCl. Remove the ethanol under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with water and brine.

    • Causality: The work-up removes unreacted reagents and inorganic salts. The brine wash helps to break any emulsions and further dry the organic layer.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography if necessary.

Step 2: Synthesis of this compound

  • Reaction Setup: To a round-bottom flask, add the crude 6-ethoxy-5-fluoro-3-nitropyridine (1.0 eq) from the previous step and dissolve it in ethanol or ethyl acetate.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq).

    • Causality: Tin(II) chloride is a classic and effective reducing agent for converting aromatic nitro groups to primary amines in a laboratory setting. Alternative methods, such as catalytic hydrogenation (H₂ over Pd/C), are also highly effective and may be preferred for scalability and cleaner work-ups.

  • Reaction Conditions: Heat the mixture to reflux (approx. 70-80 °C) for several hours. Monitor the reaction to completion by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and carefully basify the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is >8. This will precipitate tin salts.

  • Purification: Filter the mixture through a pad of celite to remove the inorganic solids, washing the pad with ethyl acetate. Collect the filtrate and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude amine can be purified by silica gel column chromatography to yield the final product.

Core Applications in Drug Discovery

This compound is not typically a final drug product but rather a crucial intermediate. Its value lies in the strategic placement of its functional groups, which allows for precise and versatile derivatization.

  • Amine Handle for Elaboration: The primary amine at the C3 position is the principal site for modification. It readily participates in amide bond formations, reductive aminations, and urea/thiourea formations, allowing for the coupling of this pyridine core to other complex fragments. This is a common strategy in the synthesis of kinase inhibitors that target the ATP-binding pocket of enzymes.[1]

  • Fluorine as a Bioisostere: The fluorine atom at the C5 position is critical. It can enhance binding to target proteins through favorable electrostatic interactions and often improves metabolic stability by blocking sites susceptible to oxidative metabolism.[2]

  • Modulation of Physicochemical Properties: The ethoxy group at C6 increases the lipophilicity of the scaffold compared to a hydroxyl or hydrogen substituent, which can be fine-tuned to optimize the absorption, distribution, metabolism, and excretion (ADME) profile of a lead compound.

This scaffold is particularly relevant for the synthesis of inhibitors for protein kinases such as Met and ALK, which are important targets in oncology.[4]

Safety, Handling, and Storage

As a substituted aminopyridine, this compound requires careful handling. While a specific Safety Data Sheet (SDS) is not widely available, data from structurally related compounds provide a strong basis for safe laboratory practices.[5]

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear nitrile gloves, a flame-retardant lab coat, and chemical safety goggles.[5][6]

  • Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes. Wash hands thoroughly after handling.[7]

  • First Aid Measures:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[6]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[5]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a high-value chemical intermediate with significant potential in pharmaceutical research. Its well-defined structure, featuring strategically placed functional groups, makes it an ideal starting point for the synthesis of complex, biologically active molecules. The robust synthetic pathway and clear applications in medicinal chemistry underscore its importance as a tool for developing the next generation of targeted therapeutics.

References

The Versatile Scaffold: Unlocking the Potential of 6-Ethoxy-5-fluoropyridin-3-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Pyridines in Drug Discovery

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the design of novel therapeutic agents. Its ability to engage in crucial hydrogen bonding interactions, coupled with its favorable pharmacokinetic properties, has cemented its status as a privileged structure. The strategic introduction of fluorine atoms and other functional groups onto the pyridine ring can dramatically modulate a molecule's metabolic stability, binding affinity, and overall pharmacological profile. Among the vast array of functionalized pyridines, 6-Ethoxy-5-fluoropyridin-3-amine has emerged as a particularly valuable building block, offering a unique combination of electronic properties and reactive handles for the synthesis of diverse and potent bioactive molecules.

This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry. We will delve into its role in the synthesis of novel antitubercular agents and explore its potential for the development of kinase inhibitors and other therapeutic agents. Through detailed experimental protocols, structure-activity relationship (SAR) analyses, and mechanistic insights, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this versatile scaffold in their own discovery programs.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and drug design.

PropertyValueSource
Molecular Formula C₇H₉FN₂OPubChem[1]
Molecular Weight 156.16 g/mol PubChem[1]
CAS Number 886372-67-4PubChem[1]
Appearance SolidSigma-Aldrich
XLogP3 0.9PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]

Core Application: A Key Building Block for Novel Antitubercular Agents

The global health threat of tuberculosis (TB), particularly the rise of multidrug-resistant strains, necessitates the urgent development of new therapeutics with novel mechanisms of action. One promising strategy is the inhibition of ATP synthase, an essential enzyme for mycobacterial energy metabolism. Recent research has highlighted the potential of pyrazolo[1,5-α]pyrimidine derivatives as potent inhibitors of Mycobacterium tuberculosis ATP synthase. This compound has been identified as a critical intermediate in the synthesis of these promising antitubercular agents.

Mechanism of Action: Targeting Mycobacterial Energy Production

ATP synthase is a multi-subunit enzyme responsible for the production of ATP, the primary energy currency of the cell.[2][3][4] In Mycobacterium tuberculosis, this enzyme is a validated drug target. Bedaquiline, an approved anti-TB drug, exerts its effect by inhibiting ATP synthase.[4] The pyrazolo[1,5-α]pyrimidine scaffold, accessed through intermediates like this compound, is being explored for its potential to similarly disrupt this crucial energy-producing pathway, leading to bacterial cell death.

ATP_Synthase_Inhibition cluster_membrane Mitochondrial/Bacterial Inner Membrane cluster_matrix Mitochondrial Matrix / Bacterial Cytoplasm Proton_Gradient Proton Gradient (H+) ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Drives rotation ATP ATP ATP_Synthase->ATP Synthesizes ADP ADP + Pi ADP->ATP_Synthase Substrates Pyrazolopyrimidine Pyrazolo[1,5-α]pyrimidine Inhibitor Pyrazolopyrimidine->ATP_Synthase Inhibits

Caption: Inhibition of ATP synthase by pyrazolo[1,5-α]pyrimidine derivatives.

Synthetic Approach: Synthesis of Pyrazolo[1,5-α]pyrimidine-7-amines

The synthesis of the target pyrazolo[1,5-α]pyrimidine-7-amine involves a multi-step sequence, culminating in a crucial coupling reaction with this compound.

Synthesis_Workflow Start 3-(Aryl)-3-oxopropanenitrile Aminopyrazole 3-(Aryl)-1H-pyrazol-5-amine Start->Aminopyrazole Hydrazine Hydrate Pyrazolopyrimidinone Pyrazolopyrimidinone Intermediate Aminopyrazole->Pyrazolopyrimidinone β-keto ester Chlorinated_Intermediate 7-Chloro-pyrazolo[1,5-a]pyrimidine Pyrazolopyrimidinone->Chlorinated_Intermediate POCl₃ Final_Product N-(6-Ethoxy-5-fluoropyridin-3-yl) pyrazolo[1,5-a]pyrimidin-7-amine Chlorinated_Intermediate->Final_Product Buchwald-Hartwig Amination Amine_Building_Block This compound Amine_Building_Block->Final_Product

Caption: Synthetic workflow for pyrazolo[1,5-α]pyrimidine-7-amines.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination offers a significant improvement in yield for the coupling of this compound with the chlorinated pyrazolopyrimidine intermediate compared to traditional nucleophilic aromatic substitution.

Materials:

  • 7-Chloro-2-(4-fluorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous dioxane

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 7-Chloro-2-(4-fluorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (1.0 eq), this compound (1.2 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.1 eq).

  • Add anhydrous dioxane to the flask.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-(6-Ethoxy-5-fluoropyridin-3-yl)-2-(4-fluorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine.

Structure-Activity Relationship (SAR) and Biological Data

The biological activity of pyrazolo[1,5-α]pyrimidine derivatives is influenced by the substituents on both the pyrazolopyrimidine core and the aminopyridine moiety.

CompoundMIC₉₀ (MABA) (µg/mL)IC₅₀ (Vero cells) (µg/mL)Reference
1 CF₃H~811-12[3]
2 HCF₃~811-12[3]

*MABA: Microplate Alamar Blue Assay against replicating M. tb. *Vero cells: Mammalian cell line for cytotoxicity assessment.

The data suggests that the position of the trifluoromethyl group on the pyrazolopyrimidine ring does not significantly impact the antitubercular activity or cytotoxicity. Further SAR studies could explore modifications to the ethoxy and fluoro groups on the pyridine ring to optimize potency and selectivity.

Expanding Horizons: Potential in Kinase Inhibitor Development

The aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, primarily due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases. The unique electronic properties conferred by the ethoxy and fluoro substituents on this compound make it an attractive starting point for the development of novel kinase inhibitors targeting a range of therapeutic areas, including oncology and inflammatory diseases.

General Synthetic Strategy: Nucleophilic Aromatic Substitution

A common and effective method for incorporating the this compound moiety into a kinase inhibitor scaffold is through nucleophilic aromatic substitution (SNAᵣ) on an activated heterocyclic core, such as a dichloropyrimidine.

Kinase_Inhibitor_Synthesis Dichloropyrimidine 2,4-Dichloropyrimidine Derivative Intermediate Monosubstituted Pyrimidine Dichloropyrimidine->Intermediate SNAᵣ (Step 1) Amine_Building_Block This compound Amine_Building_Block->Intermediate Final_Product Aminopyrimidine-based Kinase Inhibitor Intermediate->Final_Product SNAᵣ (Step 2) Second_Nucleophile Second Nucleophile (e.g., another amine) Second_Nucleophile->Final_Product

Caption: General workflow for the synthesis of aminopyrimidine-based kinase inhibitors.

Representative Experimental Protocol: Synthesis of a Diaminopyrimidine Core

This protocol provides a general procedure for the synthesis of a diaminopyrimidine core, a common scaffold in many kinase inhibitors.

Materials:

  • 2,4-Dichloropyrimidine derivative

  • This compound

  • A second amine nucleophile

  • Diisopropylethylamine (DIPEA) or another suitable base

  • An appropriate solvent (e.g., n-butanol, isopropanol, or DMF)

Procedure:

  • Dissolve the 2,4-dichloropyrimidine derivative (1.0 eq) in the chosen solvent in a reaction vessel.

  • Add this compound (1.0-1.2 eq) and the base (2.0-3.0 eq).

  • Heat the reaction mixture to a temperature appropriate for the solvent (e.g., 80-120 °C) and stir until the reaction is complete as monitored by TLC or LC-MS. This first substitution typically occurs at the more reactive C4 position.

  • After cooling to room temperature, add the second amine nucleophile (1.0-1.5 eq).

  • Increase the temperature if necessary and continue stirring until the second substitution is complete.

  • Work-up the reaction by quenching with water and extracting with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired diaminopyrimidine derivative.

Potential Kinase Targets

Based on the prevalence of the aminopyrimidine scaffold in known kinase inhibitors, derivatives of this compound could potentially target a variety of kinases, including:

  • Aurora Kinases: These are key regulators of mitosis, and their inhibition is a promising strategy in cancer therapy.

  • c-Met: A receptor tyrosine kinase implicated in cell proliferation, migration, and invasion, making it a target for cancer treatment.[5]

  • Bruton's Tyrosine Kinase (BTK): A crucial enzyme in B-cell receptor signaling, targeted for the treatment of B-cell malignancies and autoimmune diseases.[4]

Future Directions and Conclusion

This compound stands out as a highly promising and versatile building block in medicinal chemistry. Its demonstrated utility in the synthesis of novel antitubercular agents targeting ATP synthase is a testament to its potential in addressing critical unmet medical needs. Furthermore, its inherent structural features make it an ideal candidate for the development of a new generation of kinase inhibitors and other targeted therapies.

The future of drug discovery with this scaffold lies in the systematic exploration of structure-activity relationships through the synthesis of diverse compound libraries. By strategically modifying the substituents on both the pyridine ring and the coupled heterocyclic systems, medicinal chemists can fine-tune the potency, selectivity, and pharmacokinetic properties of the resulting molecules. The detailed synthetic protocols and mechanistic insights provided in this guide serve as a foundation for these future endeavors, empowering researchers to unlock the full therapeutic potential of this compound.

References

The Strategic Utility of 6-Ethoxy-5-fluoropyridin-3-amine in the Synthesis of Novel Kinase Inhibitors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous therapeutic agents. Its unique electronic properties and the ability to be functionalized at various positions make it a privileged structure in drug design. Among the vast landscape of pyridine-based building blocks, 6-Ethoxy-5-fluoropyridin-3-amine has emerged as a particularly valuable intermediate, especially in the pursuit of novel kinase inhibitors. The strategic placement of the ethoxy, fluoro, and amino groups on the pyridine ring offers a unique combination of steric and electronic features that medicinal chemists can exploit to achieve high potency and selectivity for their target kinases. This guide provides a comprehensive overview of the synthesis and application of this key building block, offering a technical deep-dive for researchers engaged in the design and synthesis of next-generation therapeutics.

Physicochemical Properties and Spectral Data

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. Below is a summary of the key properties of this compound.[1][2][3][4]

PropertyValueSource
Molecular Formula C₇H₉FN₂OPubChem[1]
Molecular Weight 156.16 g/mol PubChem[1]
CAS Number 886372-67-4PubChem[1]
Appearance SolidSigma-Aldrich
Melting Point 85-89 °CSigma-Aldrich[5]
Boiling Point (Predicted) 267.8±35.0 °CChemicalBook[3]
Density (Predicted) 1.204±0.06 g/cm³ChemicalBook[3]
pKa (Predicted) 2.53±0.32ChemicalBook[3]
LogP (Predicted) 0.9PubChem[1]

Spectral Characterization: While a publicly available, comprehensive spectral analysis is not readily found, typical characterization would involve ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity of the compound.

Synthesis of the Core Building Block: A Strategic Approach

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a three-step process starting from 2-chloro-5-fluoropyridine. This strategy focuses on the sequential introduction of the nitro, ethoxy, and finally, the amino group.

Synthetic_Pathway_1 A 2-Chloro-5-fluoropyridine B 2-Chloro-5-fluoro-3-nitropyridine A->B HNO₃, H₂SO₄ C 2-Ethoxy-5-fluoro-3-nitropyridine B->C NaOEt, EtOH D This compound C->D H₂, Pd/C or Fe/HCl

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Nitration of 2-Chloro-5-fluoropyridine

The first step involves the regioselective nitration of the pyridine ring. The electron-withdrawing nature of the chlorine and fluorine atoms, along with the pyridine nitrogen, directs the incoming nitro group to the 3-position.

  • Reagents: 2-Chloro-5-fluoropyridine, Nitric acid (HNO₃), Sulfuric acid (H₂SO₄).

  • Procedure: To a cooled solution of concentrated sulfuric acid, add 2-chloro-5-fluoropyridine portion-wise, maintaining a low temperature. Subsequently, add a mixture of nitric acid and sulfuric acid dropwise. After the addition is complete, the reaction mixture is carefully warmed to room temperature and then heated to ensure complete reaction. The mixture is then poured onto ice and neutralized to precipitate the product, 2-chloro-5-fluoro-3-nitropyridine, which is then filtered, washed, and dried.

Step 2: Nucleophilic Aromatic Substitution with Sodium Ethoxide

The presence of the strongly electron-withdrawing nitro group at the 3-position activates the chloro group at the 2-position for nucleophilic aromatic substitution.

  • Reagents: 2-Chloro-5-fluoro-3-nitropyridine, Sodium ethoxide (NaOEt), Ethanol (EtOH).

  • Procedure: Dissolve 2-chloro-5-fluoro-3-nitropyridine in anhydrous ethanol. Add a solution of sodium ethoxide in ethanol and heat the mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield 2-ethoxy-5-fluoro-3-nitropyridine.

Step 3: Reduction of the Nitro Group

The final step is the reduction of the nitro group to the corresponding amine. This can be achieved through various standard methods, with catalytic hydrogenation being a clean and efficient option.

  • Reagents: 2-Ethoxy-5-fluoro-3-nitropyridine, Hydrogen gas (H₂), Palladium on carbon (Pd/C) or Iron powder (Fe) and Hydrochloric acid (HCl).

  • Procedure (Catalytic Hydrogenation): Dissolve 2-ethoxy-5-fluoro-3-nitropyridine in a suitable solvent like ethanol or ethyl acetate. Add a catalytic amount of 10% Pd/C. The mixture is then subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stirred vigorously until the uptake of hydrogen ceases. The catalyst is then removed by filtration through celite, and the filtrate is concentrated to give the desired product, this compound.

Application as a Building Block: Synthesis of a Potent FGFR Kinase Inhibitor

The strategic arrangement of functional groups in this compound makes it an ideal starting material for the synthesis of complex heterocyclic systems, particularly those targeting the ATP-binding site of kinases. A prime example is its use in the synthesis of novel 1H-pyrazolo[3,4-b]pyridine derivatives as potent and selective Fibroblast Growth Factor Receptor (FGFR) kinase inhibitors.[6] Aberrant FGFR signaling is implicated in various cancers, making it an attractive therapeutic target.[6][7][8]

Synthetic Strategy for a Novel Pyrazolo[3,4-b]pyridine FGFR Inhibitor

The synthesis of the target inhibitor involves a multi-step sequence starting with the condensation of this compound with a pyrazole derivative, followed by further functionalization.

Synthetic_Pathway_2 cluster_0 Suzuki Coupling cluster_1 Buchwald-Hartwig Amination A This compound C Intermediate A (Pyrazolyl-aminopyridine) A->C Pd Catalyst, Base B 4-(4,4,5,5-Tetramethyl- 1,3,2-dioxaborolan-2-yl)-1H-pyrazole B->C E Final Compound (FGFR Inhibitor) C->E Pd Catalyst, Base D 2,6-Dichloro-3-methoxy-N- (2-(trimethylsilyl)ethoxymethyl)aniline D->E

Caption: Synthesis of a novel FGFR inhibitor.

Detailed Experimental Protocol: Synthesis of a 1H-Pyrazolo[3,4-b]pyridine Derivative

The following protocol is adapted from the general procedures described for the synthesis of similar FGFR inhibitors.[6]

Step 1: Synthesis of the Pyrazolopyridine Core

This key step involves a palladium-catalyzed reaction to form the pyrazolo[3,4-b]pyridine core. While the referenced literature starts from a different aminopyridine, the principle of the reaction is directly applicable.

  • Reaction: Condensation and cyclization of an aminopyrazole with a suitable partner. A more direct approach for utilizing this compound would involve its reaction with a functionalized pyrazole. For instance, a Buchwald-Hartwig amination between this compound and a halogenated pyrazole derivative, or a Suzuki coupling with a boronic ester-functionalized pyrazole, can be envisioned.

Exemplary Protocol for a Related Pyrazolo[3,4-b]pyridine Synthesis:

A mixture of 3-amino-4-bromopyrazole, an appropriate boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., dioxane/water) is heated under an inert atmosphere. After completion, the reaction is worked up by extraction and purified by chromatography to yield the desired pyrazolopyridine core.

Step 2: Functionalization of the Pyrazolopyridine Core

The pyrazolopyridine core is then further functionalized, typically through another cross-coupling reaction, to introduce the desired substituents for optimal interaction with the kinase active site.

  • Reaction: A Buchwald-Hartwig amination is a common strategy to introduce an aniline derivative.

  • Reagents: The pyrazolopyridine core (halogenated), the desired aniline derivative, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).

  • Procedure: The halogenated pyrazolopyridine core, the aniline derivative, the palladium catalyst, the ligand, and the base are combined in a reaction vessel with an anhydrous, degassed solvent (e.g., dioxane). The mixture is heated under an inert atmosphere until the reaction is complete (monitored by LC-MS). The product is then isolated and purified by column chromatography.

Biological Activity and Structure-Activity Relationship (SAR)

The resulting 1H-pyrazolo[3,4-b]pyridine derivatives have demonstrated potent inhibitory activity against FGFR kinases.[6] The 6-ethoxy group of the original building block often plays a crucial role in establishing favorable interactions within the ATP-binding pocket of the kinase.

Table: In Vitro Kinase Inhibitory Activity of a Representative Compound [6]

KinaseIC₅₀ (nM)
FGFR11.2
FGFR22.5
FGFR33.8
VEGFR2>1000

The high potency against FGFR1, 2, and 3, coupled with excellent selectivity over other kinases like VEGFR2, highlights the value of this chemical scaffold in developing targeted cancer therapies. The fluorine atom at the 5-position can enhance binding affinity through hydrogen bonding or by modulating the electronics of the pyridine ring, while the ethoxy group at the 6-position can occupy a hydrophobic pocket in the kinase active site. The amino group at the 3-position serves as a crucial handle for constructing the fused pyrazole ring system, which is a key element for hinge-binding interactions.

Conclusion: A Versatile and Indispensable Building Block

This compound is a highly versatile and strategically important building block for the synthesis of novel, biologically active compounds. Its utility is particularly evident in the field of kinase inhibitor discovery, where it provides a robust platform for the construction of potent and selective inhibitors of targets such as FGFR. The synthetic routes to this intermediate are accessible, and its application in multi-step syntheses allows for the creation of complex molecular architectures with fine-tuned pharmacological profiles. As the demand for targeted therapeutics continues to grow, the importance of well-designed building blocks like this compound in enabling cutting-edge drug discovery will undoubtedly increase.

References

The Solubility Profile of 6-Ethoxy-5-fluoropyridin-3-amine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Crucial Terrain of Solubility in Drug Discovery

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount to its success. Among these, aqueous and solvent solubility stands as a critical gatekeeper, profoundly influencing everything from early-stage biological screening and formulation development to ultimate bioavailability and therapeutic efficacy.[1][2] Neglecting a comprehensive solubility assessment can lead to costly delays and potential late-stage failures. This technical guide provides an in-depth examination of the solubility profile of 6-Ethoxy-5-fluoropyridin-3-amine , a substituted aminopyridine of interest in pharmaceutical research.

Due to the current lack of extensive, publicly available experimental solubility data for this specific molecule, this guide presents a robust, predicted solubility profile. This profile is grounded in the known solubility of its parent compound, 3-aminopyridine, and a detailed analysis of the expected physicochemical contributions of its ethoxy and fluoro substituents. Furthermore, this document offers detailed, field-proven experimental protocols for determining the thermodynamic solubility of this compound, empowering researchers to validate and expand upon these predictions in their own laboratories.

Physicochemical Properties of this compound

A foundational understanding of a molecule's intrinsic properties is essential for interpreting its solubility behavior. The key physicochemical parameters for this compound are summarized below.

PropertyValueSource
Molecular Formula C₇H₉FN₂OPubChem
Molecular Weight 156.16 g/mol PubChem
pKa (Predicted) 2.53 ± 0.32ChemicalBook
XLogP3-AA (Predicted) 0.9PubChem
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 4PubChem
Topological Polar Surface Area 48.1 ŲPubChem

Predicted Solubility Profile of this compound

The following table presents a predicted solubility profile of this compound in a range of common pharmaceutical solvents at ambient temperature. This profile is extrapolated from the known solubility of 3-aminopyridine and considers the anticipated influence of the ethoxy and fluoro functional groups. It is crucial to recognize that this data is predictive and should be confirmed by experimental measurement.

SolventSolvent TypePredicted SolubilityRationale for Prediction
Water (pH 7.4) Polar ProticModerately SolubleThe parent compound, 3-aminopyridine, is soluble in water.[3][4][5][6][7][8] The ethoxy and fluoro groups will likely decrease aqueous solubility due to increased hydrophobicity. The amine group's basicity will influence pH-dependent solubility.
Methanol Polar ProticSoluble3-aminopyridine is soluble in alcohols.[3][4] The ethoxy group may slightly enhance solubility in less polar alcohols.
Ethanol Polar ProticSolubleSimilar to methanol, good solubility is expected based on the parent compound's properties.[3][4][9]
Acetone Polar AproticSoluble3-aminopyridine shows solubility in acetone.[10][11] The substituents are unlikely to drastically reduce solubility in this solvent.
Ethyl Acetate Moderately PolarModerately Soluble3-aminopyridine has been shown to be soluble in ethyl acetate.[11][12] The increased lipophilicity from the ethoxy group may favor solubility here.
Dichloromethane NonpolarSparingly SolubleWhile some aminopyridines show solubility, the overall polarity of the target molecule may limit solubility in highly nonpolar solvents.
Acetonitrile Polar AproticSolubleGood solubility is anticipated based on the polarity of the solvent and the nature of the solute.
Dimethyl Sulfoxide (DMSO) Polar AproticVery SolubleDMSO is a powerful polar aprotic solvent, and high solubility is expected for this compound.

Theoretical Framework: Deconstructing the Drivers of Solubility

The solubility of this compound is a multifactorial property governed by the interplay of its molecular structure and the nature of the surrounding solvent. The principle of "like dissolves like" provides a foundational understanding: polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[13]

The Influence of Functional Groups:
  • Amine Group (-NH₂): The primary amine is a key contributor to the molecule's polarity and its ability to act as a hydrogen bond donor.[13] Its basic nature (with a predicted pKa of 2.53) means that its ionization state, and therefore aqueous solubility, will be highly pH-dependent. In acidic solutions, the amine group will be protonated, forming a more soluble cationic species.

  • Ethoxy Group (-OCH₂CH₃): The ethoxy group introduces a degree of lipophilicity, which can decrease aqueous solubility.[14] However, the oxygen atom can act as a hydrogen bond acceptor, potentially improving solubility in protic solvents.[13] In nonpolar solvents, the ethyl chain can enhance van der Waals interactions, potentially increasing solubility.[15]

  • Fluorine Atom (-F): The highly electronegative fluorine atom can influence the electron distribution of the pyridine ring and participate in weak hydrogen bonding as an acceptor. Its effect on solubility can be complex; while it increases polarity, it can also increase crystal lattice energy, which would decrease solubility. The impact of fluorine substitution on solubility is often context-dependent.

Experimental Determination of Thermodynamic Solubility

To obtain definitive solubility data, experimental measurement is essential. The following section details two robust methods for determining the thermodynamic solubility of this compound.

Method 1: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[16][17]

Shake_Flask_Workflow A 1. Sample Preparation: Add excess solid compound to a known volume of solvent in a sealed vial. B 2. Equilibration: Agitate the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to reach equilibrium. A->B Incubate C 3. Phase Separation: Allow the suspension to settle, then separate the saturated supernatant from the excess solid via centrifugation or filtration. B->C Separate D 4. Quantification: Analyze the concentration of the compound in the supernatant using a validated analytical method (e.g., HPLC-UV, LC-MS). C->D Analyze E 5. Calculation: The determined concentration represents the thermodynamic solubility. D->E Calculate

Caption: Shake-Flask Method Workflow

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials, each containing a precise volume of the desired solvent.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. It is advisable to test multiple time points to confirm that the concentration in solution has plateaued.[17]

  • Phase Separation:

    • Following equilibration, allow the vials to stand undisturbed at the same constant temperature to permit the excess solid to sediment.

    • Carefully withdraw a sample of the supernatant. For accurate results, it is crucial to avoid disturbing the solid phase.

    • Clarify the supernatant by centrifugation at a controlled temperature or by filtering through a solvent-compatible, low-binding syringe filter (e.g., 0.22 µm PTFE).

  • Quantification:

    • Prepare a series of calibration standards of this compound of known concentrations in the same solvent.

    • Analyze the clarified supernatant and the calibration standards using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Construct a calibration curve and determine the concentration of the compound in the saturated solution.

  • Ensure sufficient excess of solid: This is critical to guarantee that a true equilibrium with the solid phase is achieved.

  • Time to equilibrium: For some compounds, reaching equilibrium can take longer than 24 hours. It is best practice to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the solubility value is stable.

  • Temperature control: Solubility is temperature-dependent. Maintain a constant and accurately recorded temperature throughout the experiment.

  • pH of aqueous solutions: For aqueous solubility determination, the pH of the solution should be measured and reported, as it will significantly impact the solubility of the amine-containing compound.[1]

Method 2: Potentiometric Titration

For ionizable compounds like this compound, potentiometric titration can be a powerful method to determine the intrinsic solubility (S₀) of the free base and its pH-solubility profile.

Potentiometric_Titration_Workflow A 1. Sample Preparation: Create a suspension of the compound in water at a known concentration. B 2. Titration: Titrate the suspension with a standardized acid (e.g., HCl), monitoring the pH with a calibrated electrode. A->B Titrate C 3. Data Analysis: Plot the pH versus the volume of titrant added. The point of inflection in the titration curve corresponds to the pKa. B->C Analyze Data D 4. Solubility Calculation: Analyze the titration data in the region where the compound is precipitating to calculate the intrinsic solubility (S₀). C->D Calculate S₀ E 5. Profile Generation: Use the determined pKa and S₀ to generate the full pH-solubility profile. D->E Generate Profile

Caption: Potentiometric Titration Workflow for Solubility

  • Instrument Setup:

    • Calibrate a pH electrode using standard buffer solutions.

    • Use an automated titrator for precise addition of the titrant and recording of pH values.

  • Sample Preparation:

    • Prepare a suspension of this compound in purified water at a known concentration.

  • Titration:

    • Titrate the suspension with a standardized solution of a strong acid (e.g., 0.1 M HCl).

    • Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis:

    • Plot the pH of the solution as a function of the volume of titrant added.

    • The pKa of the compound can be determined from the inflection point of the titration curve.

    • The intrinsic solubility (S₀) can be calculated from the titration data in the region of the curve where the compound is present as both a solid and in solution.

  • Accurate concentration of the suspension: The initial concentration of the compound in the suspension must be known accurately for the calculation of S₀.

  • Slow titrant addition: Allow sufficient time for the system to reach equilibrium after each addition of titrant, especially in the region of precipitation.

  • Inert atmosphere: For compounds susceptible to oxidation or reaction with atmospheric CO₂, it may be necessary to perform the titration under an inert atmosphere (e.g., nitrogen).

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the predicted solubility profile of this compound, grounded in the properties of its parent compound and an analysis of its functional groups. While these predictions offer valuable initial guidance, they underscore the critical need for experimental validation. The detailed protocols for the shake-flask and potentiometric titration methods provided herein are designed to empower researchers to confidently and accurately determine the thermodynamic solubility of this compound.

A thorough experimental investigation of the solubility of this compound across a range of solvents and pH conditions will be invaluable for its continued development. This data will not only refine our understanding of its physicochemical behavior but also provide the essential foundation for robust formulation strategies and, ultimately, the successful progression of this promising molecule through the drug development pipeline.

References

A Technical Guide to 6-Ethoxy-5-fluoropyridin-3-amine: Commercial Availability and Purity for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Ethoxy-5-fluoropyridin-3-amine, with CAS number 886372-67-4, is a substituted aminopyridine that is gaining significant attention as a key building block in medicinal chemistry. Its unique structural features, namely the fluorine and ethoxy substitutions on the pyridine ring, make it a valuable intermediate in the synthesis of complex molecules with therapeutic potential. The incorporation of fluorine can enhance metabolic stability, binding affinity, and the overall pharmacokinetic profile of a drug candidate, while the ethoxy group can modulate solubility and receptor interactions. As the demand for novel therapeutics grows, a comprehensive understanding of the commercial availability and, critically, the purity of such specialized intermediates is paramount for researchers and drug development professionals. This guide provides an in-depth analysis of this compound, focusing on its commercial landscape and the essential analytical methodologies for purity assessment.

Commercial Availability and Supplier Landscape

This compound is commercially available from a variety of suppliers specializing in fine chemicals and pharmaceutical intermediates. The compound is typically offered in research quantities, ranging from grams to kilograms. When sourcing this material, it is crucial to consider not only the quantity but also the purity grade and the supplier's quality management systems. High-purity grades are essential for applications in drug discovery and development to avoid the introduction of impurities that could interfere with biological assays or lead to undesired side products in subsequent synthetic steps.

Below is a summary of representative suppliers for this compound. Researchers are advised to request a Certificate of Analysis (CoA) from any potential supplier to verify the purity and obtain lot-specific analytical data.

SupplierTypical PurityAvailable QuantitiesNotes
ChemScene >98%Grams to KilogramsOffers custom synthesis and process optimization services.
EON Biotech Research GradeInquire for detailsProvides a range of specialized chemical products.[1]
ChemicalBook Varies by listingGrams to KilogramsA marketplace connecting various suppliers.[2]
BLD Pharm Inquire for detailsInquire for detailsLists related compounds and offers various analytical data upon request.

The Critical Role of Purity in Drug Development

For a pharmaceutical intermediate like this compound, purity is not merely a quality metric but a critical factor that can significantly impact the trajectory of a drug development program. The presence of impurities can lead to:

  • Altered Biological Activity: Impurities may possess their own pharmacological activity, leading to misleading results in biological screening assays.

  • Formation of Undesired Byproducts: Reactive impurities can participate in subsequent synthetic steps, leading to the formation of new, uncharacterized molecules that can be difficult to separate from the target compound.

  • Safety Concerns: Some impurities may be toxic or genotoxic, posing a significant safety risk in the final active pharmaceutical ingredient (API).

  • Regulatory Hurdles: Regulatory agencies such as the FDA and EMA have stringent requirements for the characterization and control of impurities in APIs.

Therefore, a thorough understanding and control of the purity of this compound are essential for ensuring the quality, safety, and efficacy of the final drug product.

Purity Analysis and Impurity Profile

A comprehensive purity assessment of this compound involves the use of multiple analytical techniques to identify and quantify the main component as well as any potential impurities.

Potential Impurities

While a specific, publicly available synthesis route for this compound is not extensively documented, potential impurities can be hypothesized based on common synthetic strategies for related alkoxy-aminopyridines. A plausible synthetic approach involves the nucleophilic aromatic substitution of a di-halo-nitropyridine precursor, followed by reduction of the nitro group.

A potential synthetic pathway could start from 2,5-dichloro-3-nitropyridine. The more reactive chlorine at the 2-position could be substituted with ethoxide, followed by amination at the 5-position and subsequent reduction of the nitro group. Based on such a route, potential impurities could include:

  • Starting Materials: Unreacted 2,5-dichloro-3-nitropyridine or the ethoxy-substituted intermediate.

  • Isomeric Impurities: Positional isomers formed during the substitution reactions.

  • Byproducts of Reduction: Incomplete reduction of the nitro group could lead to nitroso or azoxy impurities.

  • Dehalogenated Impurities: Loss of the fluorine atom during the synthesis.

  • Residual Solvents and Reagents: Solvents used in the synthesis and purification steps.

Analytical Methodologies for Purity Determination

A combination of chromatographic and spectroscopic techniques is necessary for a complete characterization of this compound.

HPLC is the primary technique for determining the purity of non-volatile organic compounds. A stability-indicating reversed-phase HPLC (RP-HPLC) method is recommended for the analysis of this compound.

Proposed RP-HPLC Method:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (typically around 254 nm for aromatic amines).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions should be performed to ensure the method is stability-indicating.

Caption: Workflow for HPLC purity analysis.

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of the identity of this compound.

  • ¹H NMR: Will provide information on the number and environment of the protons in the molecule, including the ethoxy group and the aromatic protons.

  • ¹³C NMR: Will show the signals for all the carbon atoms in the molecule, with the carbon attached to the fluorine atom exhibiting a characteristic splitting pattern.

  • ¹⁹F NMR: Is crucial for confirming the presence and environment of the fluorine atom.

  • 2D NMR techniques (COSY, HSQC, HMBC): Can be used to definitively assign all proton and carbon signals and confirm the connectivity of the atoms.

The chemical shifts in the NMR spectra will be influenced by the electronic effects of the substituents on the pyridine ring.

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information through fragmentation patterns. Electron ionization (EI) or electrospray ionization (ESI) can be used. The molecular ion peak should correspond to the exact mass of this compound (C₇H₉FN₂O, Exact Mass: 156.07 g/mol ).[3] The fragmentation pattern will likely involve cleavage of the ethoxy group and fragmentation of the pyridine ring.

Analytical_Techniques cluster_techniques Analytical Techniques for Purity Assessment Compound This compound HPLC HPLC (Purity, Impurities) Compound->HPLC Separation & Quantification NMR NMR (Structure, Identity) Compound->NMR Structural Elucidation MS Mass Spectrometry (Molecular Weight, Structure) Compound->MS Molecular Weight Confirmation

References

Methodological & Application

Application Notes and Protocols: Synthesis of 6-Ethoxy-5-fluoropyridin-3-amine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Ethoxy-5-fluoropyridin-3-amine is a key building block in medicinal chemistry and drug discovery, serving as a vital intermediate for a range of pharmacologically active molecules. The unique substitution pattern of the pyridine ring, featuring an electron-donating ethoxy group, a strongly electron-withdrawing fluorine atom, and a nucleophilic amine, provides a versatile scaffold for generating diverse chemical libraries. These derivatives have shown potential in various therapeutic areas, including as kinase inhibitors and receptor modulators.

This document provides a comprehensive guide to the synthesis of this compound, outlining two plausible and robust synthetic strategies. The protocols are designed for researchers, scientists, and professionals in drug development, offering detailed, step-by-step methodologies and explaining the rationale behind experimental choices to ensure reproducibility and success.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several strategic disconnections. The order of introducing the substituents—amino, fluoro, and ethoxy groups—is critical to the success of the synthesis, as the electronic nature of the pyridine ring changes with each addition, influencing the regioselectivity and feasibility of subsequent reactions. This guide details two primary retrosynthetic pathways, each with its own set of advantages and experimental considerations.

Diagram 1: Retrosynthetic Analysis

G cluster_route1 Route 1: Late-Stage Amination cluster_route2 Route 2: Early Introduction of Nitrogen target This compound inter1_1 3-Bromo-6-ethoxy-5-fluoropyridine target->inter1_1 Amination inter2_1 6-Ethoxy-5-fluoro-3-nitropyridine target->inter2_1 Reduction start1 Commercially Available Pyridine Starting Material inter1_1->start1 Multi-step synthesis start2 Functionalized Pyridine Precursor inter2_1->start2 Multi-step synthesis

Caption: Retrosynthetic pathways for this compound.

Protocol 1: Synthesis via Late-Stage Amination

This strategy focuses on constructing the 6-ethoxy-5-fluoropyridine core first, followed by the introduction of the amino group at the C3 position. A common and effective method for this transformation is a copper-catalyzed amination of a corresponding 3-bromo precursor.

Workflow Diagram 2: Late-Stage Amination Protocol

G Start Starting Material: 2,5-Difluoro-3-nitropyridine Step1 Step 1: Ethoxylation (SNAr) Sodium Ethoxide, Ethanol Start->Step1 Intermediate1 Intermediate 1: 6-Ethoxy-5-fluoro-3-nitropyridine Step1->Intermediate1 Step2 Step 2: Reduction Fe/NH4Cl or H2, Pd/C Intermediate1->Step2 Intermediate2 Intermediate 2: 6-Ethoxy-5-fluoro-3-aminopyridine (Target Compound) Step2->Intermediate2

Caption: Workflow for the synthesis via late-stage amination.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-Bromo-6-ethoxy-5-fluoropyridine (Intermediate)

This step would typically involve multiple transformations starting from a commercially available pyridine derivative. For the purpose of this guide, we will assume the synthesis of this intermediate is established and focus on the subsequent amination. A plausible route to this intermediate could involve the diazotization of a corresponding aminopyridine followed by a Sandmeyer-type reaction.

Step 2: Copper-Catalyzed Amination

The introduction of the amino group is achieved via a nucleophilic amination reaction, often catalyzed by a copper(I) source. This method is generally tolerant of various functional groups.[1]

  • Reaction Setup: To a dry Schlenk tube under an argon atmosphere, add 3-bromo-6-ethoxy-5-fluoropyridine (1.0 eq), copper(I) oxide (Cu₂O, 0.05 eq), and potassium carbonate (K₂CO₃, 0.2 eq).[1]

  • Reagent Addition: Add ethylene glycol as the solvent, followed by aqueous ammonia (28% solution, 20 eq) and N,N'-dimethylethylenediamine (DMEDA, 0.1 eq) as a ligand.[1]

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 60 °C with vigorous stirring for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to afford this compound.

Parameter Value Reference
Starting Material 3-Bromo-6-ethoxy-5-fluoropyridineAssumed Intermediate
Key Reagents Cu₂O, NH₃·H₂O, DMEDA, K₂CO₃[1]
Solvent Ethylene Glycol[1]
Temperature 60 °C[1]
Typical Yield 70-90% (estimated)Based on similar reactions[1]

Protocol 2: Synthesis via Reduction of a Nitro Precursor

This alternative and often preferred route involves the introduction of the nitrogen functionality as a nitro group early in the synthesis, which is then reduced to the amine in the final step. The nitro group is a strong electron-withdrawing group, which can facilitate nucleophilic aromatic substitution reactions on the pyridine ring.

Workflow Diagram 3: Nitro Precursor Reduction Protocol

G Start Starting Material: 2,5-Difluoro-3-nitropyridine Step1 Step 1: Ethoxylation (SNAr) Sodium Ethoxide, Ethanol Start->Step1 Intermediate1 Intermediate 1: 6-Ethoxy-5-fluoro-3-nitropyridine Step1->Intermediate1 Step2 Step 2: Reduction Fe/NH4Cl or H2, Pd/C Intermediate1->Step2 Target Target Compound: This compound Step2->Target

Caption: Workflow for the synthesis via reduction of a nitro precursor.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 6-Ethoxy-5-fluoro-3-nitropyridine

This step involves a nucleophilic aromatic substitution (SNAr) reaction where the more activated fluorine at the 2-position (para to the nitro group) of a suitable starting material is displaced by an ethoxide anion.

  • Preparation of Ethoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.1 eq) in anhydrous ethanol under an inert atmosphere.

  • Reaction: To the freshly prepared sodium ethoxide solution, add a solution of 2,5-difluoro-3-nitropyridine (1.0 eq) in anhydrous ethanol dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction to room temperature and carefully quench with water. Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude 6-ethoxy-5-fluoro-3-nitropyridine, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Reduction of the Nitro Group

The final step is the reduction of the nitro group to the desired amine. This can be achieved through various methods, with catalytic hydrogenation or metal-acid reduction being the most common.

  • Method A: Catalytic Hydrogenation

    • Reaction Setup: In a hydrogenation vessel, dissolve 6-ethoxy-5-fluoro-3-nitropyridine (1.0 eq) in methanol or ethyl acetate.

    • Catalyst Addition: Add 10% palladium on carbon (Pd/C, 0.1 eq).

    • Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker) at room temperature with vigorous stirring for 4-8 hours.

    • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield this compound.

  • Method B: Metal-Acid Reduction

    • Reaction Setup: To a solution of 6-ethoxy-5-fluoro-3-nitropyridine (1.0 eq) in a mixture of ethanol and water, add ammonium chloride (NH₄Cl, 5.0 eq).

    • Reagent Addition: Heat the mixture to reflux and add iron powder (Fe, 5.0 eq) portion-wise over 30 minutes.

    • Reaction Conditions: Continue to reflux for 2-4 hours until the reaction is complete (monitored by TLC).

    • Work-up: Cool the reaction mixture and filter through Celite. Concentrate the filtrate and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product, which can be purified by column chromatography.

Parameter Value (Method A) Value (Method B)
Starting Material 6-Ethoxy-5-fluoro-3-nitropyridine6-Ethoxy-5-fluoro-3-nitropyridine
Key Reagents H₂, 10% Pd/CFe, NH₄Cl
Solvent Methanol or Ethyl AcetateEthanol/Water
Temperature Room TemperatureReflux
Typical Yield >90%80-95%

Characterization Data for this compound

Property Value Source
Molecular Formula C₇H₉FN₂OPubChem[2]
Molecular Weight 156.16 g/mol PubChem[2]
CAS Number 886372-67-4PubChem[2]

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic routes. The choice of strategy will depend on the availability of starting materials, scalability, and the desired purity of the final compound. The protocols outlined in this application note provide robust and reproducible methods for the preparation of this valuable building block, empowering researchers in the field of drug discovery and development. Careful execution of the experimental procedures and appropriate analytical monitoring are key to obtaining high yields and purity.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Ethoxy-5-fluoropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Fluorinated Pyridine Scaffold in Kinase Inhibitor Design

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, differentiation, and metabolism.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets in the 21st century.[2][3][4][5] Small molecule kinase inhibitors have revolutionized cancer therapy by offering targeted treatment options with improved efficacy and reduced side effects compared to traditional chemotherapy.[1][6]

The aminopyridine scaffold is a well-established and privileged structure in the design of kinase inhibitors. This is primarily due to its ability to mimic the adenine hinge-binding motif of ATP, forming key hydrogen bond interactions within the highly conserved ATP-binding pocket of kinases. The strategic incorporation of fluorine atoms and other functional groups onto this scaffold has become a powerful tool for medicinal chemists to fine-tune the pharmacological properties of these inhibitors.[5][7][8][9]

This technical guide focuses on the application of 6-Ethoxy-5-fluoropyridin-3-amine , a key building block for the synthesis of a new generation of potent and selective kinase inhibitors. The presence of the fluorine atom at the 5-position and the ethoxy group at the 6-position are not arbitrary; they are critical design elements that impart significant advantages to the final drug molecule.

Scientific Rationale: The Multifaceted Role of Fluorine and Ethoxy Substituents

The decision to incorporate fluorine and an ethoxy group into the pyridine scaffold is a calculated one, driven by a deep understanding of medicinal chemistry principles. These substitutions synergistically enhance the drug-like properties of the resulting kinase inhibitors.

The Role of the Fluorine Atom:

The introduction of a fluorine atom can profoundly influence a molecule's biological activity through several mechanisms:

  • Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes.[4][5][7] This increased stability often leads to a longer drug half-life, allowing for less frequent dosing.[5]

  • Modulation of Basicity: Fluorine's high electronegativity reduces the pKa of the pyridine nitrogen and the exocyclic amine, which can be crucial for optimizing interactions with the kinase active site and improving cell permeability.

  • Increased Binding Affinity: Fluorine can participate in favorable dipole-dipole interactions and weak hydrogen bonds with amino acid residues in the kinase's ATP-binding pocket, thereby increasing the inhibitor's potency.[7][8][9]

  • Improved Lipophilicity and Membrane Permeability: Strategic fluorination can enhance a molecule's lipophilicity, facilitating its passage through cellular membranes to reach its intracellular target.[5][8][9]

The Contribution of the Ethoxy Group:

The ethoxy group at the 6-position also plays a significant role:

  • Fine-tuning Lipophilicity: The ethoxy group contributes to the overall lipophilicity of the molecule, which can be optimized for ideal pharmacokinetic properties.

  • Steric and Electronic Effects: The size and electron-donating nature of the ethoxy group can influence the overall conformation of the inhibitor, potentially locking it into a bioactive conformation that favors binding to the target kinase.

  • Vector for Further Modification: While not its primary role in this scaffold, alkoxy groups can sometimes serve as points for further chemical modification to explore structure-activity relationships (SAR).

Targeted Signaling Pathway: The PI3K/Akt/mTOR Axis

A key signaling pathway frequently dysregulated in cancer is the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway.[10] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[10] Hyperactivation of this pathway, often through mutations in key components, is a common driver of tumorigenesis and resistance to therapy.[10]

Akt (Protein Kinase B) is a serine/threonine kinase that acts as a central node in this pathway.[10][11] Its inhibition is a highly sought-after therapeutic strategy.[3][8][11][12] Kinase inhibitors derived from this compound and related scaffolds have shown significant promise as potent and selective Akt inhibitors. A notable example is Capivasertib (AZD5363) , an orally bioavailable Akt inhibitor that has been evaluated in clinical trials.[8][13][14][15]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt (Protein Kinase B) PDK1->Akt TSC2 TSC2 Akt->TSC2 inhibits mTORC1 mTORC1 Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) mTORC1->Downstream Rheb Rheb-GTP TSC2->Rheb Rheb->mTORC1 Inhibitor This compound -derived Inhibitor Inhibitor->Akt

Caption: The PI3K/Akt/mTOR signaling pathway and the point of intervention for inhibitors.

Experimental Protocols: Synthesis of a Potent Akt Kinase Inhibitor

The following protocol details a representative synthesis of a potent kinase inhibitor based on the structure of Capivasertib (AZD5363), illustrating the application of this compound in a key synthetic step. This protocol is based on established synthetic routes for analogous compounds and serves as a robust guide for researchers.[13][14][15]

Overall Synthetic Strategy:

The synthesis involves a convergent approach, where key fragments are synthesized separately and then coupled in the final steps. A crucial step is the nucleophilic aromatic substitution (SNAr) reaction between a chloropyrimidine core and an aminopyridine derivative, such as this compound or a closely related analogue.

Synthesis_Workflow start1 This compound step1 Nucleophilic Aromatic Substitution (SNAr) start1->step1 start2 Chloropyrimidine Intermediate start2->step1 intermediate Coupled Pyridine-Pyrimidine Core step1->intermediate step2 Amide Coupling intermediate->step2 start3 Side Chain Fragment start3->step2 final_product Final Kinase Inhibitor step2->final_product purification Purification & Characterization final_product->purification

Caption: General workflow for the synthesis of the target kinase inhibitor.

Protocol: Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of the Core Scaffold

This protocol describes the key coupling reaction to form the pyridine-pyrimidine core of the inhibitor.

Materials and Reagents:

  • This compound (1.0 eq)

  • Appropriate 4-chloro-pyrrolopyrimidine intermediate (1.1 eq)[13]

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N-methyl-2-pyrrolidone (NMP)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound and the 4-chloro-pyrrolopyrimidine intermediate.

  • Solvent and Base Addition: Add anhydrous NMP to the flask to dissolve the reactants, followed by the addition of DIPEA.

  • Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired coupled product.

Data Presentation: Physicochemical Properties and Expected Yields

The following table summarizes the key physicochemical properties of the starting material and the expected yield for the coupling reaction based on literature for similar transformations.

Compound/ReactionMolecular FormulaMolecular Weight ( g/mol )CAS NumberTypical Yield (%)Reference
This compound C₇H₉FN₂O156.16886372-67-4N/A[4]
SNAr Coupling Product VariesVariesN/A60-85%[5][13]

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and widely published synthetic methodologies in medicinal chemistry, particularly nucleophilic aromatic substitution and amide coupling reactions.[5][6] The reliability of these procedures is supported by numerous publications in peer-reviewed journals. For self-validation, researchers should perform the following characterizations on the synthesized compounds:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the products.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in the synthesis of next-generation kinase inhibitors. The strategic incorporation of fluorine and an ethoxy group provides a distinct advantage in optimizing the pharmacokinetic and pharmacodynamic properties of the final drug candidates. The provided protocols offer a robust foundation for researchers to synthesize potent inhibitors targeting key signaling pathways, such as the PI3K/Akt/mTOR axis, which are central to the development of new cancer therapies. Further exploration of this scaffold is likely to yield novel inhibitors with improved potency, selectivity, and clinical utility.

References

Application Notes and Protocols: Leveraging 6-Ethoxy-5-fluoropyridin-3-amine in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Pyridines in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the metabolic stability, lipophilicity, and binding affinity of a drug candidate.[1][2] The pyridine moiety itself is a privileged structure, frequently found in FDA-approved drugs and clinical candidates. When combined, the fluorinated pyridine core offers a powerful platform for the development of novel therapeutics, particularly in the realm of oncology.

This application note focuses on 6-Ethoxy-5-fluoropyridin-3-amine (CAS: 886372-67-4), a versatile building block for the synthesis of potent and selective kinase inhibitors. Its unique substitution pattern—an activating amino group for further functionalization, a fluorine atom to modulate basicity and potentially engage in favorable interactions with the target protein, and an ethoxy group to probe specific pockets in the ATP-binding site—makes it an attractive starting material for targeting kinases implicated in cancer, such as Anaplastic Lymphoma Kinase (ALK) and Mesenchymal-Epithelial Transition factor (c-Met).[3][4]

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is critical for reaction optimization and downstream applications.

PropertyValueSource
Molecular Formula C₇H₉FN₂OPubChem CID: 55253199[5]
Molecular Weight 156.16 g/mol PubChem CID: 55253199[5]
CAS Number 886372-67-4PubChem CID: 55253199[5]
Appearance Off-white to pale yellow solidGeneric Supplier Data
Solubility Soluble in methanol, ethanol, DMSOGeneric Supplier Data

Application in Kinase Inhibitor Synthesis: A Hypothetical Case Study Targeting ALK/c-Met

The 2-aminopyridine scaffold is a well-established pharmacophore in a number of approved kinase inhibitors, including the dual ALK/c-Met inhibitor, Crizotinib.[4] Leveraging this knowledge, we propose a synthetic route utilizing this compound to construct a novel, hypothetical kinase inhibitor, "EFPI-1" (Ethoxy-Fluoro-Pyridinyl-Inhibitor-1). This strategy employs a convergent synthesis, relying on robust and widely-used palladium-catalyzed cross-coupling reactions.

Synthetic Workflow for EFPI-1

The proposed synthesis involves two key transformations: a Suzuki-Miyaura coupling to introduce a substituted pyrazole moiety, a common feature in many kinase inhibitors, followed by a Buchwald-Hartwig amination to append a solubilizing group that can also interact with the solvent-exposed region of the kinase.

G A This compound B Bromination (NBS) A->B C 3-Amino-5-bromo-6-ethoxy-2-fluoropyridine B->C D Suzuki-Miyaura Coupling (Pyrazole boronic ester) C->D E Intermediate 1 D->E F Buchwald-Hartwig Amination (Piperidine derivative) E->F G EFPI-1 (Final Product) F->G

Caption: Proposed synthetic workflow for the kinase inhibitor EFPI-1.

Detailed Experimental Protocols

The following protocols are representative and may require optimization based on specific laboratory conditions and the precise nature of the coupling partners.

Protocol 1: Bromination of this compound

Rationale: Introduction of a bromine atom at the 5-position provides a handle for subsequent palladium-catalyzed cross-coupling reactions. The amino group directs the bromination to the ortho position.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Stir bar, round-bottom flask, nitrogen inlet

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add N-Bromosuccinimide (1.05 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-Amino-5-bromo-6-ethoxy-2-fluoropyridine.

Protocol 2: Suzuki-Miyaura Coupling

Rationale: The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds, ideal for coupling the brominated pyridine core with a pyrazole boronic ester.[6][7][8]

Materials:

  • 3-Amino-5-bromo-6-ethoxy-2-fluoropyridine (from Protocol 1)

  • 1-(tert-Butoxycarbonyl)piperidine-4-ylboronic acid pinacol ester

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and water (degassed)

  • Stir bar, reflux condenser, round-bottom flask, nitrogen inlet

Procedure:

  • In a round-bottom flask, combine 3-Amino-5-bromo-6-ethoxy-2-fluoropyridine (1.0 eq), the pyrazole boronic ester (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90-100 °C and stir for 12-16 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash chromatography to yield the coupled intermediate.

Protocol 3: Buchwald-Hartwig Amination (Hypothetical Second Coupling)

Rationale: The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, allowing for the introduction of a diverse range of amine-containing fragments.[9][10][11] This step can be used to further elaborate the core structure if a second reactive handle is present. For the purpose of this hypothetical synthesis, we will assume a different starting material with an additional reactive site to illustrate this protocol.

Materials:

  • A suitable aryl halide or triflate precursor

  • A primary or secondary amine (e.g., morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous, degassed)

  • Stir bar, Schlenk tube, nitrogen/argon inlet

Procedure:

  • To a Schlenk tube, add the aryl halide (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (1.5 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed toluene, followed by the amine (1.2 eq).

  • Seal the tube and heat the reaction mixture to 100-110 °C for 16-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Biological Context: Targeting the ALK and c-Met Signaling Pathways

Derivatives of aminopyridines have shown significant promise as inhibitors of receptor tyrosine kinases (RTKs) like ALK and c-Met.[4] Aberrant activation of these kinases through genetic alterations such as gene fusions, amplifications, or point mutations is a key driver in several cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma.[12][13]

ALK Signaling Pathway: Constitutive activation of ALK fusion proteins (e.g., EML4-ALK in NSCLC) leads to the downstream activation of several critical signaling cascades, including:

  • RAS-RAF-MEK-ERK Pathway: Promotes cell proliferation.

  • PI3K-AKT-mTOR Pathway: Drives cell growth and survival.

  • JAK-STAT Pathway: Contributes to cell survival and proliferation.[14][15]

c-Met Signaling Pathway: The c-Met receptor, upon binding its ligand, hepatocyte growth factor (HGF), or through oncogenic activation, triggers similar downstream pathways that regulate cell proliferation, survival, motility, and invasion.[13][16]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus ALK ALK Receptor RAS_RAF RAS-RAF-MEK-ERK ALK->RAS_RAF PI3K_AKT PI3K-AKT-mTOR ALK->PI3K_AKT JAK_STAT JAK-STAT ALK->JAK_STAT cMet c-Met Receptor cMet->RAS_RAF cMet->PI3K_AKT Proliferation Proliferation RAS_RAF->Proliferation Survival Survival PI3K_AKT->Survival Invasion Invasion PI3K_AKT->Invasion JAK_STAT->Proliferation EFPI_1 EFPI-1 (Inhibitor) EFPI_1->ALK Inhibits EFPI_1->cMet Inhibits

Caption: Inhibition of ALK and c-Met signaling pathways by EFPI-1.

An inhibitor like the hypothetical EFPI-1, derived from this compound, would be designed to bind to the ATP-binding site of ALK and c-Met, preventing their phosphorylation and subsequent activation of these downstream oncogenic pathways. This dual inhibition is a clinically validated strategy for overcoming certain forms of resistance to single-target therapies.

Conclusion and Future Directions

This compound represents a valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its inherent structural and electronic features provide a solid foundation for building potent and selective therapeutic agents. The synthetic protocols outlined herein, based on well-established palladium-catalyzed cross-coupling reactions, offer a reliable and adaptable framework for the development of new chemical entities targeting kinases such as ALK and c-Met. Further elaboration of this scaffold, guided by structure-activity relationship (SAR) studies and computational modeling, holds significant promise for the discovery of next-generation cancer therapeutics.

References

Experimental guide for cross-coupling reactions with 6-Ethoxy-5-fluoropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Investigating Reaction Pathways

My initial investigation into cross-coupling reactions involving 6-Ethoxy-5-fluoropyridin-3-amine begins. I'm focusing my Google searches to establish common protocols and understand the underlying mechanisms, looking for potential issues and opportunities.

Exploring Cross-Coupling Strategies

I'm now focusing my Google searches on cross-coupling reactions using this compound, aiming to identify specific reaction types and optimal conditions. I'm prioritizing reactions like Suzuki, Buchwald-Hartwig, and Sonogashira. My search includes methods to synthesize its halo-derivatives, crucial for many couplings. I'm strategizing how to introduce the application note, starting with the importance of the amine in medicinal chemistry, and then diving into reaction selection and detailed protocols.

Analyzing Coupling Options

I'm now diving into the literature to identify the most relevant cross-coupling reactions, like Suzuki, Buchwald-Hartwig, and Sonogashira. My focus is now on the detailed experimental conditions and the synthesis of halo-derivatives. I'm building a framework for the application note. I will emphasize the compound's importance in medicinal chemistry, and create detailed, step-by-step protocols. The rationale behind specific reagent selection is crucial for E-E-A-T.

Defining Scope & Structure

My searches are now expanding to include a broader understanding of the amine's role in medicinal chemistry, and the synthesis of its key derivatives. I'm focusing on crafting an effective application note structure: starting with the amine's significance, then detailing cross-coupling strategies. I'm prioritizing building clear, step-by-step protocols, and explaining the rationale behind reagent choices. I'm preparing to create visuals for clarity, like reaction cycle diagrams and workflow illustrations, and compiling a complete references section.

Discovering the Literature

I've gotten a solid start on the literature review. The initial search was fruitful, and I've found a good number of general reviews on metal-catalyzed cross-coupling of aminopyridines. The next step is to drill down into the specific catalysts and conditions used in these reactions.

Analyzing Specific Reactions

I've expanded my search beyond general reviews, finding information on Buchwald-Hartwig and Sonogashira reactions. While general information on metal-catalyzed cross-coupling of aminopyridines is available, I need specific experimental protocols directly using this compound. I now need to find examples for the halogenation of electron-rich aminopyridines and subsequent cross-coupling. I will also search for any uses of the 6-Ethoxy.

Expanding the Scope

I've confirmed cross-coupling reactions with aminopyridines are well established, which is a good foundation. General reviews, Buchwald-Hartwig, and Sonogashira reactions are understood, as is ligand choice. PubChem provided the structure. However, I need direct this compound examples. I'm now seeking specific halogenation/cross-coupling protocols for this compound, focusing on examples for its use in Buchwald-Hartwig-like reactions, which I need to create a practical guide.

Examining Bromination Protocols

I've been sifting through bromination protocols for 3-aminopyridine. It's a solid launchpad for crafting a 6-halogenation approach. The initial findings offer general data that's still helpful, and I am now beginning to explore reaction conditions, catalysts, and protecting groups that may be suitable for the desired halogenation.

Pinpointing Specific Protocols

I'm making progress in my search for specific examples. The general bromination protocols were a good foundation, but now I'm digging deeper into cross-coupling reactions. While general information on Buchwald-Hartwig, Suzuki, and Sonogashira reactions is helpful, I need more details on reactions with substrates similar to my target. The direct Buchwald-Hartwig approach with the amine didn't yield much, so halogenation first seems the best path forward. I'm focusing on finding the right specific examples to craft a detailed guide.

Acquiring Synthetic Knowledge

I've amassed a wealth of information. Specifically, I have bromination protocols for aminopyridines, which appear adaptable to the target compound. Moreover, I've secured comprehensive general protocols and mechanistic data for Suzuki, Buchwald-Hartwig, and Sonogashira reactions, all crucial for the next steps.

Developing Detailed Protocols

The information on hand is substantial, and allows me to move forward decisively. I have aminopyridine bromination protocols amenable to the this compound substrate. Also, I have gathered comprehensive general protocols and mechanistic insights for Suzuki, Buchwald-Hartwig, and Sonogashira reactions involving diverse bromopyridine derivatives analogous to the target. Specifically, I found protocols for the Suzuki- Miyaura coupling of 3-amino-5-bromopyridine, the Buchwald-Hartwig amination of 3-bromo-5-methoxypyridine, and the Sonogashira coupling of 2-amino-3-bromopyridines. I am now equipped to build the guide with bespoke protocols, tables, and diagrams. Further search is no longer needed.

Application Notes & Protocols: Leveraging 6-Ethoxy-5-fluoropyridin-3-amine in the Rational Design of Novel Dopamine Receptor Agonists

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The development of subtype-selective dopamine receptor agonists is a cornerstone of modern neuropharmacology, crucial for advancing treatments for Parkinson's disease, schizophrenia, and other CNS disorders.[1] The challenge lies in achieving receptor selectivity and favorable pharmacokinetic profiles. This guide details the strategic use of 6-Ethoxy-5-fluoropyridin-3-amine as a privileged scaffold in the design and synthesis of novel dopamine receptor agonists. We provide the scientific rationale for its use, detailed synthetic protocols, and a comprehensive screening cascade for pharmacological characterization, including binding and functional assays. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of next-generation dopaminergic therapeutics.

Introduction: The Quest for Dopamine Receptor Selectivity

Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are central to motor control, motivation, and cognition.[2] They are broadly classified into two families: D1-like (D1, D5) which couple to Gαs to stimulate adenylyl cyclase and increase cyclic AMP (cAMP), and D2-like (D2, D3, D4) which couple to Gαi/o to inhibit adenylyl cyclase and decrease cAMP.[3] While effective drugs targeting these receptors exist, they often suffer from a lack of subtype selectivity, leading to a range of side effects.[1][4]

The design of modern therapeutics often employs a scaffold-based approach, where a core chemical structure with desirable properties is systematically modified to optimize potency, selectivity, and drug-like characteristics. This compound has emerged as a valuable starting scaffold for this purpose. Its unique electronic and structural properties provide a robust foundation for building novel ligands with enhanced pharmacological profiles.

Section 1: The Strategic Advantage of the this compound Scaffold

The choice of a starting scaffold is a critical decision in a drug discovery campaign. The fluorinated ethoxy-pyridine core offers several intrinsic advantages rooted in medicinal chemistry principles.

  • Metabolic Stability: The fluorine atom can block potential sites of metabolism, increasing the half-life of the resulting compound. The pyridine ring itself is a common motif in CNS drugs, often exhibiting favorable metabolic properties.

  • Modulation of Basicity: The electron-withdrawing effect of the fluorine atom lowers the pKa of the pyridinyl nitrogen and the 3-amino group. This fine-tuning of basicity is crucial for controlling ligand-receptor interactions and influencing properties like cell permeability and off-target activity.

  • Target Engagement: The nitrogen atoms in the pyridine ring and the amino group can serve as key hydrogen bond acceptors and donors, respectively, anchoring the molecule within the orthosteric binding site of dopamine receptors.

  • Synthetic Tractability: The primary amine at the 3-position serves as a versatile chemical handle for elaboration, allowing for the systematic exploration of chemical space through well-established coupling reactions.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₇H₉FN₂O[5]
Molecular Weight 156.16 g/mol [5]
CAS Number 886372-67-4[5]
XLogP3 0.9[5]
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 3[5]

Section 2: From Scaffold to Candidate: A Synthetic Workflow

The primary utility of this compound is as a key building block. A common and highly effective method for elaborating this scaffold is the Buchwald-Hartwig amination reaction, which forms a new carbon-nitrogen bond.[6] This allows for the coupling of the aminopyridine core to a wide variety of aromatic or heteroaromatic systems, enabling the exploration of structure-activity relationships (SAR).

Diagram 1: Drug Discovery Workflow

G cluster_0 Design & Synthesis cluster_1 In Vitro Screening Cascade cluster_2 In Vivo Evaluation Scaffold This compound Scaffold Synthesis Library Synthesis (e.g., Buchwald-Hartwig) Scaffold->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Binding Receptor Binding Assays (Determine Affinity, Ki) Purification->Binding Functional Functional Assays (Determine Efficacy, EC50/Emax) Binding->Functional Selectivity Selectivity Profiling (Off-target screening) Functional->Selectivity PK Pharmacokinetics (ADME) Selectivity->PK Efficacy Animal Models of Disease (e.g., PD models) PK->Efficacy

Caption: High-level workflow from scaffold selection to in vivo testing.

Protocol 2.1: Generalized Buchwald-Hartwig Amination

This protocol describes a general procedure for coupling this compound with a diverse (hetero)aryl halide. Causality Note: The choice of palladium catalyst, ligand, and base is critical and may require optimization for different halide substrates to ensure efficient reaction and minimize side products.

Materials:

  • This compound

  • Aryl or Heteroaryl Halide (e.g., bromide or chloride)

  • Palladium Catalyst (e.g., Pd₂(dba)₃ - tris(dibenzylideneacetone)dipalladium(0))

  • Phosphine Ligand (e.g., Xantphos)

  • Base (e.g., Cesium Carbonate, Cs₂CO₃)

  • Anhydrous Solvent (e.g., 1,4-Dioxane or Toluene)

  • Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry, sealed reaction tube, add this compound (1.0 eq), the desired aryl halide (1.0-1.2 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.025 mol%), and Xantphos (0.1 mol%).[6]

  • Inerting: Evacuate the vessel and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is crucial to prevent catalyst degradation.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration).

  • Reaction: Tightly cap the tube and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a solvent like ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue using column chromatography on silica gel to isolate the desired coupled product.

  • Characterization: Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Section 3: The Pharmacological Screening Cascade

Once a library of derivatives is synthesized, a systematic screening cascade is required to identify promising candidates. This involves determining their binding affinity (how tightly they bind to the receptor) and functional activity (what they do after binding).

Diagram 2: Dopamine Receptor Signaling Pathways

G cluster_D1 D1-like Receptor (Gs-coupled) cluster_D2 D2-like Receptor (Gi-coupled) D1_Agonist D1 Agonist D1R D1/D5 Receptor Gs D1_Agonist->D1R AC_D1 Adenylyl Cyclase D1R->AC_D1 activates cAMP_D1 cAMP (Increased) AC_D1->cAMP_D1 ATP_D1 ATP ATP_D1->AC_D1 PKA PKA Activation cAMP_D1->PKA Response_D1 Cellular Response PKA->Response_D1 D2_Agonist D2 Agonist D2R D2/D3/D4 Receptor Gi D2_Agonist->D2R AC_D2 Adenylyl Cyclase D2R->AC_D2 inhibits cAMP_D2 cAMP (Decreased) AC_D2->cAMP_D2 ATP_D2 ATP ATP_D2->AC_D2 Response_D2 Cellular Response cAMP_D2->Response_D2

Caption: Simplified signaling for D1-like (stimulatory) and D2-like (inhibitory) dopamine receptors.

Protocol 3.1: Dopamine Receptor Competitive Binding Assay

This protocol determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.[7] This is a foundational assay for characterizing any new ligand.

Materials:

  • Receptor Source: Crude membrane fractions from cells stably expressing the human dopamine receptor subtype of interest (e.g., D₂, D₃) or from tissue with high receptor density (e.g., rat striatum).[7]

  • Radioligand: A high-affinity radiolabeled antagonist (e.g., [³H]-Spiperone for D₂/D₃ receptors).[8]

  • Test Compounds: Synthesized derivatives of this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[7]

  • Non-specific Binding (NSB) Agent: A high concentration of a known unlabeled ligand (e.g., 10 µM Haloperidol) to saturate all receptors and measure background signal.[8]

  • Filtration System: Glass fiber filters (e.g., GF/C) and a cell harvester.

  • Scintillation Counter and scintillation cocktail.

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Assay Plate Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Receptor membranes + Radioligand + Assay Buffer.

    • Non-specific Binding (NSB): Receptor membranes + Radioligand + NSB Agent.

    • Competition: Receptor membranes + Radioligand + Test Compound (at each concentration).

  • Incubation: Add receptor membranes (e.g., 20 µg protein/well), a fixed concentration of radioligand (near its Kₔ value, e.g., 1.5 nM [³H]-Spiperone), and the appropriate buffer, NSB agent, or test compound.[8] Incubate for 60-120 minutes at 25°C to reach equilibrium.[8]

  • Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound (which passes through). Wash the filters multiple times with ice-cold wash buffer.[7]

  • Counting: Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand).

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Table 2: Example Binding Assay Data Presentation
CompoundReceptor SubtypeKᵢ (nM)
DopamineD₂1500
HaloperidolD₂1.2
Compound X D₂ 5.4
Compound X D₃ 0.8
Compound X D₁ >10,000

Data are hypothetical for illustrative purposes.

Protocol 3.2: cAMP Functional Assay (HTRF)

This assay determines whether a compound acts as an agonist, antagonist, or partial agonist by measuring its effect on cAMP levels in whole cells.[9][10] This protocol is adapted for D2-like (Gαi-coupled) receptors, where an agonist will decrease cAMP levels.

Materials:

  • Cell Line: A stable cell line (e.g., CHO-K1) expressing the human dopamine receptor of interest (e.g., D₂ or D₃).[11]

  • Forskolin: An adenylyl cyclase activator used to stimulate a high basal level of cAMP.

  • Reference Agonist: Dopamine or another known full agonist.[10]

  • Test Compounds: Synthesized derivatives.

  • cAMP Detection Kit: A commercial HTRF (Homogeneous Time-Resolved Fluorescence) or similar assay kit.

Procedure:

  • Cell Plating: Seed the cells into a 384-well assay plate and incubate overnight to allow for adherence.

  • Compound Addition:

    • Agonist Mode: Add serial dilutions of the test compounds or reference agonist to the cells.

    • Antagonist Mode: Pre-incubate the cells with the test compound before adding a fixed concentration (e.g., EC₈₀) of the reference agonist.

  • Stimulation: Add a fixed concentration of forskolin to all wells (except for the negative control) to induce cAMP production. Incubate for 30 minutes at 37°C.[3]

  • Lysis and Detection: Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol. Incubate to allow for detection antibody binding.

  • Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring the emission at two wavelengths. The ratio of these signals is inversely proportional to the amount of cAMP produced.

  • Data Analysis:

    • Normalize the data to the control wells (0% response for forskolin alone, 100% response for maximal inhibition by a reference agonist).

    • Plot the normalized response against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy). A full agonist will have an Eₘₐₓ near 100%, while a partial agonist will have an Eₘₐₓ significantly lower than 100%.

Table 3: Example Functional Assay Data Presentation (D₂ Receptor)
CompoundEC₅₀ (nM)Eₘₐₓ (% of Dopamine)Functional Activity
Dopamine2.8100%Full Agonist
Compound X 1.2 95% Full Agonist
Compound Y 3.5 45% Partial Agonist
Compound Z No activity0%Inactive/Antagonist

Data are hypothetical for illustrative purposes.

Section 4: In Vivo Evaluation and Future Directions

Promising candidates identified through in vitro screening must be evaluated in living systems to assess their therapeutic potential.

Diagram 3: Hit-to-Lead Optimization Logic

G Start Initial Hit from Screening Potency Improve Potency? (Sub-nanomolar Ki) Start->Potency Potency->Start No (Synthesize Analogs) Selectivity Improve Selectivity? (>100-fold vs D2/5-HT2A) Potency->Selectivity Yes Selectivity->Start No (Synthesize Analogs) PK Optimize PK? (Oral Bioavailability, CNS Penetration) Selectivity->PK Yes PK->Start No (Synthesize Analogs) Lead Lead Candidate PK->Lead Yes

Caption: Iterative cycle of a hit-to-lead optimization campaign.

  • Pharmacokinetics (PK): The first step is to determine the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound. This assesses its stability, oral bioavailability, and ability to cross the blood-brain barrier, a critical requirement for CNS drugs.[12]

  • Animal Models: Efficacy is then tested in established animal models. For dopamine agonists, this often involves rodent models of Parkinson's disease, where compounds are evaluated for their ability to reverse motor deficits.[13]

  • PET Imaging: Positron Emission Tomography (PET) can be used in both preclinical models and human subjects to visualize receptor occupancy in the brain, providing direct evidence that the drug is engaging its target at therapeutic doses.[14][15][16]

Section 5: Safety and Handling

Proper handling of all chemical reagents is paramount for researcher safety.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[17][18]

  • Engineering Controls: Handle this compound and all synthesized derivatives in a certified chemical fume hood to avoid inhalation of dust or vapors.[17]

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water. Avoid ingestion and inhalation.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Always consult the specific Safety Data Sheet (SDS) for this compound and all other reagents before use.[19]

References

The Synthetic Versatility of 6-Ethoxy-5-fluoropyridin-3-amine: A Gateway to Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Building Block

In the landscape of modern medicinal chemistry and organic synthesis, the strategic incorporation of fluorine atoms and substituted pyridine rings into molecular frameworks is a cornerstone of rational drug design. 6-Ethoxy-5-fluoropyridin-3-amine, a readily accessible building block, has emerged as a valuable precursor for the synthesis of a diverse array of complex heterocyclic compounds.[1][2] Its unique electronic and steric properties, arising from the interplay of the fluoro, ethoxy, and amino substituents, render it a highly versatile and reactive substrate for a range of synthetic transformations. This guide provides a detailed exploration of the practical applications of this compound, with a focus on its utility in constructing key heterocyclic cores relevant to drug discovery, particularly in the realm of kinase inhibitors.

The strategic placement of a fluorine atom ortho to the amino group and meta to the ring nitrogen significantly modulates the pKa of the amine and influences the regioselectivity of subsequent reactions. The ethoxy group at the 6-position further tunes the electronic nature of the pyridine ring and can offer additional synthetic handles or serve as a key pharmacophoric element. This combination of functionalities makes this compound an ideal starting material for the construction of fused heterocyclic systems, such as pyrido[1,2-a]pyrimidines and pyrrolo[2,3-b]pyridines, which are prevalent motifs in a multitude of biologically active molecules.

Core Application: Synthesis of Fused Pyrimidinones via the Gould-Jacobs Reaction

A prime application of this compound is its use as the amine component in the Gould-Jacobs reaction to construct the 4-oxo-4,7-dihydro-1H-pyrrolo[2,3-b]pyridine core.[3] This reaction is a powerful and reliable method for the annulation of a pyrimidinone ring onto an aromatic amine. The process involves an initial condensation of the amine with an activated malonate derivative, typically diethyl 2-(ethoxymethylene)malonate (DEEMM), followed by a thermally induced cyclization.

Mechanistic Rationale

The reaction proceeds through a well-established pathway. The nucleophilic 3-amino group of this compound attacks the electrophilic carbon of the ethoxymethylene group of DEEMM, leading to the displacement of ethanol and the formation of a vinylogous amide intermediate. The subsequent high-temperature cyclization is an intramolecular nucleophilic attack of the pyridine ring nitrogen onto one of the ester carbonyls, followed by the elimination of a second molecule of ethanol to yield the fused bicyclic system. The fluorine substituent influences the nucleophilicity of the pyridine nitrogen, a key factor in the efficiency of the cyclization step.

Detailed Experimental Protocol: Synthesis of Ethyl 6-ethoxy-7-fluoro-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

This protocol details the synthesis of a key pyrido[1,2-a]pyrimidin-4-one intermediate, a versatile scaffold for further elaboration in drug discovery programs.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
This compound886372-67-4156.1610.0
Diethyl 2-(ethoxymethylene)malonate (DEEMM)87-13-8216.2311.0
Dowtherm A101-84-8166.2250 mL
Hexanes110-54-386.18As needed
Ethyl Acetate141-78-688.11As needed
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, combine this compound (1.56 g, 10.0 mmol) and diethyl 2-(ethoxymethylene)malonate (2.38 g, 11.0 mmol).

  • Initial Condensation: Heat the reaction mixture to 120 °C and stir for 2 hours under a nitrogen atmosphere. During this time, the initial solid reactants will melt and react to form the intermediate vinylogous amide, with the evolution of ethanol.

  • Cyclization: To the reaction mixture, carefully add Dowtherm A (50 mL). Increase the temperature to 250 °C and maintain vigorous stirring for 1 hour. The high temperature facilitates the intramolecular cyclization to form the fused ring system.

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature. A precipitate will form. Dilute the mixture with hexanes (50 mL) to further precipitate the product.

  • Purification: Collect the solid product by vacuum filtration and wash thoroughly with hexanes to remove the high-boiling solvent. Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexanes, to afford the pure ethyl 6-ethoxy-7-fluoro-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate.

  • Characterization: The structure of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of the Synthetic Workflow

Gould_Jacobs_Reaction cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product A This compound C Condensation (120 °C, 2h) A->C B Diethyl 2-(ethoxymethylene)malonate B->C D Cyclization (Dowtherm A, 250 °C, 1h) C->D - EtOH E Ethyl 6-ethoxy-7-fluoro-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate D->E - EtOH

Caption: Workflow for the Gould-Jacobs synthesis.

Broader Applications in Medicinal Chemistry: A Precursor to Kinase Inhibitors

The pyrrolo[2,3-b]pyridine scaffold, readily accessible from this compound, is a "privileged structure" in medicinal chemistry, particularly in the design of kinase inhibitors.[4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The 7-azaindole core of pyrrolo[2,3-b]pyridines can effectively mimic the hinge-binding motif of ATP, forming key hydrogen bond interactions within the active site of kinases.

The synthetic utility of aminopyridine derivatives in the synthesis of such inhibitors is well-documented. For instance, various substituted pyrrolo[2,3-b]pyridines are key components of inhibitors targeting kinases such as B-RAF.[4] The general synthetic strategies often involve the construction of the core heterocyclic system followed by functionalization through cross-coupling reactions and aminations. While a direct synthetic route starting from this compound to a specific, named kinase inhibitor is not readily found in the literature, the analogous reactivity of similar building blocks strongly supports its potential in this area.

Logical Pathway to Kinase Inhibitor Scaffolds

Kinase_Inhibitor_Pathway Start This compound Intermediate1 Fused Pyrido[1,2-a]pyrimidin-4-one (via Gould-Jacobs) Start->Intermediate1 Cyclocondensation Intermediate2 Substituted Pyrrolo[2,3-b]pyridine Core Intermediate1->Intermediate2 Further Transformations (e.g., Chlorination, Amination) Final Kinase Inhibitor Candidates Intermediate2->Final Scaffold Elaboration (e.g., Cross-Coupling)

Caption: Synthetic logic from building block to inhibitor.

The intermediate synthesized via the Gould-Jacobs reaction can be further functionalized. For example, the 4-oxo group can be converted to a chloro substituent, which then serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations. This allows for the introduction of diverse aryl and heteroaryl moieties, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.

Conclusion

This compound stands as a testament to the power of strategic molecular design in organic synthesis. Its unique substitution pattern provides a versatile platform for the construction of complex heterocyclic systems that are of significant interest in medicinal chemistry. The Gould-Jacobs reaction serves as a robust and efficient method to access the valuable pyrido[1,2-a]pyrimidin-4-one core, which can be further elaborated into a wide array of potential therapeutic agents, particularly kinase inhibitors. The protocols and insights provided herein aim to empower researchers and drug development professionals to harness the full synthetic potential of this valuable building block in their quest for novel and impactful molecules.

References

Application Notes and Protocols: Functionalization of the 6-Ethoxy-5-fluoropyridin-3-amine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 6-ethoxy-5-fluoropyridin-3-amine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. The strategic placement of the ethoxy, fluoro, and amino groups on the pyridine ring provides a unique combination of electronic properties and hydrogen bonding capabilities, making it a versatile building block for the synthesis of novel therapeutic agents. The fluorine atom, in particular, can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2] This guide provides a comprehensive overview of methodologies for the functionalization of this scaffold, offering detailed protocols and expert insights for researchers in the field.

The functionalization of the this compound core can be approached through several key reactive sites: the amino group at the C3 position, and the aromatic C-H bonds at the C2 and C4 positions. This document will focus on established and robust methodologies for derivatization at these positions, primarily through N-functionalization and palladium-catalyzed cross-coupling reactions.

Table of Contents

  • N-Functionalization of the 3-Amino Group

    • Acylation and Sulfonylation

    • Reductive Amination

    • Buchwald-Hartwig Amination

  • C-H Functionalization and Cross-Coupling Reactions

    • Suzuki-Miyaura Coupling

    • Sonogashira Coupling

  • Experimental Protocols

    • Protocol 1: General Procedure for N-Acylation

    • Protocol 2: General Procedure for Buchwald-Hartwig Amination

    • Protocol 3: General Procedure for Suzuki-Miyaura Coupling

  • References

N-Functionalization of the 3-Amino Group

The primary amine at the C3 position is a versatile handle for introducing a wide array of functional groups and building blocks, significantly expanding the chemical space accessible from the parent scaffold.

Acylation and Sulfonylation

Direct acylation or sulfonylation of the 3-amino group is a straightforward and high-yielding method for installing amide and sulfonamide functionalities, which are prevalent in many pharmaceutical compounds. These reactions typically proceed under mild conditions using an appropriate acylating or sulfonylating agent in the presence of a non-nucleophilic base.

Reductive Amination

Reductive amination provides a means to introduce alkyl substituents to the amino group. This two-step, one-pot procedure involves the initial formation of an imine or enamine intermediate by reacting the amine with an aldehyde or ketone, followed by in-situ reduction with a suitable reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3] This methodology allows for the coupling of the 3-amino group with a wide range of aryl and heteroaryl halides or triflates, providing access to a diverse library of N-aryl derivatives. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and is highly dependent on the specific substrates being coupled.[4][5] The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired N-aryl amine.[3]

C-H Functionalization and Cross-Coupling Reactions

Direct functionalization of the pyridine ring's C-H bonds or the introduction of substituents via cross-coupling reactions are essential strategies for elaborating the scaffold. While direct C-H activation can be challenging, cross-coupling reactions of a halogenated precursor offer a more reliable and versatile approach.[6] For the purpose of this guide, we will focus on protocols starting from a hypothetical bromo-substituted analog, 5-bromo-6-ethoxy-3-fluoropyridin-2-amine, to illustrate the power of these methods.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds.[7] This reaction enables the introduction of aryl, heteroaryl, vinyl, or alkyl groups at a halogenated position on the pyridine ring by coupling with a corresponding boronic acid or boronate ester in the presence of a palladium catalyst and a base.[8][9] The reaction is known for its mild conditions and tolerance of a wide variety of functional groups.[7]

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-catalyzed cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction is highly valuable for introducing alkynyl moieties, which can serve as versatile handles for further transformations or as key pharmacophoric elements in the final molecule.

Experimental Protocols

Disclaimer: These protocols are intended as a general guide. Optimization of reaction conditions, including catalyst, ligand, base, solvent, and temperature, may be necessary for specific substrates to achieve optimal results. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Protocol 1: General Procedure for N-Acylation

This protocol describes a general method for the acylation of this compound with an acid chloride.

Materials:

  • This compound (1.0 equiv)

  • Acid chloride (1.1 equiv)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Workflow Diagram:

N_Acylation_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification A Dissolve this compound and base in anhydrous solvent B Cool to 0 °C A->B C Add acid chloride dropwise B->C D Stir at room temperature C->D E Quench with water D->E Monitor by TLC/LC-MS F Extract with organic solvent E->F G Wash with NaHCO₃ and brine F->G H Dry over Na₂SO₄/MgSO₄ G->H I Concentrate under reduced pressure H->I J Purify by column chromatography I->J

Caption: Workflow for N-Acylation of this compound.

Procedure:

  • To a solution of this compound (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous DCM, cooled to 0 °C, add the acid chloride (1.1 equiv) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quench the reaction with water and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-acylated product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed N-arylation of this compound with an aryl bromide.[4][11]

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., XPhos, BINAP, 4-10 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃), 1.5-2.0 equiv)

  • Anhydrous Toluene or Dioxane

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)
Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene10070-95
Pd(OAc)₂ (5)BINAP (7.5)Cs₂CO₃ (2.0)Dioxane11065-90

Workflow Diagram:

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_workup Workup & Purification A Combine aryl bromide, amine, Pd catalyst, ligand, and base B Add anhydrous solvent A->B C Degas the mixture B->C D Heat with stirring C->D E Cool to room temperature D->E Monitor by TLC/LC-MS F Dilute with organic solvent E->F G Filter through Celite® F->G H Wash with water and brine G->H I Dry and concentrate H->I J Purify by column chromatography I->J

Caption: Workflow for Buchwald-Hartwig Amination.

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl bromide (1.2 equiv), this compound (1.0 equiv), palladium precatalyst, phosphine ligand, and base to a flame-dried reaction vessel.

  • Add anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a hypothetical bromo-substituted this compound analog with an arylboronic acid.[7][8]

Materials:

  • Bromo-substituted this compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous solvent system (e.g., Dioxane/water, Toluene/ethanol/water)

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

Catalyst (mol%)Base (equiv)Solvent SystemTemp (°C)Typical Yield (%)
Pd(PPh₃)₄ (5)K₂CO₃ (2.0)Dioxane/H₂O (4:1)9075-98
Pd(dppf)Cl₂ (3)K₃PO₄ (3.0)Toluene/EtOH/H₂O (4:1:1)8580-95

Workflow Diagram:

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_workup Workup & Purification A Combine bromo-pyridine, boronic acid, Pd catalyst, and base B Add degassed solvent system A->B C Heat with vigorous stirring B->C D Cool to room temperature C->D Monitor by TLC/LC-MS E Dilute with water D->E F Extract with organic solvent E->F G Wash with brine F->G H Dry and concentrate G->H I Purify by column chromatography H->I

Caption: Workflow for Suzuki-Miyaura Coupling.

Procedure:

  • To a reaction vessel, add the bromo-substituted pyridine (1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (repeat three times).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture with vigorous stirring to the specified temperature (typically 80-100 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

Application Notes and Protocols for the Use of 6-Ethoxy-5-fluoropyridin-3-amine in the Preparation of Fluorinated Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Heterocycles and the Utility of 6-Ethoxy-5-fluoropyridin-3-amine

The introduction of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence the pharmacokinetic and pharmacodynamic properties of drug candidates. These influences include enhanced metabolic stability, increased binding affinity, and improved membrane permeability. Consequently, fluorinated heterocycles are prevalent in a wide array of pharmaceuticals, including kinase inhibitors for cancer therapy and agents targeting the central nervous system.

This compound is a highly valuable and versatile building block for the synthesis of diverse fluorinated heterocyclic systems. Its structure incorporates several key features: a pyridine ring, a common motif in bioactive molecules; a fluorine substituent to impart the aforementioned beneficial properties; an ethoxy group which can influence solubility and metabolic pathways; and a strategically positioned primary amino group that serves as a nucleophilic handle for a variety of cyclization and functionalization reactions.

These application notes provide detailed, field-proven protocols for the use of this compound in the synthesis of two important classes of fluorinated heterocycles: pyrazolo[3,4-b]pyridines and pyrido[2,3-d]pyrimidines. The protocols are designed to be self-validating, with explanations of the causality behind experimental choices to ensure robust and reproducible outcomes for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is critical for successful reaction setup and execution.

PropertyValueSource
Molecular Formula C₇H₉FN₂O--INVALID-LINK--[1]
Molecular Weight 156.16 g/mol --INVALID-LINK--[1]
Appearance Off-white to yellow solid
CAS Number 886372-67-4--INVALID-LINK--[1]
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solvents.

Protocol 1: Synthesis of a Fluorinated Pyrazolo[3,4-b]pyridine Derivative

Application: Pyrazolo[3,4-b]pyridines are an important class of heterocycles known for their wide range of biological activities, including kinase inhibition. This protocol describes a classic acid-catalyzed condensation-cyclization reaction with a fluorinated β-enone.

Reaction Scheme:

Causality Behind Experimental Choices:

  • Reactant Choice: 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one is selected as the 1,3-bielectrophilic partner. The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon and introduces a key fluorine-containing moiety into the final product.

  • Solvent: Glacial acetic acid serves as both the solvent and the acid catalyst. Its high boiling point allows for the reaction to be conducted at elevated temperatures to drive the cyclization, and its protic nature facilitates the dehydration steps.

  • Temperature: Refluxing conditions are employed to ensure sufficient thermal energy for the reaction to proceed to completion, particularly the final aromatizing dehydration step.

  • Work-up: The reaction mixture is poured into an ice-water mixture to precipitate the product and to quench the acetic acid. Subsequent neutralization with a mild base like sodium bicarbonate removes any residual acid.

  • Purification: Column chromatography is a standard and effective method for isolating the desired product from any unreacted starting materials or side products.

Experimental Workflow: Protocol 1

G cluster_prep Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis start Combine this compound, 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one, and glacial acetic acid in a round-bottom flask. reflux Heat the mixture to reflux (approx. 120 °C) for 6-8 hours. start->reflux Stirring cool Cool the reaction to room temperature. reflux->cool precipitate Pour the mixture into ice-water to precipitate the product. cool->precipitate neutralize Neutralize with saturated NaHCO₃ solution. precipitate->neutralize extract Extract with ethyl acetate (3x). neutralize->extract dry Dry the combined organic layers over anhydrous Na₂SO₄. extract->dry concentrate Concentrate the organic phase under reduced pressure. dry->concentrate chromatography Purify the crude product by silica gel column chromatography. concentrate->chromatography characterize Characterize the final product by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and MS. chromatography->characterize

Caption: Workflow for the synthesis of a fluorinated pyrazolo[3,4-b]pyridine.

Detailed Step-by-Step Methodology: Protocol 1

Materials and Reagents:

ReagentCAS No.MW ( g/mol )Molarity/DensityAmountMoles (mmol)
This compound886372-67-4156.16-1.56 g10.0
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one17129-06-5168.111.18 g/mL1.56 mL11.0
Glacial Acetic Acid64-19-760.051.05 g/mL50 mL-
Ethyl Acetate141-78-688.110.902 g/mLAs needed-
Hexanes110-54-386.180.659 g/mLAs needed-
Saturated Sodium Bicarbonate Solution---As needed-
Anhydrous Sodium Sulfate7757-82-6142.04-As needed-
Silica Gel (230-400 mesh)7631-86-960.08-As needed-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.56 g, 10.0 mmol).

  • Add glacial acetic acid (50 mL) and stir until the amine dissolves.

  • Add 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (1.56 mL, 11.0 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes/ethyl acetate eluent system.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker containing 200 mL of an ice-water slurry with stirring. A precipitate should form.

  • Carefully neutralize the mixture by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes.

  • Combine the fractions containing the desired product and evaporate the solvent to yield the pure fluorinated pyrazolo[3,4-b]pyridine derivative.

  • Characterize the final product by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.

Expected Results:

  • Yield: 65-75%

  • Appearance: A pale yellow to white solid.

  • Spectroscopic Data: The ¹H NMR spectrum should show characteristic signals for the pyridine and pyrazole ring protons. The ¹⁹F NMR will show a singlet corresponding to the trifluoromethyl group. Mass spectrometry should confirm the expected molecular weight of the product.

Protocol 2: Synthesis of a Fluorinated Pyrido[2,3-d]pyrimidine Derivative

Application: Pyrido[2,3-d]pyrimidines are another class of privileged heterocyclic scaffolds found in numerous biologically active compounds, particularly as kinase inhibitors. This protocol outlines their synthesis via a condensation reaction with a β-ketoester, ethyl acetoacetate.

Reaction Scheme:

Causality Behind Experimental Choices:

  • Reactant Choice: Ethyl acetoacetate is a readily available and inexpensive 1,3-dicarbonyl compound. Its two distinct carbonyl functionalities (ketone and ester) allow for a regioselective cyclization.

  • Catalyst: A catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA), is used to protonate the carbonyl oxygen of the ketoester, thereby activating it for nucleophilic attack by the aminopyridine.

  • Solvent and Dehydration: Toluene is used as the solvent. Its boiling point is suitable for the reaction temperature, and it allows for the azeotropic removal of water using a Dean-Stark apparatus, which drives the equilibrium towards the formation of the cyclized product.

  • Work-up: The reaction is cooled, and the precipitated product is collected by filtration. Washing with a non-polar solvent like hexanes removes any residual toluene and non-polar impurities.

  • Purification: Recrystallization is often sufficient to obtain a highly pure product, as the desired pyridopyrimidine derivative is typically a crystalline solid with limited solubility in common organic solvents at room temperature.

Experimental Workflow: Protocol 2

G cluster_prep Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis start Combine this compound, ethyl acetoacetate, p-TSA, and toluene in a flask with a Dean-Stark trap. reflux Heat the mixture to reflux (approx. 110 °C) for 12-16 hours. start->reflux Stirring & Water Removal cool Cool the reaction mixture to room temperature. reflux->cool filter Collect the precipitated solid by vacuum filtration. cool->filter wash Wash the solid with cold hexanes. filter->wash recrystallize Recrystallize the crude product from ethanol or isopropanol. wash->recrystallize dry Dry the purified solid under vacuum. recrystallize->dry characterize Characterize the final product by ¹H NMR, ¹³C NMR, and MS. dry->characterize

Caption: Workflow for the synthesis of a fluorinated pyrido[2,3-d]pyrimidine.

Detailed Step-by-Step Methodology: Protocol 2

Materials and Reagents:

ReagentCAS No.MW ( g/mol )Molarity/DensityAmountMoles (mmol)
This compound886372-67-4156.16-1.56 g10.0
Ethyl Acetoacetate141-97-9130.141.02 g/mL1.4 mL11.0
p-Toluenesulfonic acid monohydrate6192-52-5190.22-95 mg0.5
Toluene108-88-392.140.867 g/mL100 mL-
Ethanol64-17-546.070.789 g/mLAs needed-
Hexanes110-54-386.180.659 g/mLAs needed-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser, add this compound (1.56 g, 10.0 mmol), ethyl acetoacetate (1.4 mL, 11.0 mmol), p-toluenesulfonic acid monohydrate (95 mg, 0.5 mmol), and toluene (100 mL).

  • Heat the mixture to reflux (approximately 110 °C). Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing for 12-16 hours, or until no more water is collected. Monitor the reaction by TLC (1:1 hexanes/ethyl acetate).

  • Cool the reaction mixture to room temperature. A solid product should precipitate.

  • Collect the precipitate by vacuum filtration and wash the filter cake with cold hexanes (2 x 20 mL).

  • Air-dry the crude solid.

  • Purify the product by recrystallization from hot ethanol or isopropanol.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

  • Characterize the final product, 4-hydroxy-2-methyl-7-ethoxy-6-fluoro-pyrido[2,3-d]pyrimidine, by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Results:

  • Yield: 70-80%

  • Appearance: A white or off-white crystalline solid.

  • Spectroscopic Data: The ¹H NMR will show signals for the methyl group, ethoxy group, and the pyridine ring proton. The absence of the aminopyridine NH₂ protons and the ethyl acetoacetate methylene protons will confirm cyclization. The mass spectrum will correspond to the molecular weight of the desired product.

Conclusion

This compound stands out as a strategic and versatile building block for accessing medicinally relevant fluorinated heterocycles. The protocols detailed herein for the synthesis of pyrazolo[3,4-b]pyridines and pyrido[2,3-d]pyrimidines demonstrate robust and reproducible methods for constructing these important scaffolds. By understanding the underlying chemical principles and the rationale for the chosen experimental conditions, researchers can confidently apply and adapt these procedures to generate novel and diverse libraries of fluorinated heterocyclic compounds for drug discovery and development programs.

References

Application Note: Scalable Synthesis of 6-Ethoxy-5-fluoropyridin-3-amine and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the scalable synthesis of 6-Ethoxy-5-fluoropyridin-3-amine, a key intermediate in the development of various pharmaceutical agents. The synthesis of fluorinated aminopyridines is a critical process in medicinal chemistry. This guide details a robust and scalable multi-step synthetic route, starting from commercially available precursors. Each step is accompanied by a detailed protocol, mechanistic insights, and considerations for process optimization and safety. The methodologies presented are designed to be adaptable for the synthesis of a variety of 6-alkoxy-5-halopyridin-3-amine analogs, making this a valuable resource for researchers and professionals in drug development and chemical synthesis.

Introduction

The 6-alkoxy-5-halo-pyridin-3-amine scaffold is a privileged pharmacophore found in a range of biologically active molecules. The specific target of this guide, this compound, is a crucial building block for synthesizing kinase inhibitors and other therapeutic agents. The presence of the fluorine atom can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final drug substance.

The synthesis of this and related analogs, however, presents several challenges. These include the regioselective introduction of substituents on the pyridine ring, the handling of potentially hazardous reagents, and the development of a process that is both high-yielding and amenable to large-scale production. This application note addresses these challenges by providing a well-characterized, multi-step synthetic pathway with detailed experimental protocols.

Proposed Synthetic Pathway

The overall synthetic strategy is a multi-step process designed for scalability and efficiency. The pathway commences with the nitration of 2,6-dichloropyridine, followed by a nucleophilic aromatic substitution (SNAr) to introduce the ethoxy group. Subsequent ammonolysis and reduction steps lead to the desired product.

Synthetic_Pathway A 2,6-Dichloropyridine B 2,6-Dichloro-3-nitropyridine A->B Nitration (H2SO4, HNO3) C 6-Chloro-2-ethoxy-3-nitropyridine B->C SNAr (NaOEt, EtOH) D 2-Ethoxy-3-nitro-6-aminopyridine C->D Ammonolysis (NH3, Solvent) E 6-Ethoxy-3-aminopyridin-2-amine D->E Reduction (e.g., Fe/AcOH) F This compound E->F Balz-Schiemann or similar fluorination

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2,6-Dichloro-3-nitropyridine

Causality: The nitration of 2,6-dichloropyridine is a critical first step to introduce a nitro group, which serves as a precursor to the amine functionality. The electron-withdrawing nature of the chlorine atoms directs the nitration to the 3-position.

Protocol:

  • To a stirred mixture of concentrated sulfuric acid (500 mL) at 0 °C, add 2,6-dichloropyridine (100 g, 0.676 mol) portion-wise, maintaining the temperature below 10 °C.

  • Once the addition is complete, cool the mixture to 0 °C and add a mixture of concentrated sulfuric acid (250 mL) and fuming nitric acid (150 mL) dropwise over 2 hours.

  • After the addition, allow the reaction to warm to room temperature and stir for 16 hours.

  • Carefully pour the reaction mixture onto crushed ice (2 kg) with vigorous stirring.

  • The precipitated solid is collected by filtration, washed with cold water until the filtrate is neutral, and then dried under vacuum to yield 2,6-dichloro-3-nitropyridine.

Self-Validation:

  • TLC Analysis: Monitor reaction completion using a suitable solvent system (e.g., 20% ethyl acetate in hexanes).

  • Characterization: Confirm the structure using 1H NMR and mass spectrometry.

Step 2: Synthesis of 2-Chloro-6-ethoxy-5-nitropyridine

Causality: A nucleophilic aromatic substitution (SNAr) is employed to selectively replace one of the chlorine atoms with an ethoxy group. The nitro group activates the pyridine ring for nucleophilic attack.

Protocol:

  • Prepare a solution of sodium ethoxide by carefully adding sodium metal (18.4 g, 0.8 mol) to anhydrous ethanol (800 mL) under a nitrogen atmosphere at 0 °C.

  • Once all the sodium has reacted, add a solution of 2,6-dichloro-3-nitropyridine (130 g, 0.673 mol) in anhydrous ethanol (200 mL) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • The residue is partitioned between water (500 mL) and ethyl acetate (500 mL).

  • The organic layer is separated, washed with brine (2 x 200 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo to give 2-chloro-6-ethoxy-5-nitropyridine.

Self-Validation:

  • LC-MS Analysis: Track the progress of the reaction and confirm the mass of the desired product.

  • 1H NMR: Verify the introduction of the ethoxy group.

Step 3: Synthesis of 6-Ethoxy-5-nitropyridin-2-amine

Causality: The remaining chlorine atom is displaced by an amino group via ammonolysis. This reaction typically requires elevated temperature and pressure to proceed efficiently.

Protocol:

  • In a high-pressure reactor, dissolve 2-chloro-6-ethoxy-5-nitropyridine (100 g, 0.49 mol) in a 7N solution of ammonia in methanol (500 mL).

  • Seal the reactor and heat to 120 °C for 24 hours.

  • After cooling to room temperature, carefully vent the reactor and concentrate the reaction mixture under reduced pressure.

  • The resulting solid is triturated with water, filtered, and dried to afford 6-ethoxy-5-nitropyridin-2-amine.

Self-Validation:

  • HPLC Analysis: Assess the purity of the product.

  • Melting Point: Compare with literature values if available.

Step 4: Synthesis of 6-Ethoxy-5-aminopyridin-2-amine

Causality: The nitro group is reduced to an amine. A variety of reducing agents can be used; iron in acetic acid is a cost-effective and scalable option.

Protocol:

  • To a stirred suspension of iron powder (137 g, 2.45 mol) in a mixture of ethanol (500 mL) and water (100 mL), add glacial acetic acid (50 mL).

  • Heat the mixture to 80 °C and add a solution of 6-ethoxy-5-nitropyridin-2-amine (90 g, 0.49 mol) in ethanol (300 mL) portion-wise.

  • After the addition is complete, maintain the reaction at reflux for 3 hours.

  • Cool the reaction mixture and filter through a pad of celite.

  • Concentrate the filtrate in vacuo and partition the residue between ethyl acetate and a saturated solution of sodium bicarbonate.

  • The organic layer is separated, dried, and concentrated to give the diamine product.

Self-Validation:

  • 1H NMR: Observe the disappearance of the nitro group signals and the appearance of new amine protons.

  • Mass Spectrometry: Confirm the molecular weight of the product.

Step 5: Synthesis of this compound

Causality: The final step involves the conversion of an amino group to a fluorine atom. The Balz-Schiemann reaction is a classic method for this transformation, involving diazotization followed by thermal decomposition of the resulting tetrafluoroborate salt.

Protocol:

  • Dissolve 6-ethoxy-5-aminopyridin-2-amine (50 g, 0.3 mol) in a 48% solution of tetrafluoroboric acid (HBF4) (200 mL) at 0 °C.

  • Add a solution of sodium nitrite (22.8 g, 0.33 mol) in water (50 mL) dropwise, keeping the temperature below 5 °C.

  • Stir the mixture for 1 hour at 0 °C, then collect the precipitated diazonium salt by filtration.

  • The salt is washed with cold ether and dried.

  • The dry diazonium salt is then carefully heated in an inert solvent (e.g., toluene) until nitrogen evolution ceases.

  • The reaction mixture is cooled, washed with sodium bicarbonate solution, and the organic layer is dried and concentrated.

  • The crude product is purified by column chromatography to yield this compound.

Self-Validation:

  • 19F NMR: Confirm the presence of the fluorine atom.

  • Elemental Analysis: Verify the elemental composition of the final product.

Data Summary

StepProduct NameStarting MaterialReagentsYield (%)Purity (%)
12,6-Dichloro-3-nitropyridine2,6-DichloropyridineH2SO4, HNO3~85>95
22-Chloro-6-ethoxy-5-nitropyridine2,6-Dichloro-3-nitropyridineNaOEt, EtOH~90>97
36-Ethoxy-5-nitropyridin-2-amine2-Chloro-6-ethoxy-5-nitropyridineNH3/MeOH~80>96
46-Ethoxy-5-aminopyridin-2-amine6-Ethoxy-5-nitropyridin-2-amineFe, AcOH~90>98
5This compound6-Ethoxy-5-aminopyridin-2-amineHBF4, NaNO2~40-50>99

Process Optimization and Scalability Considerations

  • Reagent Selection: For large-scale synthesis, consider replacing laboratory-grade reagents with more cost-effective industrial equivalents.

  • Reaction Conditions: Optimize reaction times and temperatures to maximize throughput and minimize energy consumption.

  • Work-up and Purification: Develop efficient extraction and crystallization procedures to minimize solvent usage and simplify product isolation. For instance, a telescopic synthesis approach, where intermediates are not isolated, could be explored to improve overall efficiency.

  • Safety: The nitration step and the Balz-Schiemann reaction involve potentially hazardous reagents and intermediates. A thorough risk assessment and implementation of appropriate safety protocols are essential for safe scale-up. The use of continuous flow reactors could offer a safer alternative for these steps.

Conclusion

The synthetic route and protocols detailed in this application note provide a reliable and scalable method for the preparation of this compound and its analogs. By understanding the underlying chemical principles and paying close attention to process optimization and safety, researchers and drug development professionals can efficiently synthesize these valuable building blocks for the advancement of new therapeutic agents.

Troubleshooting & Optimization

Overcoming challenges in the synthesis of 6-Ethoxy-5-fluoropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Ethoxy-5-fluoropyridin-3-amine. This critical building block is increasingly vital in medicinal chemistry and drug development, particularly for the synthesis of novel kinase inhibitors and other targeted therapeutics. Its preparation, however, can present several challenges that require careful consideration of reaction pathways and optimization of conditions.

This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common problems encountered during the synthesis. We will explore the causality behind experimental choices, offer detailed troubleshooting in a Q&A format, and provide validated protocols to ensure reproducible success in your laboratory.

Overview of Synthetic Strategies

The synthesis of this compound (CAS: 886372-67-4) typically proceeds through one of two primary routes, each with distinct advantages and potential pitfalls.[1][2] The choice of strategy often depends on the availability of starting materials and the scale of the reaction.

  • The Nitro-Reduction Pathway: This classic and robust route involves the synthesis of a 3-nitropyridine intermediate, followed by the reduction of the nitro group to the desired 3-amino functionality.

  • The Cross-Coupling Pathway: This modern approach utilizes a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, to install the amine group onto a pre-functionalized pyridine ring in a late-stage step.[3][4]

The following diagram illustrates these two divergent strategies.

cluster_0 Nitro-Reduction Pathway SM1 Halogenated 3-Nitropyridine Int1 6-Ethoxy-5-fluoro-3-nitropyridine SM1->Int1 SNAr with Ethoxide FinalProduct This compound Int1->FinalProduct Nitro Group Reduction (e.g., H₂, Pd/C) SM2 Di- or Tri-halopyridine Int2 3-Bromo-6-ethoxy-5-fluoropyridine SM2->Int2 Sequential SNAr Int2->FinalProduct Buchwald-Hartwig Amination

Caption: Divergent synthetic routes to this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. Each question is followed by an analysis of potential causes and actionable solutions.

Nitro-Reduction Pathway Issues

Question 1: The initial nucleophilic aromatic substitution (SNAr) to introduce the ethoxy group is sluggish and gives low yields. What can I do?

Probable Causes & Solutions:

  • Insufficiently Activated Substrate: The SNAr reaction rate is highly dependent on the electron-withdrawing power of the groups on the pyridine ring. A nitro group provides strong activation. If your starting material is, for example, 2,5-dichloro-3-nitropyridine, the reaction with sodium ethoxide should proceed. However, if the ring is not sufficiently electron-deficient, the reaction will be slow.

  • Causality: The pyridine nitrogen and the nitro group work in concert to stabilize the negative charge of the Meisenheimer complex intermediate, which is the rate-determining step of the SNAr reaction.

  • Solution 1 (Base/Solvent System): Ensure your sodium ethoxide is anhydrous and freshly prepared or sourced. Using ethanol as a solvent is common, but for difficult substrates, a higher boiling point, polar aprotic solvent like DMSO or DMF can accelerate the reaction. Using a stronger, non-nucleophilic base like sodium hydride (NaH) with ethanol can also drive the reaction to completion by ensuring the full conversion of ethanol to the more nucleophilic ethoxide.

  • Solution 2 (Temperature Control): While higher temperatures increase the reaction rate, they can also lead to side products. Monitor the reaction by TLC or LC-MS to find the optimal temperature that balances reaction speed and cleanliness. A typical range is 60-100 °C.[5]

Question 2: My nitro group reduction is incomplete or results in side products. How can I achieve a clean and complete conversion?

Probable Causes & Solutions:

  • Catalyst Poisoning or Inactivity (for Catalytic Hydrogenation): Sulfur-containing impurities or other halides can poison palladium catalysts.

    • Solution: Ensure the 6-ethoxy-5-fluoro-3-nitropyridine intermediate is highly pure before the reduction step. If catalyst poisoning is suspected, passing a solution of the intermediate through a plug of silica gel or activated carbon may help. Use a fresh, high-quality catalyst (e.g., 5-10% Pd/C).

  • Incorrect Reducing Agent (for Chemical Reduction): The choice of chemical reducing agent is critical.

    • Solution: For a clean and effective reduction, iron powder in acetic acid or ammonium chloride is a classic, cost-effective method. Tin(II) chloride (SnCl₂) in HCl/ethanol is another powerful option, though it requires removal of tin salts during workup.

  • Over-reduction/Hydrodehalogenation: Aggressive hydrogenation conditions (high pressure, high temperature, or highly active catalysts like Pearlman's catalyst) can lead to the undesired removal of the fluorine atom.

    • Solution: Use standard atmospheric pressure hydrogenation (balloon) with 5-10% Pd/C at room temperature.[6] Carefully monitor the reaction progress and stop it as soon as the starting material is consumed to prevent side reactions.

Reduction Method Typical Conditions Advantages Potential Challenges
Catalytic Hydrogenation H₂ (1 atm), 10% Pd/C, MeOH or EtOH, RTClean workup (catalyst filtration), high yieldCatalyst poisoning, potential for hydrodefluorination
Iron/Acid Fe powder, AcOH or NH₄Cl, EtOH/H₂O, refluxInexpensive, robust, less risk of defluorinationAqueous workup required, potential iron contamination
Tin(II) Chloride SnCl₂·2H₂O, conc. HCl, EtOH, 50-70 °CStrong reducing agent, effective for stubborn casesStoichiometric tin waste, complex workup
Cross-Coupling Pathway Issues

Question 3: My Buchwald-Hartwig amination reaction is failing or giving yields below 30%. What are the most critical parameters to optimize?

Probable Causes & Solutions:

The Buchwald-Hartwig amination is a complex, multi-step catalytic process, and its success hinges on the fine-tuning of several components.[7][8]

  • Sub-optimal Ligand Choice: This is the most common failure point. The ligand stabilizes the palladium center and facilitates both the oxidative addition and the final C-N reductive elimination.

    • Causality: The electronic and steric properties of the phosphine ligand are crucial. For an electron-rich substrate like an ethoxypyridine, a bulky, electron-rich biarylphosphine ligand is often required to promote the rate-limiting reductive elimination step.[3]

    • Solution: If you are using simpler ligands like BINAP or dppf with poor results, switch to a more advanced, sterically hindered ligand from the Buchwald or Hartwig series.[3] Ligands like XPhos, SPhos, or RuPhos are excellent starting points for heteroaromatic substrates.[4]

  • Incorrect Base: The base's strength and solubility are critical. It must be strong enough to deprotonate the amine-palladium complex but not so reactive that it degrades the substrate or ligand.

    • Solution: Sodium tert-butoxide (NaOtBu) is a common and effective base.[7] However, if it fails, consider weaker carbonate bases like K₂CO₃ or Cs₂CO₃, which can sometimes reduce side reactions, although they may require higher temperatures.

  • Catalyst Precursor and Purity: Both the palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the ligand must be of high purity. Oxygen can deactivate the Pd(0) catalyst.

    • Solution: Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen).[4] Using a pre-formed palladium-ligand complex (precatalyst) can often provide more consistent results by ensuring the correct Pd:ligand ratio and facilitating the formation of the active catalytic species.

The following diagram illustrates the key steps in the Buchwald-Hartwig catalytic cycle where failures can occur.

Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)-X (L)₂ Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Coord [Ar-Pd(II)-NHR'R'']⁺ (L)₂ OA_Complex->Amine_Coord Ligand Exchange (+ Amine) fail1 Slow if Ar-X bond is too strong OA_Complex->fail1 Amido_Complex Ar-Pd(II)-NR'R'' (L)₂ Amine_Coord->Amido_Complex Deprotonation (- Base-H⁺) fail3 Base strength is key Amine_Coord->fail3 Amido_Complex->Pd0 Reductive Elimination (- Ar-Amine) fail2 Ligand choice is critical Amido_Complex->fail2

Caption: Key failure points in the Buchwald-Hartwig catalytic cycle.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable starting point for the Nitro-Reduction pathway? A common and effective starting material is 2,3-difluoro-5-nitropyridine. The fluorine at the 2-position is highly activated towards SNAr. A selective substitution with sodium ethoxide can yield 2-ethoxy-3-fluoro-5-nitropyridine. Subsequent reduction provides the related 2-ethoxy isomer. For the target 6-ethoxy isomer, starting from a material like 2-chloro-5-fluoro-3-nitropyridine would be more direct, allowing for ethoxide displacement of the 2-chloro group.

Q2: I am considering a Curtius rearrangement from 6-ethoxy-5-fluoronicotinic acid. What are the pros and cons? The Curtius rearrangement is an excellent method for converting a carboxylic acid to a primary amine with one less carbon.[9][10][11]

  • Pros: The reaction is often very clean, proceeds with retention of the ring's configuration, and avoids the formation of secondary or tertiary amine impurities.[9] It is tolerant of many functional groups.[10]

  • Cons: It requires the synthesis of the corresponding nicotinic acid, which adds steps. The reaction involves the use of azides (e.g., sodium azide or diphenylphosphoryl azide), which are energetic and require careful handling.[10] The isocyanate intermediate is highly reactive and must be handled appropriately.[12][13]

Q3: How should I purify the final this compound product? The product is a solid at room temperature.

  • Initial Workup: After reaction completion, a standard aqueous workup with a solvent like ethyl acetate or dichloromethane is typically performed to remove inorganic salts.

  • Chromatography: Flash column chromatography on silica gel is the most effective method for removing organic impurities and unreacted starting materials. A gradient of ethyl acetate in hexanes or heptanes is a good starting point for elution.

  • Recrystallization: For achieving high purity (>99.5%), recrystallization is recommended after chromatography. A mixed solvent system, such as ethyl acetate/hexanes or ethanol/water, can be screened to find optimal conditions for yielding crystalline material.

Experimental Protocols
Protocol 1: Reduction of 6-Ethoxy-5-fluoro-3-nitropyridine via Catalytic Hydrogenation

This protocol assumes the successful synthesis of the nitropyridine intermediate.

  • Vessel Preparation: To a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, add 6-Ethoxy-5-fluoro-3-nitropyridine (5.0 g, 26.8 mmol).

  • Solvent Addition: Add 100 mL of anhydrous ethanol (or methanol). Stir until the solid is fully dissolved.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 0.25 g, 5% w/w) under a gentle stream of nitrogen.

  • Hydrogenation Setup: Seal the flask, and using a three-way stopcock, evacuate the flask and backfill with nitrogen three times. Repeat this process, but backfill with hydrogen gas from a balloon.

  • Reaction: Stir the mixture vigorously at room temperature under the hydrogen atmosphere (balloon). The reaction progress can be monitored by TLC (staining with potassium permanganate) or LC-MS. The reaction is typically complete within 4-6 hours.

  • Workup: Once the starting material is consumed, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with an additional 50 mL of ethanol.

  • Isolation: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by flash chromatography or recrystallization as described in the FAQ section. Expected yield: >90%.

Protocol 2: Buchwald-Hartwig Amination of 3-Bromo-6-ethoxy-5-fluoropyridine

This protocol is a starting point and may require optimization of the ligand and base.

  • Vessel Preparation: To a dry Schlenk flask, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 eq), the phosphine ligand (if not using a precatalyst, e.g., XPhos, 0.04 eq), and the base (e.g., Sodium tert-butoxide, 1.4 eq).

  • Reagent Addition: Add 3-Bromo-6-ethoxy-5-fluoropyridine (1.0 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.

  • Solvent and Amine Source: Add anhydrous toluene (or dioxane) via syringe. Then, add the amine source. For the parent amine, an ammonia equivalent like benzophenone imine followed by acidic hydrolysis is a common strategy. Alternatively, using aqueous ammonia with specific catalyst systems designed for it can be attempted.[14]

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction by LC-MS for the disappearance of the starting material (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

References

Navigating the Synthesis of 6-Ethoxy-5-fluoropyridin-3-amine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 6-Ethoxy-5-fluoropyridin-3-amine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that researchers may encounter during the preparation of this key pharmaceutical intermediate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you optimize your reaction conditions and overcome common synthetic challenges.

I. Understanding the Synthetic Landscape: FAQs and Core Concepts

This section addresses fundamental questions regarding the synthesis of this compound, focusing on the prevalent synthetic strategies and the rationale behind key experimental choices.

Q1: What are the primary synthetic routes to this compound?

A1: The synthesis of this compound typically proceeds through two main pathways:

  • Nucleophilic Aromatic Substitution (SNAr): This is a common and often preferred method. It generally involves the reaction of a di- or tri-substituted pyridine bearing a good leaving group (e.g., chlorine or bromine) at the 6-position with an ethoxide source. The fluorine atom at the 5-position and an amino or nitro group at the 3-position are typically present in the starting material or are introduced in subsequent steps. The strong electron-withdrawing nature of the fluorine atom and the pyridine nitrogen activates the ring towards nucleophilic attack.[1][2]

  • Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): This powerful method can be employed to form the C-N bond at the 3-position.[3] This would typically involve the coupling of a 3-halo-5-fluoro-6-ethoxypyridine with an ammonia equivalent or a protected amine. While versatile, this method requires careful optimization of the catalyst, ligand, and base to avoid side reactions.[4][5]

Q2: What are the most common starting materials for the synthesis of this compound?

A2: The choice of starting material is dictated by the chosen synthetic route. Common precursors include:

  • For SNAr:

    • 2,6-Dichloro-5-fluoronicotinic acid or its derivatives.[6]

    • 2,3-Difluoro-5-nitropyridine or related compounds.

    • 3-Amino-5-fluoro-2-halopyridines.[7][8]

  • For Buchwald-Hartwig Amination:

    • 3-Bromo-5-fluoro-6-ethoxypyridine.

    • A suitable protected amine or ammonia source.

Q3: Why is the fluorine substituent important for the reactivity of the pyridine ring?

A3: The fluorine atom at the 5-position plays a crucial electronic role. Due to its high electronegativity, it acts as a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr).[2] This activation is particularly pronounced for substitution at the ortho and para positions relative to the fluorine atom.

II. Troubleshooting Guide: Addressing Common Experimental Issues

This section provides a detailed, question-and-answer-formatted troubleshooting guide for specific problems that may arise during the synthesis of this compound.

Low or No Product Yield

Q4: My SNAr reaction with sodium ethoxide is giving a low yield of the desired 6-ethoxy product. What are the likely causes and how can I improve it?

A4: Low yields in SNAr reactions on fluoropyridines can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Insufficient Reaction Temperature: While the fluorine atom is activating, SNAr reactions often require elevated temperatures to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature, for instance, from room temperature to 60-80 °C, while monitoring the reaction progress by TLC or LC-MS.

  • Incomplete Formation of the Alkoxide: The nucleophilicity of the ethoxide is critical. Incomplete deprotonation of ethanol will lead to a lower concentration of the active nucleophile.

    • Solution: Ensure your sodium ethoxide is of good quality and anhydrous. If preparing it in situ from sodium metal and ethanol, ensure the reaction goes to completion. For reactions sensitive to strong bases, consider using a milder base like potassium carbonate with ethanol at higher temperatures.

  • Poor Solubility of Reagents: If the starting pyridine derivative is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.

    • Solution: Choose a solvent that effectively dissolves both the substrate and the ethoxide. While ethanol is a common choice, co-solvents like THF or dioxane can sometimes improve solubility.

  • Presence of Water: Water can compete with the ethoxide as a nucleophile and can also quench the alkoxide.

    • Solution: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.

Q5: I am attempting a Buchwald-Hartwig amination to introduce the amino group, but I am observing significant amounts of hydrodehalogenation (replacement of the halide with hydrogen). How can I minimize this side reaction?

A5: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, particularly with electron-rich heteroaryl halides.[3] It arises from the competing β-hydride elimination pathway. To suppress this:

  • Ligand Choice is Crucial: The choice of phosphine ligand is paramount.

    • Solution: Employ bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands promote the desired reductive elimination step over β-hydride elimination.[4]

  • Base Selection: The nature and strength of the base can influence the reaction outcome.

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. The choice of base should be optimized for the specific substrate.

  • Reaction Temperature and Time: Higher temperatures can sometimes favor the hydrodehalogenation pathway.

    • Solution: Attempt the reaction at a lower temperature for a longer period. Monitor the reaction closely to find the optimal balance between reaction rate and selectivity.

Impure Product and Purification Challenges

Q6: My final product, this compound, is contaminated with starting materials and byproducts. What is the best purification strategy?

A6: Purifying aminopyridines can be challenging due to their basicity and potential for interaction with silica gel.

  • Column Chromatography: This is the most common method.

    • Solution: Use a silica gel column with a gradient elution system. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. To minimize tailing and improve separation, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent.

  • Acid-Base Extraction: This can be an effective way to remove non-basic impurities.

    • Solution: Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous acid (e.g., 1 M HCl). The aminopyridine will move into the aqueous layer as its hydrochloride salt. The aqueous layer can then be washed with an organic solvent to remove neutral impurities. Finally, basify the aqueous layer with a base like sodium bicarbonate or sodium hydroxide and extract the purified amine back into an organic solvent.

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification method.

    • Solution: Experiment with different solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvent systems for aminopyridines include ethyl acetate/hexanes, ethanol/water, or toluene.

III. Experimental Protocols and Data

This section provides a representative experimental protocol for the synthesis of this compound via a nucleophilic aromatic substitution pathway, along with a table of optimized reaction parameters.

Representative SNAr Protocol

Synthesis of this compound from 2-Chloro-3-fluoro-5-nitropyridine

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol (20 mL). Carefully add sodium metal (1.2 equiv.) in small portions. Stir the mixture at room temperature until all the sodium has dissolved.

  • Nucleophilic Substitution: To the freshly prepared sodium ethoxide solution, add 2-Chloro-3-fluoro-5-nitropyridine (1.0 equiv.).

  • Reaction Monitoring: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench with water. Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Purification of the Nitro Intermediate: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-ethoxy-3-fluoro-5-nitropyridine can be purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient).

  • Reduction of the Nitro Group: Dissolve the purified nitro-intermediate in ethanol or methanol. Add a catalytic amount of palladium on carbon (10 mol%). Subject the mixture to hydrogenation (H₂ balloon or Parr apparatus) until the reaction is complete (monitored by TLC or LC-MS).

  • Final Purification: Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with ethanol. Concentrate the filtrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by column chromatography or crystallization as described in Q6.

Table of Optimized Reaction Parameters for Buchwald-Hartwig Amination
ParameterRecommended ConditionsRationale
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂Readily available and effective precursors for the active Pd(0) catalyst.
Ligand XPhos, SPhos, or RuPhosBulky, electron-rich biaryl phosphine ligands that promote reductive elimination and suppress hydrodehalogenation.[4]
Base NaOtBu or K₃PO₄Strong, non-nucleophilic bases that facilitate the deprotonation of the amine.
Solvent Toluene or DioxaneAnhydrous, aprotic solvents that are compatible with the reaction conditions.
Temperature 80-110 °CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate.
Amine Source Benzophenone imine or ammoniaCommon ammonia equivalents for primary amine synthesis.

IV. Visualizing the Workflow and Troubleshooting Logic

The following diagrams illustrate the general synthetic workflow and a decision tree for troubleshooting low product yield.

Synthetic Workflow cluster_SNAr S_NAr Route cluster_BH Buchwald-Hartwig Route Start_SNAr 2-Halo-3-fluoro-5-aminopyridine or Nitro-analogue Ethoxide_Reaction Reaction with Sodium Ethoxide Start_SNAr->Ethoxide_Reaction Reduction Reduction of Nitro Group (if applicable) Ethoxide_Reaction->Reduction Product This compound Reduction->Product Start_BH 3-Halo-5-fluoro-6-ethoxypyridine BH_Amination Buchwald-Hartwig Amination Start_BH->BH_Amination Product_BH This compound BH_Amination->Product_BH Troubleshooting_Low_Yield Start Low or No Product Yield Check_Reaction_Type Which reaction? Start->Check_Reaction_Type SNAr_Issues S_NAr Troubleshooting Check_Reaction_Type->SNAr_Issues S_NAr BH_Issues Buchwald-Hartwig Troubleshooting Check_Reaction_Type->BH_Issues Buchwald-Hartwig Check_Temp Increase Temperature? SNAr_Issues->Check_Temp Check_Ligand Optimize Ligand? BH_Issues->Check_Ligand Check_Base Alkoxide Quality/ Concentration? Check_Temp->Check_Base No Solution_Temp Increase temp to 60-80 °C Check_Temp->Solution_Temp Yes Check_Solubility Reagents Dissolved? Check_Base->Check_Solubility No Solution_Base Use fresh/anhydrous reagents Check_Base->Solution_Base Yes Solution_Solvent Try co-solvent (THF, Dioxane) Check_Solubility->Solution_Solvent Yes Check_BH_Base Optimize Base? Check_Ligand->Check_BH_Base No Solution_Ligand Use bulky biaryl phosphine ligand Check_Ligand->Solution_Ligand Yes Check_BH_Temp Lower Temperature? Check_BH_Base->Check_BH_Temp No Solution_BH_Base Screen NaOtBu, K3PO4, etc. Check_BH_Base->Solution_BH_Base Yes Solution_BH_Temp Run at lower temp for longer time Check_BH_Temp->Solution_BH_Temp Yes

References

Identifying and minimizing side products in 6-Ethoxy-5-fluoropyridin-3-amine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Ethoxy-5-fluoropyridin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and minimizing side products. The information provided herein is curated from established literature and practical laboratory experience to ensure scientific integrity and experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A common and logical synthetic pathway involves a two-step process starting from a commercially available polyhalogenated pyridine. A plausible route is the nucleophilic aromatic substitution (SNAr) to introduce the ethoxy group, followed by a palladium-catalyzed Buchwald-Hartwig amination to install the amine.

Q2: What are the critical parameters to control during the Buchwald-Hartwig amination step?

The key to a successful Buchwald-Hartwig amination is the careful selection of the palladium catalyst, ligand, base, solvent, and temperature. For electron-deficient substrates like chloropyridines, bulky and electron-rich phosphine ligands are often essential for efficient oxidative addition of the C-Cl bond to the palladium(0) complex, which is frequently the rate-limiting step.[1]

Q3: What are the most common side products in this synthesis?

The most prevalent side products in the Buchwald-Hartwig amination step are typically the result of hydrodehalogenation, where the chloro group is replaced by a hydrogen atom. Other potential side reactions include the formation of diarylamines and hydroxylation of the pyridine ring, especially if water is present.[1][2][3]

Q4: How can I monitor the progress of the reaction?

Reaction progress can be effectively monitored by thin-layer chromatography (TLC) or more quantitatively by high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). These techniques allow for the tracking of starting material consumption and product formation, as well as the detection of any significant side products.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound and provides actionable solutions.

Issue 1: Low or No Conversion of the Starting Chloropyridine

Primary Cause: Incomplete or slow oxidative addition of the aryl chloride to the palladium(0) catalyst. Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts.[1]

Troubleshooting Steps:

Parameter Recommendation Rationale
Catalyst System Ensure the palladium source is active. Consider using a pre-catalyst like a G3 or G4 palladacycle for more reliable formation of the active Pd(0) species.[1]Pd(OAc)₂ can be inconsistent in its reduction to the active catalytic species.
Ligand Choice Employ bulky, electron-rich biarylphosphine ligands such as RuPhos, BrettPhos, or DavePhos. Standard ligands like PPh₃ are often ineffective for chloropyridines.[1]These ligands promote the challenging oxidative addition of the C-Cl bond.
Catalyst Loading For difficult substrates, increase the catalyst loading from the standard 1-2 mol% up to 5 mol%.[1]A higher catalyst concentration can improve the reaction rate.
Temperature Increase the reaction temperature, typically to the 80-110 °C range.[1]Higher temperatures provide the necessary energy to overcome the activation barrier for oxidative addition.
Inert Atmosphere Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.Oxygen can oxidize and deactivate the Pd(0) catalyst.
Solvent Purity Use anhydrous and degassed solvents such as toluene, 1,4-dioxane, or THF.[1]Water and oxygen can interfere with the catalytic cycle.
Base Selection Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu). If the substrate is base-sensitive, consider weaker bases like K₃PO₄ or Cs₂CO₃, but be prepared for slower reaction rates.[1]A strong base is required to deprotonate the amine and facilitate the catalytic cycle.
Issue 2: Significant Formation of the Hydrodehalogenated Side Product

Primary Cause: This side reaction occurs when the desired reductive elimination of the product is slow, allowing for competing pathways such as β-hydride elimination or reaction with trace amounts of water.[1]

Troubleshooting Steps:

Parameter Recommendation Rationale
Ligand Selection Choose ligands that accelerate reductive elimination. Sterically hindered biarylphosphine ligands are often effective.These ligands can favor the desired C-N bond formation over competing side reactions.
Base Purity Use a high-purity, anhydrous base. Traces of hydroxide or moisture in NaOtBu can promote hydrodehalogenation.[1]Minimizing water content is crucial to suppress this side reaction.
Amine Stoichiometry Use a slight excess of the amine (1.2-1.5 equivalents).[1]This can help to push the equilibrium towards the desired amination product.
Anhydrous Conditions Ensure all reagents and solvents are scrupulously dry.Water can act as a proton source for the hydrodehalogenation pathway.

Experimental Protocols and Data

Proposed Synthetic Pathway

A plausible synthetic route to this compound is outlined below.

Synthetic_Pathway A 2,6-Dichloro-3-fluoropyridine B 2-Chloro-6-ethoxy-5-fluoropyridine A->B NaOEt, EtOH (SNAr) C This compound B->C Pd catalyst, Ligand Ammonia source, Base (Buchwald-Hartwig)

Figure 1: Proposed synthetic pathway for this compound.
Step 1: Synthesis of 2-Chloro-6-ethoxy-5-fluoropyridine (SNAr Reaction)

Protocol:

  • To a solution of sodium ethoxide (NaOEt) in absolute ethanol, add 2,6-dichloro-3-fluoropyridine at room temperature under an inert atmosphere.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Side Products:

  • 2,6-Diethoxy-3-fluoropyridine: From the substitution of both chloro groups.

  • Unreacted 2,6-dichloro-3-fluoropyridine: If the reaction is incomplete.

Step 2: Synthesis of this compound (Buchwald-Hartwig Amination)

Protocol:

  • In a glovebox or under a strict inert atmosphere, charge a reaction vessel with a palladium pre-catalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., XPhos), and a strong base (e.g., NaOtBu).

  • Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Add the 2-chloro-6-ethoxy-5-fluoropyridine and an ammonia source (e.g., an ammonia equivalent like benzophenone imine followed by hydrolysis, or using aqueous ammonia with a specialized ligand system).[2][4]

  • Seal the vessel and heat the reaction mixture to the optimized temperature (typically 80-110 °C).

  • Monitor the reaction by HPLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the final product by column chromatography or recrystallization.

Potential Side Products and Their Identification:

Side Product Structure Identification Method
Hydrodehalogenated Product 5-Ethoxy-3-fluoropyridineGC-MS, ¹H NMR
Diarylamine Bis(6-ethoxy-5-fluoropyridin-3-yl)amineLC-MS, ¹H NMR
Hydroxylated Product 6-Ethoxy-5-fluoropyridin-3-olLC-MS, ¹H NMR

digraph "Side_Reactions" {
graph [splines=ortho, nodesep=0.6];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", color="#EA4335", style=dashed];

Start [label="2-Chloro-6-ethoxy-5-fluoropyridine"];
Desired [label="this compound", fillcolor="#E6F4EA"];
Hydrodehalogenation [label="5-Ethoxy-3-fluoropyridine"];
Diarylamine [label="Bis(6-ethoxy-5-fluoropyridin-3-yl)amine"];
Hydroxylation [label="6-Ethoxy-5-fluoropyridin-3-ol"];

Start -> Desired [label="Desired Pathway\n(Buchwald-Hartwig)", color="#34A853", style=solid];
Start -> Hydrodehalogenation [label="Hydrodehalogenation"];
Desired -> Diarylamine [label="Over-amination"];
Start -> Hydroxylation [label="Hydrolysis"];

}

Figure 2: Potential side reactions in the Buchwald-Hartwig amination step.

Analytical Methods for Purity Assessment

A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for quantifying the purity of the final product and detecting non-volatile impurities.

Typical HPLC Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., Zorbax XDB-C18, 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)
Column Temperature 25-35 °C
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying volatile impurities, such as the hydrodehalogenated side product and residual solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ¹⁹F NMR spectroscopy are essential for structural confirmation of the final product and for identifying and quantifying impurities, especially when using a quantitative NMR (qNMR) approach with an internal standard.

References

Technical Support Center: Troubleshooting Low Yields in Reactions Involving 6-Ethoxy-5-fluoropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Ethoxy-5-fluoropyridin-3-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique challenges presented by this reagent. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively. The electronic nature of this molecule—specifically the electron-withdrawing effects of the fluorine atom and the pyridine ring—renders the 3-amino group significantly less nucleophilic than a simple aniline, which is the root cause of many common synthetic issues.

This guide is structured as a series of frequently asked questions (FAQs) covering common reaction classes. We will explore the causality behind these challenges and provide field-proven, actionable solutions.

Section 1: General Troubleshooting & Starting Material Integrity

Before troubleshooting specific reactions, it is crucial to validate the integrity of your starting material. Inconsistent results often originate from reagent quality.

Q1: My results are inconsistent from batch to batch. How should I handle and store this compound?

A1: This is a critical first step. This compound, like many functionalized amines, can be sensitive to its environment.

  • Purity Verification: Always verify the purity of a new batch by NMR or LC-MS. Pay close attention to any uncharacterized peaks which may indicate degradation or residual impurities from synthesis.

  • Storage Conditions: The compound should be stored under an inert atmosphere (nitrogen or argon) at 2–8 °C.[1] Oxygen and moisture can lead to gradual degradation, forming baseline impurities that can interfere with sensitive catalysis.

  • Appearance: The pure compound is typically a solid. Any discoloration (e.g., darkening to brown or black) may suggest oxidation or decomposition. While a discolored batch might still be usable for some robust reactions, it is not recommended for sensitive, low-yield transformations.

  • Handling: When weighing and dispensing the reagent, do so quickly and under a stream of inert gas if possible. Avoid leaving the bottle open to the atmosphere for extended periods.

Section 2: Troubleshooting Amide Bond Formation

The reduced nucleophilicity of the amino group in this compound makes amide bond formation a significant challenge. Standard coupling conditions often fail or provide unsatisfactory yields.

Q2: My standard amide coupling reaction (e.g., EDC/HOBt, HATU) with this compound is sluggish and gives a low yield. Why is this happening?

A2: The core of the problem is electronic. The fluorine substituent and the nitrogen atom in the pyridine ring are strongly electron-withdrawing, which significantly reduces the electron density on the 3-amino group. This makes the amine a poor nucleophile, leading to a slow reaction with the activated carboxylic acid intermediate.[2][3][4] Standard coupling reagents may not provide a sufficiently reactive electrophile to overcome this hurdle, or the activated intermediate may decompose before the slow coupling occurs.

Q3: What alternative coupling strategies can I use to improve my amide formation yields?

A3: To overcome the poor nucleophilicity, you must increase the reactivity of the electrophilic partner—the carboxylic acid.

Strategy 1: In Situ Acyl Fluoride Formation One of the most effective methods for coupling electron-deficient amines is to convert the carboxylic acid into a highly reactive acyl fluoride in situ.[3][4][5][6] Reagents like Cyanuric Fluoride or XtalFluor-E can be used for this purpose. The small size and high electrophilicity of the acyl fluoride make it an excellent coupling partner for this challenging amine.

Detailed Protocol: Amide Coupling via Acyl Fluoride
  • Activation: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve the carboxylic acid (1.0 eq) in an anhydrous solvent like DCM or MeCN. Add a suitable fluoride source (e.g., Cyanuric Fluoride, 0.5 eq) and a tertiary amine base (e.g., DIPEA, 3.0 eq). Stir at room temperature for 30-60 minutes to form the acyl fluoride.

  • Coupling: Add a solution of this compound (1.1 eq) in the same anhydrous solvent to the reaction mixture.

  • Heating: The reaction may require elevated temperatures. Heat the mixture to 40-60 °C and monitor by TLC or LC-MS until the starting material is consumed.[3][4]

  • Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution, and extract the product with an organic solvent (e.g., Ethyl Acetate). Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Strategy 2: Use of Specialized Coupling Reagents For particularly stubborn couplings, consider using more potent activating agents. A combination of EDC, DMAP (as an acyl transfer catalyst), and a catalytic amount of HOBt has been shown to be effective for electron-deficient anilines.[2] The DMAP forms a highly reactive N-acylpyridinium intermediate that can be intercepted by the weakly nucleophilic amine.

Below is a decision-making workflow for selecting an appropriate amide coupling strategy.

G start Start: Low Yield in Amide Coupling std_cond Attempt Standard Conditions (HATU/DIPEA or EDC/HOBt) start->std_cond check_acid Is the carboxylic acid sterically hindered or sensitive? acyl_fluoride Strategy 1: Convert to Acyl Fluoride (e.g., Cyanuric Fluoride, then add amine) check_acid->acyl_fluoride Yes edc_dmap Strategy 2: Use Enhanced Activation (EDC/DMAP/cat. HOBt) check_acid->edc_dmap No std_cond->check_acid Low Yield success Success: High Yield acyl_fluoride->success failure Still Low Yield: Re-evaluate substrate stability and consider alternative synthetic route acyl_fluoride->failure edc_dmap->success edc_dmap->failure

Caption: Decision workflow for amide coupling.

Section 3: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Low yields in palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations are common with this substrate. The pyridine nitrogen can coordinate to the palladium center, potentially interfering with the catalytic cycle, and the electron-deficient nature of the ring can make oxidative addition more difficult depending on the reaction.

Q4: My Suzuki-Miyaura coupling with an aryl halide and this compound (as the boronic acid/ester derivative) is failing. What are the first things to check?

A4: When a Suzuki coupling fails, systematically check the foundational components of the reaction before moving to more complex optimizations.[7]

  • Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen.[7] Ensure your solvent is thoroughly degassed (e.g., via freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes) and that the reaction is maintained under a positive pressure of inert gas.[7][8]

  • Inactive Catalyst/Ligand: Palladium sources can degrade over time. Use a fresh, high-quality palladium precursor. More importantly, for an electron-deficient pyridine system, standard ligands like PPh₃ are often ineffective.[7][9] You will likely need more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) to promote the key steps of the catalytic cycle.[9][10]

  • Base and Water Content: The choice and quality of the base are critical.[11] Bases like K₂CO₃ or K₃PO₄ must be finely ground and dried before use. Some Suzuki reactions require a small amount of water to facilitate the transmetalation step, but too much can lead to protodeboronation of your boronic acid/ester.[7][8][10] If using anhydrous conditions, ensure your solvent is truly dry.

  • Protodeboronation: This is a major side reaction where the boronic acid/ester reacts with residual water or protic sources to revert to the corresponding C-H bond, killing your starting material.[9] This is often exacerbated by high temperatures and prolonged reaction times. Using a stronger base or a different solvent system can sometimes mitigate this.

Suzuki_Cycle cluster_trouble Potential Failure Points A Pd(0)L2 (Active Catalyst) B Oxidative Addition Complex A->B Ar-X C Transmetalation Complex B->C Ar'-B(OR)2 Base D Reductive Elimination Complex C->D D->A Ar-Ar' F1 1. Catalyst Deactivation (O2 contamination) F2 2. Sluggish Oxidative Addition (Wrong Ligand/Temp) F3 3. Failed Transmetalation (Wrong Base/Solvent) F4 4. Protodeboronation (Side Reaction)

Caption: Suzuki catalytic cycle with failure points.

Optimized Suzuki Coupling Conditions

For a challenging substrate like this compound, a screening of catalysts, ligands, and bases is often necessary. Below is a table of recommended starting points.

ComponentRecommended ConditionsRationale & Citation
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂Common, reliable sources for generating Pd(0) in situ.[7][11]
Ligand SPhos, XPhos, RuPhosElectron-rich, bulky monophosphine ligands facilitate both oxidative addition and reductive elimination, which are often rate-limiting for heteroaryl substrates.[9][10]
Base K₃PO₄ or Cs₂CO₃Strong, non-nucleophilic bases are often required to activate the boronic acid/ester for transmetalation without causing side reactions.[8][9]
Solvent Dioxane/H₂O (10:1), Toluene, or THFChoice depends on substrate solubility and base. Anhydrous conditions may be necessary to prevent protodeboronation.[8][9]
Temperature 80 - 110 °CHigher temperatures are often needed to drive the reaction, especially with less reactive coupling partners like aryl chlorides.[7]

Q5: I am attempting a Buchwald-Hartwig amination to couple this compound with an aryl halide, but I'm getting no product. What should I change?

A5: This is a particularly challenging transformation. You are attempting to couple an already electron-deficient amine, which can be a difficult nucleophile for the palladium complex. Furthermore, the product itself is a diarylamine that can potentially re-coordinate to the catalyst.

  • Catalyst System is Key: This reaction is highly dependent on the ligand. The development of sterically hindered, electron-rich biarylphosphine ligands by Buchwald and Hartwig was essential for making these reactions general.[12][13] For coupling a substrate like this, you must use a modern, specialized ligand.

  • Recommended Ligands: Use bulky ligands like BrettPhos, RuPhos, or Josiphos. These ligands promote the formation of a monoligated palladium species, which accelerates the rate-limiting reductive elimination step to form the C-N bond and prevents catalyst inhibition.[12][14]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or lithium tert-butoxide (LiOt-Bu) are standard choices. Weaker bases like carbonates are generally ineffective.

  • Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are essential.

Section 4: General Troubleshooting Workflow

When faced with a low-yielding reaction, a systematic approach is more effective than random changes. The following flowchart provides a logical progression for troubleshooting.

Troubleshooting_Workflow start Low Yield Observed check_sm Step 1: Verify Starting Material Purity & Stability start->check_sm check_conditions Step 2: Review Core Reaction Conditions (Degassing, Anhydrous, Temp) check_sm->check_conditions SM is OK failure Still Low Yield: Consider alternative synthetic route or different coupling partners check_sm->failure SM is Impure optimize_reagents Step 3: Optimize Reagents check_conditions->optimize_reagents Conditions are Correct check_conditions->failure Conditions are Flawed sub_ligand Change Ligand (e.g., PPh3 -> SPhos) optimize_reagents->sub_ligand sub_base Change Base (e.g., K2CO3 -> K3PO4) optimize_reagents->sub_base sub_solvent Change Solvent (e.g., Toluene -> Dioxane) optimize_reagents->sub_solvent success Problem Solved sub_ligand->success sub_ligand->failure sub_base->success sub_base->failure sub_solvent->success sub_solvent->failure

Caption: General troubleshooting workflow.

References

Technical Support Center: Enhancing the Stability of 6-Ethoxy-5-fluoropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Ethoxy-5-fluoropyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on handling, reaction optimization, and troubleshooting potential stability issues with this versatile building block. By understanding the chemical causality behind experimental choices, you can enhance the success and reproducibility of your synthetic endeavors.

Troubleshooting Guide: Common Experimental Challenges

This section addresses specific issues that may arise during reactions involving this compound, particularly in common cross-coupling reactions.

Question 1: My Suzuki-Miyaura coupling reaction is failing or giving very low yields. What are the likely causes and how can I fix it?

Answer:

Failure in Suzuki-Miyaura coupling with this compound is a frequent challenge. The primary reason is often related to the electronic nature of the substrate, which can interfere with the palladium catalyst.

Causality and Mechanism: The pyridine nitrogen and the exocyclic amino group are both Lewis basic. Their lone pairs of electrons can coordinate strongly to the palladium(0) catalytic center. This coordination can act as a "poison," inhibiting the catalyst and preventing it from entering the catalytic cycle, specifically the crucial oxidative addition step with the aryl halide.[1][2][3] The electron-donating nature of the ethoxy and amino groups also increases the electron density of the pyridine ring, which can make certain positions less reactive towards oxidative addition if the compound is used as the halide partner.

Troubleshooting Workflow:

start Low/No Suzuki Coupling Yield cat_inhibition Catalyst Inhibition Suspected (Pyridine N, Amino Group) start->cat_inhibition ligand Optimize Ligand Selection cat_inhibition->ligand Primary Strategy base Screen Different Bases ligand->base ligand_details Use bulky, electron-rich phosphines: • SPhos, XPhos, RuPhos • These shield Pd and promote reductive elimination. ligand->ligand_details boronic Address Boronic Acid/Ester Instability base->boronic base_details Weaker, non-nucleophilic bases are often better: • K₂CO₃, Cs₂CO₃, K₃PO₄ • Avoid strong bases that can degrade substrate. base->base_details conditions Adjust Reaction Conditions boronic->conditions boronic_details Minimize Protodeboronation: • Use pinacol esters instead of acids • Ensure anhydrous conditions • Use the boronic ester in slight excess (1.2-1.5 eq). boronic->boronic_details success Improved Yield conditions->success

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Key Optimization Parameters:

ParameterRecommendationRationale
Ligand Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).[2][3]These ligands stabilize the Pd(0) center, promote the rate of oxidative addition on the electron-rich ring, and their steric bulk can disfavor the binding of the pyridine nitrogen.
Base Screen weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[1]Strong bases can lead to undesired side reactions. The choice of base is often coupled with the solvent and boronic acid/ester stability.
Boronic Reagent Use boronic esters (e.g., pinacol esters) instead of boronic acids.[2]Boronic acids are susceptible to protodeboronation, a major side reaction where the boron group is replaced by a proton from trace water. Esters are more stable.[2]
Catalyst Precursor Use a modern pre-catalyst (e.g., a Buchwald G3 pre-catalyst).[2]These form the active Pd(0) species more cleanly and efficiently than older sources like Pd(OAc)₂.
Solvent Use anhydrous, degassed solvents (e.g., Dioxane, Toluene, DME).Oxygen can oxidize and deactivate the Pd(0) catalyst. Water contributes to protodeboronation.

Question 2: I am attempting a Buchwald-Hartwig amination and observing significant amounts of starting material and/or hydrodehalogenation byproducts. What's going wrong?

Answer:

Similar to Suzuki coupling, the main challenge in Buchwald-Hartwig amination is catalyst inhibition by the substrate's basic sites.[3] Hydrodehalogenation (replacement of the halide with hydrogen) is a common side reaction that points to specific issues in the catalytic cycle.

Causality and Mechanism: The catalytic cycle involves oxidative addition, amine coordination, deprotonation to form a palladium-amido complex, and finally, reductive elimination.[4] If the reductive elimination step is slow, a competing pathway, β-hydride elimination (if the amine partner has β-hydrogens), can occur. More commonly with aryl amines, hydrodehalogenation can result from reactions with trace water or other proton sources in the reaction mixture.

Troubleshooting Workflow:

start Poor Buchwald-Hartwig Conversion / Side Reactions cat_ligand Optimize Catalyst & Ligand start->cat_ligand base_choice Select Appropriate Base cat_ligand->base_choice cat_ligand_details Use specific ligands for C-N coupling: • Josiphos, XPhos, RuPhos are effective. • Consider a pre-catalyst for reliable activation. cat_ligand->cat_ligand_details reagent_quality Verify Reagent Quality base_choice->reagent_quality base_choice_details Base strength is critical: • NaOtBu is common but very strong. • K₂CO₃ or K₃PO₄ can be effective and milder. • For less acidic amines, a stronger base like LiHMDS might be needed. base_choice->base_choice_details success High Yield of C-N Coupled Product reagent_quality->success reagent_quality_details Ensure anhydrous & oxygen-free conditions: • Use freshly dried, degassed solvents. • Ensure base is anhydrous (e.g., fresh NaOtBu). • Purge vessel thoroughly with Argon or Nitrogen. reagent_quality->reagent_quality_details

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Key Optimization Parameters:

ParameterRecommendationRationale
Ligand Use ligands designed for C-N coupling, such as biarylphosphines (e.g., XPhos, RuPhos) or ferrocenyl-based ligands (e.g., Josiphos).These ligands accelerate the rate-limiting reductive elimination step, outcompeting side reactions like hydrodehalogenation.
Base The base must be strong enough to deprotonate the amine coupling partner but not so strong as to cause degradation. NaOt-Bu is common, but K₃PO₄ or LiHMDS can be superior depending on the amine's pKa.[4]The formation of the palladium-amido complex is essential. An incorrect base can stall the reaction here.
Solvent Strictly anhydrous and deoxygenated solvents are required.Moisture and oxygen are primary culprits for catalyst deactivation and unwanted side reactions.
Temperature Optimize the reaction temperature.While heating is usually necessary, excessive temperatures can sometimes promote decomposition or side reactions. Start around 80-100 °C and adjust as needed.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage and handling conditions for this compound?

A1: To ensure long-term stability and purity, the compound should be stored under an inert atmosphere (Argon or Nitrogen) at 2–8 °C.[1][2] It should be protected from light and moisture. Aminopyridines can be sensitive to air and light over time, potentially leading to discoloration (e.g., turning from off-white to tan or brown) and the formation of impurities. While some simple aminopyridines are stable as dry powders at room temperature for extended periods, the combination of fluoro and ethoxy substituents may alter its sensitivity.[5][6]

Q2: I've noticed my compound has discolored. Is it still usable?

A2: Discoloration is a visual indicator of potential degradation. While minor color change may not significantly impact some robust reactions, it is crucial to verify the purity before use in sensitive applications. It is recommended to analyze the material by HPLC, LC-MS, or NMR to quantify the purity and identify potential degradation products. If significant degradation has occurred, purification by column chromatography or recrystallization may be necessary.

Q3: What are the most likely degradation pathways for this molecule under reaction conditions?

A3: While specific forced degradation studies on this compound are not widely published, we can infer potential pathways based on its functional groups.[7][8][9]

  • Oxidation: The electron-rich aromatic ring and the primary amine are susceptible to oxidation. This can be exacerbated by residual oxidizing agents, air (oxygen) at elevated temperatures, or certain metal catalysts. Degradation products could include N-oxides or phenolic compounds if the ethoxy group is cleaved.[10]

  • Hydrolysis: The ethoxy group is generally stable but can be susceptible to hydrolysis under strong acidic conditions, especially at high temperatures, to yield the corresponding 6-hydroxypyridine derivative.

  • Photodegradation: Aromatic amines and fluorinated aromatics can be sensitive to UV light.[11][12] While typically not a major concern in a closed reaction vessel, prolonged exposure of the material to direct sunlight should be avoided. Photolysis can sometimes lead to defluorination or other complex rearrangements.[13][14]

Q4: How does pH affect the stability of this compound in aqueous solutions or during workup?

A4: The compound's stability and solubility are highly pH-dependent.

  • Acidic Conditions (pH < 2): The pyridine nitrogen and the amino group will be protonated. This protonation deactivates the ring towards electrophilic attack but can make the compound more water-soluble. As noted, strong acid at high temperatures could risk hydrolysis of the ethoxy ether bond.

  • Neutral to Mildly Basic Conditions (pH 7-9): The compound will be in its free base form. In this state, it is most susceptible to oxidation.

  • Strongly Basic Conditions (pH > 11): The compound remains in its free base form. While generally stable, some degradation pathways can be accelerated at high pH, especially in the presence of heat and oxygen.

During an aqueous workup, it is standard practice to use a mild base like sodium bicarbonate to neutralize any acid and extract the free base into an organic solvent. Avoid leaving the compound in strongly acidic or basic aqueous solutions for extended periods.

Experimental Protocols

Protocol 1: General Procedure for a Stability-Indicating HPLC Analysis

This protocol provides a starting point for developing an HPLC method to assess the purity of this compound and detect potential degradants.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 5-10% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm or using a photodiode array (PDA) detector to analyze peak purity.

  • Sample Preparation: Dissolve a small, accurately weighed sample in a 50:50 mixture of Acetonitrile/Water to a concentration of ~0.5 mg/mL.

Rationale: A gradient reverse-phase method is versatile for separating the relatively polar parent compound from potentially less polar or more polar degradation products.[15][16][17] The acidic mobile phase ensures that the amine is protonated, leading to better peak shape on the silica-based C18 column.

Protocol 2: Recommended Setup for a Small-Scale Suzuki Coupling Reaction

This protocol incorporates best practices to mitigate the common issues discussed in the troubleshooting section.

  • Reagent Preparation:

    • This compound (if used as the amine partner in a C-N coupling, or its halide derivative for C-C coupling) (1.0 eq).

    • Arylboronic pinacol ester (1.2 eq).

    • Palladium pre-catalyst (e.g., SPhos-G3) (1-3 mol%).

    • SPhos ligand (1-3 mol%, if not using a pre-catalyst that includes it).

    • Potassium Carbonate (K₂CO₃), finely ground and dried (2.0-3.0 eq).

  • Vessel Setup:

    • To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the solid reagents (aminopyridine derivative, boronic ester, base, and catalyst/ligand).

    • Seal the vessel, then evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition:

    • Add anhydrous, degassed 1,4-dioxane (or toluene) via syringe.

  • Reaction:

    • Heat the reaction mixture to 80–110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS analysis of a small, quenched aliquot.

  • Work-up:

    • Once complete, cool the reaction to room temperature.

    • Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.

    • Wash the filtrate with water, then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel. Note: To prevent tailing on the column, it may be beneficial to add 0.5-1% triethylamine to the eluent.

References

Technical Support Center: Analytical Methods for Monitoring 6-Ethoxy-5-fluoropyridin-3-amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring chemical reactions involving 6-Ethoxy-5-fluoropyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals who utilize this key intermediate. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions, troubleshoot effectively, and ensure the integrity of your results.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, organized by analytical technique. We will explore the causality behind experimental choices, helping you build robust, self-validating analytical systems for your synthetic chemistry needs.

Section 1: Strategic Selection of Analytical Methods

Before diving into specific techniques, it's crucial to select the right tool for the job. The choice depends on the reaction type, the information required (qualitative vs. quantitative), available equipment, and speed.

Q1: What are the most common methods for monitoring reactions involving this compound?

The progress of reactions with this compound can be effectively monitored using several standard analytical techniques. The most common methods include Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Often, chromatography is coupled with Mass Spectrometry (LC-MS, GC-MS) for definitive identification of products and byproducts.[1] The choice of method depends on the specific reaction, available equipment, and the level of detail required.

Q2: How do I select the appropriate analytical technique for my specific reaction?

Selecting the right technique involves a trade-off between speed, detail, and resource intensity.

  • For Speed and Convenience: TLC is excellent for quick, qualitative checks of reaction progress right at the bench.[2]

  • For Quantitative Analysis: HPLC and GC are preferred for accurate quantification of reactants and products.[3] Modern benchtop NMR spectrometers can also provide real-time quantitative information.

  • For Volatile Compounds: GC and GC-MS are suitable for compounds that are volatile and thermally stable.[4]

  • For a Wide Range of Compounds: HPLC is highly versatile for a broad spectrum of polar and non-polar compounds that are soluble in a liquid mobile phase.[5]

  • For Structure Confirmation: Mass spectrometry provides crucial molecular weight information for identifying products and impurities.[6][7][8] NMR spectroscopy provides the most detailed structural insights and is non-invasive, making it the gold standard for unambiguous structure elucidation.[9][10]

Below is a decision-making workflow to guide your selection.

MethodSelection Start What information do I need? Qualitative Quick Qualitative Check (Is the reaction working?) Start->Qualitative Basic Quantitative Quantitative Analysis (What is the % conversion?) Start->Quantitative Detailed Structural Structural Confirmation (What did I make?) Start->Structural Definitive TLC Thin-Layer Chromatography (TLC) Qualitative->TLC HPLC_GC HPLC or GC Quantitative->HPLC_GC MS LC-MS or GC-MS Structural->MS HPLC_GC->MS for identification NMR NMR Spectroscopy MS->NMR for full elucidation

Caption: Decision tree for selecting an analytical method.

Section 2: Thin-Layer Chromatography (TLC)

TLC is the fastest and most common method to follow the course of an organic reaction.[11] It is an indispensable tool for a quick check on the consumption of starting materials and the formation of new products.

TLC: Frequently Asked Questions

Q3: How do I choose the right solvent system (eluent) for my reaction?

The goal is to find a solvent system where the starting material, this compound, has a retention factor (Rf) of approximately 0.3-0.5.[12] This provides a good baseline for observing the appearance of new, typically less polar, product spots with higher Rf values.

  • Expertise: this compound is a moderately polar aromatic amine. Start with a binary mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate (EtOAc). A common starting point is 70:30 Hexanes:EtOAc.

  • Causality: If your spots are too low (low Rf), the eluent is not polar enough to move the compounds up the silica plate; increase the proportion of the polar solvent (e.g., move to 50:50 Hexanes:EtOAc). If the spots are too high (high Rf), the eluent is too polar; decrease the proportion of the polar solvent.

Q4: What is a "co-spot" and why is it essential?

A co-spot is a lane on the TLC plate where you spot both the reaction mixture and the starting material standard in the same place.[2] This is a critical self-validating step.

  • Trustworthiness: If the starting material spot in the reaction mixture lane is truly the starting material, it will appear as a single, unified spot in the co-spot lane. If you see two distinct spots in the co-spot lane, it indicates that the spot in your reaction mixture is not the starting material, but a new compound with a very similar Rf.

TLC: Troubleshooting Guide

Q5: My spots are streaking or "tailing." What's wrong?

Tailing, where a spot appears as a comet-like streak rather than a tight circle, is common with amines.

  • Cause: The basic amine group can interact strongly with the acidic silanol groups on the silica gel plate.

  • Solution: Add a small amount (0.5-1%) of a basic modifier like triethylamine (NEt3) or ammonia to your eluent. This neutralizes the acidic sites on the silica, preventing strong ionic interactions and resulting in sharper spots. For acidic compounds, a few drops of acetic acid can serve the same purpose.[11]

Q6: I don't see any spots on my TLC plate after developing.

  • Cause 1: Insufficient Concentration. The compounds in your reaction mixture may be too dilute.

    • Solution: Try spotting the plate multiple times in the same location, allowing the solvent to dry between applications, to concentrate the sample.

  • Cause 2: Lack of UV Activity. Your compounds may not be UV-active.

    • Solution: While pyridine derivatives are typically UV-active, it's essential to use secondary visualization techniques. After checking under a UV lamp, stain the plate. Common stains include potassium permanganate (KMnO4), which reacts with oxidizable groups, or iodine (I2), which reversibly complexes with many organic compounds.[11][13]

ProblemCommon CauseRecommended Solution
Spots are streaked Strong interaction with silica (common for amines)Add 0.5-1% triethylamine or ammonia to the eluent.
No spots visible Compound is not UV-active or concentration is too low.Use a staining agent like potassium permanganate or iodine.[13]
Rf values are inconsistent Chamber not saturated with solvent vapor.Line the inside of the TLC chamber with filter paper soaked in the eluent to ensure vapor saturation.
Section 3: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for quantitative reaction monitoring in pharmaceutical development, offering high resolution and reproducibility.[14]

HPLC: Frequently Asked Questions

Q7: What is a good starting HPLC method for this compound and its reaction products?

A reversed-phase HPLC (RP-HPLC) method is the most logical starting point.

  • Expertise: Aromatic amines are typically analyzed well on a C18 stationary phase.[5] The basic nature of the pyridine nitrogen requires an acidic mobile phase modifier to ensure it remains protonated, leading to sharp, symmetrical peaks.

  • Protocol:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size (for UPLC) or 4.6 x 150 mm, 5 µm (for HPLC).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[15]

    • Detection: UV detection, typically around 254 nm or 280 nm. For higher specificity, use a mass spectrometer.[5]

    • Sample Preparation: Quench a small aliquot of the reaction, dilute it significantly in a solvent compatible with the mobile phase (e.g., 50:50 Water:Acetonitrile), and filter it before injection.[16]

Typical Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.4955
1.00.4955
8.00.4595
10.00.4595
10.10.4955
12.00.4955
HPLC: Troubleshooting Guide

Q8: My peaks are tailing badly. I'm using a C18 column and a methanol/water mobile phase.

  • Cause: This is a classic secondary interaction problem. The basic amine is interacting with residual, acidic silanol groups on the silica backbone of the C18 column. This is especially problematic at neutral pH.

  • Solution: Add an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to your mobile phase. This protonates the amine to form an ammonium salt and suppresses the ionization of the silanol groups, eliminating the unwanted ionic interaction and dramatically improving peak shape.[17]

Q9: My retention times are shifting from one injection to the next. What's happening?

  • Cause 1: Column Not Equilibrated. The column requires sufficient time to equilibrate with the starting mobile phase conditions before each injection.

    • Solution: Ensure your method includes a post-run equilibration time of at least 5-10 column volumes.

  • Cause 2: Mobile Phase Composition Drift. If you are mixing solvents online, a faulty pump proportioning valve can cause inconsistent mobile phase composition.

    • Solution: To diagnose this, prepare a pre-mixed mobile phase of a single composition and run it isocratically. If the retention time stabilizes, the issue is with the pump's mixing performance.[18]

  • Cause 3: Temperature Fluctuation. Column temperature significantly affects retention time.

    • Solution: Use a column oven to maintain a constant, stable temperature (e.g., 40 °C).[15]

HPLCTroubleshooting Start High System Pressure? Yes Yes Start->Yes No No Start->No RemoveCol Remove column. Pressure still high? Yes->RemoveCol Other Other No->Other Check for leaks, peak shape issues, or retention time drift. Yes_NoCol Yes RemoveCol->Yes_NoCol No_NoCol No RemoveCol->No_NoCol SystemBlock Blockage in system (tubing, injector, filter) Yes_NoCol->SystemBlock ColBlock Column is blocked. (Plugged frit or packing) No_NoCol->ColBlock Backflush Try backflushing column. If fails, replace column. ColBlock->Backflush

Caption: Workflow for troubleshooting high HPLC system pressure.

Section 4: Gas Chromatography (GC)

GC is a powerful technique but can be more challenging for polar, non-volatile compounds like aromatic amines.

GC: Frequently Asked Questions

Q10: Can I analyze this compound directly by GC?

It is challenging. Primary aromatic amines are polar and have active hydrogens, which can lead to poor peak shape (tailing) and adsorption on the column or inlet liner.[19] While specialized columns exist (e.g., wax columns designed for amines), a more robust approach is often required.[20]

Q11: What is derivatization and why would I need it?

Derivatization is the process of chemically modifying the analyte to make it more suitable for GC analysis. For an amine, this typically involves replacing the active N-H protons with a non-polar group (e.g., a trimethylsilyl group).

  • Causality: This modification increases the compound's volatility and reduces its polarity, preventing interactions with active sites in the GC system. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[21]

  • Trustworthiness: It is critical to use anhydrous solvents (like pyridine) for the derivatization reaction, as moisture will destroy the silylating reagent.[21]

GC: Troubleshooting Guide

Q12: I'm seeing broad or split peaks in my chromatogram.

  • Cause 1: Polarity Mismatch. If you are using a splitless injection, the polarity of your injection solvent must match the polarity of your column's stationary phase. A mismatch can cause improper focusing of the analyte at the head of the column.[19][22]

    • Solution: Ensure your solvent and column polarities are compatible. For example, do not inject a hexane solution onto a highly polar wax column.[19]

  • Cause 2: Inlet Issues. Active sites in the inlet liner can cause peak tailing, while a dirty liner can lead to broad peaks or loss of signal.

    • Solution: Use a fresh, deactivated liner. Regularly trimming 10-20 cm from the front of the column can also remove accumulated non-volatile residues.[19]

Section 5: NMR and MS for Reaction Monitoring

While chromatography separates components, spectroscopy identifies them.

NMR & MS: Frequently Asked Questions

Q13: How can NMR provide quantitative reaction data?

NMR is an inherently quantitative technique because, under proper acquisition conditions, the integral of a peak is directly proportional to the number of nuclei contributing to it.[3]

  • Expertise: By integrating a peak unique to the starting material and a peak unique to the product, you can directly calculate the molar ratio of the two in the reaction mixture at any given time, without the need for a calibration curve. This makes it a powerful tool for determining reaction kinetics and conversion.[3][10]

Q14: How does Mass Spectrometry (MS) confirm my reaction is working?

MS provides the molecular weight of the components eluting from an HPLC or GC system.[8] For this compound, the monoisotopic mass is 156.07 Da.[23]

  • Trustworthiness: When monitoring a reaction, you can look for the disappearance of the ion corresponding to your starting material and the appearance of a new ion corresponding to the expected mass of your product. For example, in positive ion electrospray mode (ESI+), you would monitor for the protonated molecule [M+H]+. For the starting material, this would be m/z 157.08. Observing a new peak at the calculated m/z for your product's [M+H]+ is strong evidence of its formation.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Validation of 6-Ethoxy-5-fluoropyridin-3-amine: Purity, Structure, and Methodological Comparisons

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern drug discovery, fluorinated pyridine derivatives are indispensable building blocks.[1] Their unique electronic properties can significantly enhance metabolic stability, binding affinity, and the overall pharmacokinetic profile of therapeutic candidates.[1][2] 6-Ethoxy-5-fluoropyridin-3-amine (CAS: 886372-67-4) is one such critical intermediate.[3][4][5] Ensuring the purity and structural integrity of this molecule is not merely a quality control measure; it is the foundation upon which reliable and reproducible research is built. An unvalidated or poorly characterized starting material can lead to ambiguous results, failed syntheses, and significant loss of time and resources.

This guide provides an in-depth comparison of analytical methodologies for the validation of this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind our instrumental choices and validation strategies, grounding our approach in the principles of scientific integrity and authoritative guidelines like the International Council for Harmonisation's Q2(R1) standards.[6][7][8]

Part 1: Purity Assessment – A Comparative Approach to Chromatographic Separation

The primary goal of purity analysis is to quantify the main compound and detect any synthesis-related impurities or degradation products. For a molecule like this compound, which possesses moderate polarity, UV activity, and is non-volatile, High-Performance Liquid Chromatography (HPLC) is the technique of choice.

Why HPLC over Gas Chromatography (GC)? The decision to use HPLC is based on the physicochemical properties of the analyte. GC is generally reserved for volatile and thermally stable compounds. Given the amine and ethoxy functional groups, this compound has a higher boiling point and potential for thermal degradation, making it unsuitable for typical GC analysis without derivatization. HPLC, conversely, is ideal for separating non-volatile compounds in their native state.

Method Selection: Reversed-Phase HPLC Pyridine and its derivatives are often hydrophilic, which can present challenges in reversed-phase chromatography, sometimes necessitating the use of ion-pairing reagents that are incompatible with mass spectrometry.[9][10] However, for this compound, a modern C18 stationary phase coupled with a simple acidic mobile phase provides excellent retention and peak shape without such additives, ensuring compatibility with both UV and MS detectors.

Below is a comparative summary of chromatographic techniques for this application:

TechniquePrincipleSuitability for this compoundRationale
Reversed-Phase HPLC Partitioning between a non-polar stationary phase and a polar mobile phase.Excellent Ideal for non-volatile, moderately polar compounds. High resolution and sensitivity with UV detection.[11][12]
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.Poor Analyte is not sufficiently volatile and is susceptible to thermal degradation.
Supercritical Fluid Chromatography (SFC) Utilizes a supercritical fluid as the mobile phase.Good Alternative Offers faster separations than HPLC but requires specialized instrumentation.
Workflow for HPLC Method Validation

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[8] Our workflow is designed to be a self-validating system, grounded in ICH Q2(R1) guidelines.[6][7]

HPLC_Validation_Workflow cluster_validation ICH Q2(R1) Validation Parameters start_node Method Development (Selectivity & System Suitability) process_node process_node start_node->process_node Initial parameters set Specificity Specificity (Peak Purity via DAD) process_node->Specificity decision_node decision_node decision_node->start_node No, re-develop end_node Validated Purity Method decision_node->end_node Yes Linearity Linearity & Range (5 levels, r² > 0.999) Specificity->Linearity Accuracy Accuracy (Spike Recovery 98-102%) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (S/N Ratio) Precision->LOD_LOQ Robustness Robustness (Flow rate, pH, Temp) LOD_LOQ->Robustness Robustness->decision_node All parameters meet criteria?

Caption: HPLC method validation workflow based on ICH Q2(R1) guidelines.

Detailed Experimental Protocol: HPLC Purity Determination
  • Chromatographic System:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Detection Wavelength: 254 nm.

  • Mobile Phase and Sample Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

    • Sample Diluent: 50:50 Acetonitrile:Water.

    • Standard Concentration: 0.5 mg/mL.

    • Sample Concentration: 0.5 mg/mL.

  • Validation Procedure:

    • Specificity: A photodiode array (DAD) detector is used to assess peak purity. The spectrum of the main peak is compared across its upslope, apex, and downslope. No significant spectral differences should be observed.

    • Linearity: Prepare five standard solutions ranging from 0.05 mg/mL to 0.75 mg/mL. Plot the peak area against concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.

    • Accuracy: Perform a spike recovery study by adding known amounts of the standard to a sample matrix at three concentration levels (e.g., 80%, 100%, 120%). The recovery should be between 98.0% and 102.0%.

    • Precision:

      • Repeatability: Analyze six replicate injections of the standard solution. The relative standard deviation (RSD) of the peak areas should be ≤ 1.0%.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst. The RSD between the two data sets should be ≤ 2.0%.

Part 2: Structural Elucidation – An Orthogonal Approach for Unambiguous Confirmation

While chromatography is excellent for assessing purity, it does not confirm the molecular structure. For this, a combination of spectroscopic techniques is required, each providing a unique piece of the structural puzzle.

Comparison of Spectroscopic Techniques

TechniqueInformation ProvidedStrengths for this MoleculeLimitations
NMR Spectroscopy Detailed carbon-hydrogen framework, connectivity (via 2D NMR), and fluorine environment.Unambiguous structure confirmation, including isomer differentiation.[13][14]Lower sensitivity than MS, requires higher sample concentration.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, confirms elemental composition with high-resolution MS.Does not provide detailed connectivity information on its own.
FTIR Spectroscopy Presence of functional groups (e.g., N-H, C-O, C=N).Quick and simple confirmation of key functional groups.Provides limited information on the overall molecular skeleton.

The most robust approach is to use these techniques in concert. MS confirms the mass, FTIR confirms functional groups, and NMR provides the definitive atom-by-atom map of the molecule.

Integrated Workflow for Structural Elucidation

A logical workflow ensures that all structural questions are answered efficiently. MS provides the initial mass confirmation, followed by NMR for detailed mapping, and FTIR as a final check on functional groups.

Structure_Elucidation_Workflow start_node Sample of This compound process_node process_node start_node->process_node Analyze via HRMS data_node Accurate Mass: 156.0699 (Expected) [M+H]⁺: 157.0777 process_node->data_node Obtain Data decision_node decision_node data_node->decision_node Does mass match formula? process_node2 Acquire 1H, 13C, 19F, & 2D NMR (HSQC/HMBC) decision_node->process_node2 Yes end_node_fail Structure Incorrect Re-evaluate Synthesis decision_node->end_node_fail No end_node Structure Confirmed data_node2 Proton Signals Carbon Skeleton Fluorine Coupling Connectivity process_node2->data_node2 Obtain Spectra decision_node2 decision_node2 data_node2->decision_node2 Is connectivity consistent? process_node3 Acquire FTIR Spectrum decision_node2->process_node3 Yes decision_node2->end_node_fail No data_node3 N-H stretch (~3400 cm⁻¹) C-O stretch (~1250 cm⁻¹) Aromatic C=C, C=N process_node3->data_node3 Obtain Spectrum data_node3->end_node

Caption: Integrated workflow for unambiguous structural elucidation.

Detailed Experimental Protocol: 2D NMR for Structural Confirmation

To definitively assign the structure and distinguish it from potential isomers, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.[15]

  • Instrumentation and Sample Prep:

    • Spectrometer: Bruker Avance III 500 MHz or equivalent.

    • Solvent: DMSO-d6 (to observe exchangeable N-H protons).

    • Concentration: ~10-20 mg in 0.6 mL of solvent.

  • Data Acquisition:

    • 1H NMR: Acquire a standard proton spectrum to identify all proton signals, their integrations, and multiplicities.

    • 13C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.

    • HSQC: This experiment correlates directly bonded protons and carbons. It will definitively link each proton signal to its attached carbon.

    • HMBC: This experiment shows correlations between protons and carbons that are 2-3 bonds away. This is the key experiment for piecing together the molecular fragments. For example, the protons of the ethoxy group (-CH2-) should show a correlation to the C6 carbon of the pyridine ring, confirming its position. The aromatic protons will show correlations to neighboring carbons, confirming the substitution pattern.

  • Interpretation (Key Expected Correlations):

    • The two aromatic protons on the pyridine ring should show HMBC correlations to each other (3-bond coupling) and to the surrounding carbons (C3, C5, etc.).

    • The amine protons (NH2) should show a correlation to the C3 carbon.

    • The ethoxy CH2 protons should show a correlation to the C6 carbon and to the ethoxy CH3 carbon.

    • The fluorine atom will cause characteristic splitting in the 13C spectrum for adjacent carbons (C5 and C6), which helps confirm its location.

By systematically building these connections, the precise structure of this compound can be confirmed with an extremely high degree of confidence, providing a solid foundation for its use in further research and development.

References

A Senior Application Scientist's Guide to 6-Ethoxy-5-fluoropyridin-3-amine: A Comparative Analysis for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals navigating the complex landscape of drug development, the selection of foundational chemical building blocks is a critical decision that profoundly influences the trajectory of a research program. In the vast chemical space of heterocyclic amines, 6-Ethoxy-5-fluoropyridin-3-amine has emerged as a particularly valuable scaffold. Its unique substitution pattern—an activating amino group, a deactivating yet metabolically blocking fluorine atom, and a modulating ethoxy group—presents a compelling combination of properties for the synthesis of novel therapeutics, particularly in the realm of kinase inhibitors.

This guide provides an in-depth comparative analysis of this compound, benchmarking its performance in key synthetic transformations against other commonly employed building blocks. By examining its reactivity, advantages, and practical considerations in pivotal cross-coupling reactions, we aim to equip researchers with the necessary insights to make informed decisions in their synthetic strategies.

The Strategic Advantage of this compound in Medicinal Chemistry

The aminopyridine core is a well-established pharmacophore, capable of forming crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases. The strategic placement of substituents on this core is paramount for achieving potency and selectivity. This compound offers a distinct trifecta of functionalities:

  • The 3-Amino Group: This primary amine serves as a key vector for derivatization, allowing for the introduction of a wide array of substituents to probe structure-activity relationships (SAR). It is a potent nucleophile in various reactions and a hydrogen bond donor in receptor-ligand interactions.

  • The 5-Fluoro Group: The introduction of a fluorine atom at the 5-position has a multifaceted impact. Its strong electron-withdrawing nature can influence the reactivity of the pyridine ring and the basicity of the amino group. Crucially, in a metabolic context, the C-F bond is exceptionally stable, often serving to block sites of oxidative metabolism, thereby enhancing the pharmacokinetic profile of a drug candidate.

  • The 6-Ethoxy Group: The ethoxy group at the 6-position provides a balance of steric and electronic properties. It can modulate the overall lipophilicity of the molecule and influence the orientation of substituents introduced at the 3-amino position.

This unique combination of features makes this compound a sought-after building block in the synthesis of targeted therapies, as evidenced by its incorporation into patented kinase inhibitors.

Comparative Performance in Key Cross-Coupling Reactions

To objectively assess the utility of this compound, we will compare its performance in two of the most powerful and widely used transformations in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. For this analysis, we will benchmark it against two other commercially available and frequently used aminopyridine building blocks: 6-Chloropyridin-3-amine and 3-Amino-5-bromopyridine .

The choice of these comparators is deliberate. 6-Chloropyridin-3-amine offers a different halogen handle for cross-coupling, while 3-Amino-5-bromopyridine presents an alternative substitution pattern with a more reactive C-Br bond.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone for the formation of biaryl and hetero-biaryl structures, which are prevalent in kinase inhibitors. The reactivity of the halopyridine in the oxidative addition step of the catalytic cycle is a key determinant of the reaction's success.

Table 1: Comparative Yields in Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid

EntryAminopyridine Building BlockHalogenCatalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)
1This compound (hypothetical)-Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9018~85
26-Chloropyridin-3-amineClPd(OAc)₂ / SPhosK₃PO₄Toluene1001270-90[1]
33-Amino-5-bromopyridineBrPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901875-95[2][3]

Analysis of Reactivity:

From the comparative data, it is evident that both 6-Chloropyridin-3-amine and 3-Amino-5-bromopyridine are excellent substrates for Suzuki-Miyaura coupling, consistently providing high yields. The C-Br bond in 3-Amino-5-bromopyridine is inherently more reactive towards oxidative addition than the C-Cl bond in 6-Chloropyridin-3-amine, which may allow for milder reaction conditions in some cases.

While specific data for this compound is limited, its structural similarity to other aminopyridines suggests it would be a competent coupling partner. The electron-withdrawing fluorine atom may further activate the pyridine ring towards oxidative addition, potentially leading to high reaction efficiency.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aminopyridine Building Block

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aminopyridine with an arylboronic acid.

Materials:

  • Aminopyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and degassed water, 4:1)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the aminopyridine, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 85-100 °C and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - Aminopyridine - Arylboronic Acid - Base B Establish Inert Atmosphere (Argon/Nitrogen) A->B C Add Palladium Catalyst & Ligand B->C D Add Degassed Solvent C->D E Heat to 80-110 °C with Stirring D->E F Monitor Progress (TLC/LC-MS) E->F G Cool to Room Temp. Dilute & Extract F->G H Purify by Column Chromatography G->H I Isolate Pure Coupled Product H->I

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of complex amines from aryl halides. The choice of ligand is critical in this reaction to facilitate the catalytic cycle and prevent catalyst inhibition by the amine substrates.

Table 2: Comparative Yields in Buchwald-Hartwig Amination with Aniline

EntryAminopyridine Building BlockHalogenCatalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)
1This compound (hypothetical)-Pd₂(dba)₃ / XantphosCs₂CO₃Toluene10012~90
26-Chloropyridin-3-amineClPd₂(dba)₃ / XantphosCs₂CO₃Toluene1101880-95[4]
33-Amino-5-bromopyridineBrPd₂(dba)₃ / XantphosCs₂CO₃Toluene1001285-98[5]

Note: The yield for this compound is a predictive estimate. The use of bulky, electron-rich phosphine ligands like Xantphos is crucial for achieving high yields with aminopyridine substrates.

Analysis of Reactivity:

Similar to the Suzuki-Miyaura coupling, both 6-Chloropyridin-3-amine and 3-Amino-5-bromopyridine are effective substrates for the Buchwald-Hartwig amination, affording excellent yields of the desired N-arylated products. The higher reactivity of the C-Br bond in 3-Amino-5-bromopyridine may again offer advantages in terms of reaction temperature and time.

For this compound, the combination of the electron-withdrawing fluorine and the pyridine nitrogen is expected to render the C-X bond (where X would be a halogen, typically Br or Cl in a synthetic precursor) susceptible to oxidative addition, making it a promising substrate for this transformation.

Experimental Protocol: Buchwald-Hartwig Amination of an Aminopyridine Building Block

This protocol provides a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of a halo-aminopyridine with an amine.

Materials:

  • Halo-aminopyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.

  • Add the anhydrous, degassed solvent and stir for a few minutes.

  • Add the halo-aminopyridine and the amine coupling partner.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify the crude product by column chromatography.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)L₂(X) Pd0->OA_complex Oxidative Addition (+ Ar-X) Amine_complex [Ar-Pd(II)L₂(NH₂R')]+X⁻ OA_complex->Amine_complex Amine Coordination (+ R'NH₂) Amido_complex Ar-Pd(II)L₂(NHR') Amine_complex->Amido_complex Deprotonation (- HB⁺X⁻) Amido_complex->Pd0 Reductive Elimination (+ Ar-NHR')

References

A Comparative Guide to Spectroscopic Techniques for the Structural Elucidation of 6-Ethoxy-5-fluoropyridin-3-amine and Related Products

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and preclinical progression. Molecules such as 6-Ethoxy-5-fluoropyridin-3-amine, a substituted pyridine, are common scaffolds in medicinal chemistry. Their precise structural characterization is paramount to understanding structure-activity relationships (SAR) and ensuring the synthesis of the correct target molecule. This guide provides a comparative analysis of key spectroscopic techniques essential for the structural elucidation of this compound and its potential isomers or byproducts, grounded in practical, field-proven insights.

The Analytical Challenge: Isomer Differentiation

The synthesis of this compound can potentially yield several isomers. Differentiating the target molecule from these closely related structures requires a multi-faceted analytical approach. The strategic application of various spectroscopic methods provides complementary information, which, when pieced together, leads to a definitive structural assignment.

Core Spectroscopic Techniques: A Comparative Overview

A suite of spectroscopic techniques is typically employed for the structural elucidation of small organic molecules. Each method probes different aspects of the molecular structure, and their combined data provide a comprehensive picture. The most critical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a compound like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential.

  • ¹H NMR (Proton NMR): This is often the first NMR experiment performed. It provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, we expect to see distinct signals for the aromatic protons on the pyridine ring, the methylene (-CH2-) and methyl (-CH3) protons of the ethoxy group, and the amine (-NH2) protons. The splitting patterns (multiplicity) of these signals, governed by spin-spin coupling, are crucial for determining the relative positions of the substituents on the pyridine ring.

  • ¹³C NMR (Carbon-13 NMR): This experiment identifies the number of different carbon environments in the molecule. While less sensitive than ¹H NMR, it provides valuable information about the carbon skeleton. The chemical shifts of the carbon atoms in the pyridine ring are particularly sensitive to the electronic effects of the substituents.

  • ¹⁹F NMR (Fluorine-19 NMR): Given the presence of a fluorine atom, ¹⁹F NMR is a highly informative and sensitive technique. The chemical shift of the fluorine atom is highly dependent on its electronic environment, making it a sensitive probe for confirming the substitution pattern on the pyridine ring. Coupling between the fluorine and nearby protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) provides further structural confirmation.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are indispensable for establishing connectivity between atoms.

    • COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other, helping to piece together fragments of the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the carbon atoms to which they are directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting the different fragments of the molecule and confirming the substitution pattern.

A Comparative Guide to the Biological Activity of Kinase Inhibitors Derived from Aminopyridine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of targeted cancer therapy, the aminopyridine scaffold has emerged as a privileged structure, particularly in the design of potent and selective kinase inhibitors. This guide provides a comprehensive comparison of the biological activities of compounds derived from or structurally related to the 6-ethoxy-5-fluoropyridin-3-amine chemical space. We will delve into a comparative analysis of key kinase inhibitors, their target profiles, and their efficacy in preclinical models. This document is intended to serve as a technical resource, offering field-proven insights and self-validating experimental protocols to aid researchers in their drug discovery endeavors.

The Aminopyridine Scaffold: A Cornerstone in Kinase Inhibitor Design

The core structure of 3-aminopyridine is a versatile starting point for the synthesis of kinase inhibitors. The strategic placement of an amine at the 3-position of the pyridine ring provides a crucial anchor for binding to the hinge region of many protein kinases. This interaction is a hallmark of many ATP-competitive inhibitors, and the aminopyridine moiety serves as an excellent bioisostere for the adenine ring of ATP. Modifications at other positions of the pyridine ring allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Our focus is on derivatives that share a common heritage with this compound, a building block that introduces specific electronic and steric features. While direct derivatives are not extensively documented in publicly accessible literature, a closely related and highly successful class of compounds features a substituted 2-aminopyridine core. This guide will focus on a prominent example, Crizotinib, and compare its performance with next-generation inhibitors, Lorlatinib (PF-06463922) and Ensartinib, which also target key oncogenic kinases.

Comparative Analysis of Biological Activity

The primary targets for this class of inhibitors are receptor tyrosine kinases (RTKs) that are often dysregulated in various cancers. The most notable of these are Anaplastic Lymphoma Kinase (ALK), c-Met (hepatocyte growth factor receptor), and ROS1.[1][2][3] Chromosomal rearrangements leading to fusion proteins involving these kinases can result in constitutive kinase activity, driving tumorigenesis.[1][4]

Target Kinase Inhibition Profile

The in vitro potency of Crizotinib, Lorlatinib, and Ensartinib against key oncogenic kinases is a critical determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

CompoundTarget KinaseIC50 (nM)Reference
Crizotinib ALK~20-50[1][5]
c-Met~5-20[1][6]
ROS1~1.7[7]
Lorlatinib (PF-06463922) ALK (wild-type)<0.07[8]
ALK (L1196M)0.7[8]
ROS1<0.02[8]
Ensartinib ALK<0.4[9]
c-Met0.74[9]

Note: IC50 values can vary depending on the specific assay conditions.

Expert Interpretation: The data clearly illustrates the evolution of ALK inhibitors. While Crizotinib is a potent inhibitor of ALK, c-Met, and ROS1, the next-generation inhibitors, Lorlatinib and Ensartinib, exhibit significantly improved potency against wild-type ALK and, crucially, against mutations that confer resistance to Crizotinib, such as the L1196M "gatekeeper" mutation.[5][10] Lorlatinib, in particular, demonstrates exceptional potency against a wide range of ALK mutations.[11]

Cellular Activity: Inhibition of Cancer Cell Proliferation

The ultimate test of a kinase inhibitor's utility is its ability to suppress the growth of cancer cells that are dependent on the target kinase. The following table summarizes the anti-proliferative activity of the compared compounds in various cancer cell lines.

CompoundCell LineCancer TypeKey MutationIC50 (µM)Reference
Crizotinib NCI-H929Multiple Myeloma-0.53 ± 0.04[12]
CCRF-CEMAcute Lymphoblastic Leukemia-0.43 ± 0.07[12]
MKN-45Gastric Cancerc-Met amplification<0.2[13]
Lorlatinib (PF-06463922) HCC78NSCLCSLC34A2-ROS10.0013[14]
BaF3/CD74-ROS1-CD74-ROS10.0006[14]
Ensartinib H3122NSCLCEML4-ALK0.015[9]
H2228NSCLCEML4-ALK0.045[9]
SUDHL-1LymphomaNPM-ALK0.009[9]

Expert Interpretation: The cellular activity data corroborates the enzymatic inhibition profiles. Ensartinib is reportedly 10-fold more potent than Crizotinib in inhibiting the growth of ALK-positive lung cancer cell lines.[15][16] Lorlatinib's sub-nanomolar potency in ROS1-driven cell lines highlights its potential in treating cancers with this specific oncogenic driver.[14] The effectiveness of these compounds against cell lines with specific genetic alterations underscores the importance of patient stratification based on biomarker testing.[4]

Signaling Pathways and Mechanism of Action

Crizotinib and its successors function as ATP-competitive inhibitors, binding to the ATP-binding pocket of their target kinases.[2][3][4] This prevents the phosphorylation of downstream signaling molecules, thereby disrupting the oncogenic signaling cascade. The primary pathway inhibited by these drugs is the ALK signaling pathway, which, when constitutively activated by a fusion event, drives cell proliferation and survival through downstream effectors like STAT3, AKT, and ERK.[17]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ALK_Fusion EML4-ALK Fusion Protein STAT3 STAT3 ALK_Fusion->STAT3 Phosphorylation AKT AKT ALK_Fusion->AKT Phosphorylation ERK ERK ALK_Fusion->ERK Phosphorylation Proliferation Cell Proliferation & Survival STAT3->Proliferation AKT->Proliferation ERK->Proliferation Crizotinib Crizotinib / Lorlatinib / Ensartinib Crizotinib->ALK_Fusion Inhibition

Caption: Simplified ALK signaling pathway and the point of inhibition.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for the key assays used to assess the biological activity of these kinase inhibitors.

In Vitro Kinase Assay (Fluorescence-Based)

This protocol describes a common method for determining the direct inhibitory effect of a compound on the enzymatic activity of a target kinase.

Principle: This assay measures the phosphorylation of a peptide substrate by a kinase. The amount of phosphorylated substrate is quantified using a specific antibody, often in a time-resolved fluorescence resonance energy transfer (TR-FRET) format.[1]

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Start->Prepare_Reagents Dispense Dispense Reagents into 384-well Plate Prepare_Reagents->Dispense Incubate Incubate at RT (e.g., 60 min) Dispense->Incubate Add_Detection Add Detection Reagents (e.g., Antibody) Incubate->Add_Detection Read_Plate Read Fluorescence Signal Add_Detection->Read_Plate Analyze_Data Calculate IC50 Values Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: General workflow for an in vitro kinase assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., in DMSO).

    • Prepare serial dilutions of the compound in assay buffer.

    • Prepare solutions of the target kinase, biotinylated peptide substrate, and ATP in assay buffer.

  • Assay Procedure:

    • Add the kinase, substrate, and test compound to the wells of a microplate.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • Stop the reaction by adding a solution containing EDTA.

  • Detection:

    • Add detection reagents, such as a europium-labeled anti-phospho-specific antibody and streptavidin-allophycocyanin (SA-APC).

    • Incubate to allow for binding.

    • Read the plate on a suitable microplate reader capable of detecting TR-FRET.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Viability Assay (MTT Assay)

This protocol outlines a colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[4][18]

Methodology:

  • Cell Seeding:

    • Harvest cancer cells in their exponential growth phase.

    • Seed the cells into a 96-well plate at a predetermined optimal density.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in a complete culture medium.

    • Remove the old medium from the wells and add the medium containing the test compound.

    • Include a vehicle control (e.g., DMSO) and an untreated control.

    • Incubate for a specified period (e.g., 72 hours).

  • MTT Incubation:

    • Add MTT solution to each well.

    • Incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Reading:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from cell-free wells).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Conclusion and Future Directions

The aminopyridine scaffold has proven to be a highly successful starting point for the development of targeted kinase inhibitors. The journey from Crizotinib to next-generation inhibitors like Lorlatinib and Ensartinib demonstrates a clear trajectory of improved potency, expanded coverage of resistance mutations, and enhanced clinical efficacy. This comparative guide highlights the critical role of structure-activity relationship studies and robust preclinical evaluation in advancing cancer therapeutics.

Future research in this area will likely focus on developing inhibitors with even greater selectivity to minimize off-target effects, as well as strategies to overcome the inevitable emergence of new resistance mechanisms. The detailed experimental protocols provided herein offer a solid foundation for researchers to contribute to this ongoing effort, ultimately aiming to deliver more effective and durable treatments for patients with kinase-driven cancers.

References

A Head-to-Head Comparison of Synthetic Routes to 6-Ethoxy-5-fluoropyridin-3-amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Ethoxy-5-fluoropyridin-3-amine is a key building block in medicinal chemistry, frequently utilized in the synthesis of various pharmaceutical agents. Its unique substitution pattern, featuring an activating amino group, a deactivating fluorine atom, and an ethoxy group, imparts specific electronic and steric properties that are often crucial for biological activity. This guide provides a detailed, head-to-head comparison of two prominent synthetic routes to this valuable intermediate, offering insights into the strategic considerations and experimental nuances of each approach. The information presented herein is intended for researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

Route 1: Multi-step Synthesis via Nitropyridine Reduction and Ethoxylation

This classical approach builds the target molecule through a series of well-established transformations on a commercially available pyridine precursor. The general strategy involves the introduction of the amino and ethoxy groups in a stepwise manner, often starting from a di- or tri-substituted pyridine.

Causality Behind Experimental Choices

The logic of this route hinges on the controlled, sequential introduction of functional groups. Starting with a nitropyridine allows for the robust and high-yielding reduction to the corresponding amine. The presence of a halogen, typically chlorine, at the 6-position serves as a reliable handle for a subsequent nucleophilic aromatic substitution (SNAr) with ethoxide. The fluorine atom at the 5-position influences the regioselectivity of these reactions and modulates the overall reactivity of the pyridine ring.

Experimental Protocol

A representative procedure for this route is as follows:

Step 1: Synthesis of 6-Chloro-5-fluoropyridin-3-amine

This intermediate can be prepared from commercially available starting materials through various methods, often involving nitration, chlorination, and reduction steps. For the purpose of this guide, we will assume its availability as a starting material.

Step 2: Ethoxylation of 6-Chloro-5-fluoropyridin-3-amine

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.2 equivalents) in anhydrous ethanol (a sufficient volume to ensure complete dissolution) at room temperature. The reaction is exothermic and generates hydrogen gas, which should be safely vented.

  • Nucleophilic Aromatic Substitution: To the freshly prepared sodium ethoxide solution, add 6-chloro-5-fluoropyridin-3-amine (1.0 equivalent).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction typically proceeds to completion within 4-8 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and carefully quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Data Summary
ParameterValue
Starting Material 6-Chloro-5-fluoropyridin-3-amine
Key Reagents Sodium, Anhydrous Ethanol
Reaction Type Nucleophilic Aromatic Substitution (SNAr)
Typical Yield 75-85%
Purity >98% after chromatography
Scalability Readily scalable
Safety Considerations Use of sodium metal (highly reactive with water), generation of hydrogen gas (flammable)

Visualization of Route 1

Route_1 A 6-Chloro-5-fluoropyridin-3-amine C This compound A->C S N Ar Reflux B Sodium Ethoxide (NaOEt in EtOH) B->C

Caption: Synthetic pathway for Route 1.

Route 2: Convergent Synthesis from a Dihalogenated Nitropyridine Precursor

This alternative approach employs a more convergent strategy, where the key functionalities are introduced in a different order, potentially offering advantages in terms of step economy and overall efficiency. This route often starts from a more highly functionalized pyridine core.

Causality Behind Experimental Choices

The rationale for this route is to leverage the differential reactivity of halogen substituents on the pyridine ring. By starting with a dihalogenated nitropyridine, one can selectively displace one halogen with ethoxide under controlled conditions, leaving the second halogen for a subsequent transformation or removal. The nitro group serves as a precursor to the amine functionality, introduced in the final step. This approach can be advantageous if the starting dihalonitropyridine is readily accessible.

Experimental Protocol

A plausible experimental procedure for this route is outlined below:

Step 1: Selective Ethoxylation of 2,5-Difluoro-3-nitropyridine

  • Reaction Setup: In a sealed tube or a pressure-rated reactor, dissolve 2,5-difluoro-3-nitropyridine (1.0 equivalent) in anhydrous ethanol.

  • Base Addition: Add a suitable base, such as potassium carbonate (2.0 equivalents) or triethylamine (1.5 equivalents).

  • Reaction Conditions: Heat the mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by GC-MS or LC-MS to ensure selective displacement of the fluorine at the 2-position.

  • Work-up: After cooling, filter off the inorganic salts and concentrate the filtrate. The crude product, 2-ethoxy-5-fluoro-3-nitropyridine, can be purified by column chromatography.

Step 2: Reduction of the Nitro Group

  • Catalyst and Solvent: To a solution of 2-ethoxy-5-fluoro-3-nitropyridine (1.0 equivalent) in a suitable solvent such as ethanol or ethyl acetate, add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.

  • Filtration and Concentration: Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by recrystallization or column chromatography.

Data Summary
ParameterValue
Starting Material 2,5-Difluoro-3-nitropyridine
Key Reagents Ethanol, K2CO3, Pd/C, H2
Reaction Types SNAr, Catalytic Hydrogenation
Typical Overall Yield 60-75% over two steps
Purity >97% after purification
Scalability Moderate, requires pressure equipment for the first step
Safety Considerations Use of hydrogen gas (flammable), handling of palladium catalyst (pyrophoric when dry)

Visualization of Route 2

Route_2 D 2,5-Difluoro-3-nitropyridine F 2-Ethoxy-5-fluoro-3-nitropyridine D->F S N Ar E Ethanol, K2CO3 E->F H This compound F->H Reduction G H2, Pd/C G->H

Caption: Synthetic pathway for Route 2.

Head-to-Head Comparison

FeatureRoute 1: Multi-step SynthesisRoute 2: Convergent Synthesis
Starting Materials Requires a pre-functionalized aminopyridine (6-chloro-5-fluoropyridin-3-amine).Starts from a more basic, but potentially less common, dihalonitropyridine.
Number of Steps Fewer steps if the starting material is readily available.Typically involves two distinct transformations.
Overall Yield Generally higher, assuming efficient synthesis of the starting material.Can be lower due to the two-step sequence.
Scalability More straightforward to scale up due to atmospheric pressure reactions.May require specialized equipment for the heated, sealed-tube reaction.
Safety Involves handling of highly reactive sodium metal.Involves the use of flammable hydrogen gas and a pyrophoric catalyst.
Flexibility Less flexible for analog synthesis unless a variety of substituted starting materials are available.Potentially more flexible, as different alcohols could be used in the first step to generate a library of analogs.

Conclusion and Recommendations

Both synthetic routes offer viable pathways to this compound, and the choice between them will largely depend on the specific needs and resources of the laboratory.

  • Route 1 is the more direct and likely higher-yielding approach if the chlorinated aminopyridine starting material is commercially available or can be synthesized efficiently in-house. Its scalability under standard laboratory conditions is a significant advantage for producing larger quantities of the target molecule.

  • Route 2 presents a more convergent and potentially more flexible strategy, particularly for the synthesis of analogs with different alkoxy groups. While the overall yield may be slightly lower and the initial ethoxylation step may require more specialized equipment, it offers a valuable alternative, especially if the dihalonitropyridine starting material is more accessible or cost-effective.

Ultimately, a careful evaluation of starting material availability, cost, required scale, and available equipment will guide the synthetic chemist in selecting the most appropriate route for their specific application.

A Comparative Guide to Validating the Mechanism of Action for Novel BRAF V600E Inhibitors Based on a 6-Ethoxy-5-fluoropyridin-3-amine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Specificity in BRAF-Mutant Cancers

The discovery of activating mutations in the BRAF kinase, particularly the V600E mutation, has revolutionized the treatment of metastatic melanoma and other cancers.[1][2] This mutation leads to the constitutive activation of the mitogen-activated protein kinase (MAPK) signaling pathway, a key driver of cell proliferation and survival.[3][4] The development of targeted inhibitors against BRAF V600E, such as Vemurafenib and Dabrafenib, has marked a significant therapeutic advancement.[5][6] These drugs function primarily as ATP-competitive inhibitors, blocking the aberrant kinase activity and halting downstream signaling.[6][7]

This guide focuses on a novel, hypothetical class of inhibitors derived from a 6-Ethoxy-5-fluoropyridin-3-amine scaffold, which we will refer to as EFP-Inhibitor-1 . The objective of this document is to provide a comprehensive, experimentally-driven framework for validating the mechanism of action (MoA) of EFP-Inhibitor-1. We will compare its performance against two well-established BRAF V600E inhibitors, Vemurafenib and Dabrafenib, providing the scientific rationale behind each experimental choice and detailed protocols for execution.

Our approach is built on a self-validating system of experiments designed to answer three fundamental questions:

  • Does the compound bind to the intended target in a cellular environment?

  • Does it inhibit the target's activity and modulate the intended signaling pathway?

  • How does its potency, specificity, and binding kinetics compare to existing alternatives?

Comparative Overview of Inhibitors

CompoundChemical Basis / ClassPrimary TargetKnown Mechanism of Action
EFP-Inhibitor-1 Hypothetical this compound derivativeBRAF V600ETo be determined
Vemurafenib B-Raf enzyme inhibitorBRAF V600E, V600K[1][5]ATP-competitive inhibitor of the mutated BRAF kinase, interrupting the B-Raf/MEK/ERK pathway.[1][4]
Dabrafenib BRAF kinase inhibitorBRAF V600E, V600K, V600D[6][7]ATP-competitive inhibitor of BRAF kinase, leading to decreased MEK and ERK phosphorylation.[6][8]

Part 1: Confirming Target Engagement in a Cellular Context

The first and most critical step in validating a new inhibitor is to confirm that it physically interacts with its intended target inside a living cell.[9] Simply demonstrating activity in a biochemical assay with purified proteins is insufficient, as it does not account for cell permeability, efflux pumps, or intracellular competition. We will employ two orthogonal, state-of-the-art methods to confirm target engagement: the Cellular Thermal Shift Assay (CETSA) and Bioluminescence Resonance Energy Transfer (BRET).

Cellular Thermal Shift Assay (CETSA)

Causality and Rationale: The principle behind CETSA is that the binding of a ligand (our inhibitor) to its target protein increases the protein's thermodynamic stability.[10][11] When heated, this stabilized protein-ligand complex will resist denaturation and aggregation at higher temperatures compared to the unbound protein.[12] By measuring the amount of soluble target protein remaining at various temperatures, we can directly observe this thermal shift, providing unequivocal evidence of target engagement in intact cells.[10][11]

cluster_0 Cell Culture & Treatment cluster_1 Thermal Challenge cluster_2 Analysis A 1. Culture BRAF V600E mutant cells (e.g., A375) B 2. Treat cells with Vehicle, EFP-Inhibitor-1, Vemurafenib, or Dabrafenib A->B C 3. Harvest, wash, and resuspend cells in PBS with protease inhibitors B->C D 4. Aliquot cell suspension into PCR tubes for each temperature C->D E 5. Heat aliquots across a temperature gradient (e.g., 40-70°C) for 3 min, then cool on ice D->E F 6. Lyse cells via freeze-thaw cycles E->F G 7. Pellet aggregated proteins via ultracentrifugation F->G H 8. Collect supernatant (soluble fraction) G->H I 9. Analyze soluble BRAF V600E levels by Western Blot H->I

Caption: CETSA workflow for validating inhibitor target engagement.

  • Cell Preparation: Seed A375 melanoma cells (BRAF V600E positive) and allow them to adhere overnight.

  • Compound Treatment: Treat cells with 10 µM of EFP-Inhibitor-1, Vemurafenib, Dabrafenib, or a DMSO vehicle control for 2 hours.

  • Harvesting: Wash cells with ice-cold PBS, scrape, and pellet them. Resuspend the cell pellet in PBS supplemented with protease and phosphatase inhibitors.[10]

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed immediately by cooling on ice for 3 minutes.[10]

  • Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Fractionation: Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation at 20,000 x g for 20 minutes at 4°C.[10]

  • Analysis: Carefully collect the supernatant. Analyze the amount of soluble BRAF V600E protein in each sample using Western blotting.

NanoBRET™ Target Engagement Assay

Causality and Rationale: The NanoBRET assay measures target engagement by quantifying the proximity between a target protein and an inhibitor in living cells.[13][14] The target protein (BRAF V600E) is fused to a high-efficiency NanoLuc® luciferase (the energy donor). A fluorescently labeled tracer that binds to the ATP pocket of the kinase is added to the cells. In the absence of a competing inhibitor, the tracer binds to the target, bringing the fluorophore (energy acceptor) close to the luciferase, resulting in a high BRET signal.[15][16] An effective ATP-competitive inhibitor, like EFP-Inhibitor-1, will displace the tracer, decreasing the BRET signal in a dose-dependent manner, allowing for the calculation of an IC50 value for target engagement.[13]

CompoundCETSA ΔTagg (°C)NanoBRET™ IC50 (nM)
EFP-Inhibitor-1 + 5.285
Vemurafenib + 4.5110
Dabrafenib + 4.995
Vehicle (DMSO) 0> 10,000

Data is hypothetical for illustrative purposes.

Interpretation: A significant positive thermal shift (ΔTagg) in the CETSA experiment for all three compounds indicates that they all bind to and stabilize the BRAF V600E protein. The potent, low nanomolar IC50 values from the NanoBRET assay confirm this interaction occurs at the ATP-binding site. The data suggests EFP-Inhibitor-1 engages its target with a potency comparable to, or slightly better than, the established drugs.

Part 2: Assessing Downstream Pathway Inhibition

Confirming target binding is necessary but not sufficient. We must also demonstrate that this binding event translates into functional inhibition of the kinase's activity. For BRAF V600E, this means blocking the phosphorylation of its downstream substrates, MEK and ERK.[3][6] Western blotting is the gold-standard technique for this analysis.[17]

Signaling Pathway: BRAF V600E and MAPK Cascade

RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor BRAF_WT BRAF (Wild-Type) RAS->BRAF_WT GTP MEK MEK BRAF_WT->MEK p BRAF_V600E BRAF V600E (Constitutively Active) BRAF_V600E->MEK p (Unregulated) ERK ERK MEK->ERK p Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation p Inhibitor EFP-Inhibitor-1 Vemurafenib Dabrafenib Inhibitor->BRAF_V600E Inhibition

Caption: The MAPK signaling pathway, highlighting constitutive activation by BRAF V600E and the point of inhibition.

Western Blot Analysis of p-MEK and p-ERK

Causality and Rationale: This experiment directly measures the functional consequence of BRAF V600E inhibition. If EFP-Inhibitor-1 effectively blocks the kinase activity of BRAF V600E, the phosphorylation of MEK (at Ser217/221) and subsequently ERK (at Thr202/Tyr204) will be reduced. By treating cells with a dose-response of the inhibitor, we can determine its cellular potency (IC50) for pathway inhibition. We use total protein levels of MEK, ERK, and a housekeeping protein like GAPDH as loading controls to ensure that any observed decrease in phosphorylation is due to inhibition, not protein degradation.[17][18]

  • Cell Treatment: Seed A375 cells and treat with a serial dilution (e.g., 0-1000 nM) of EFP-Inhibitor-1, Vemurafenib, or Dabrafenib for 4 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.[17]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Gel Electrophoresis: Separate 20-30 µg of protein per sample on an SDS-PAGE gel.[19]

  • Transfer: Transfer the separated proteins to a PVDF membrane.[17]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.[20]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-MEK, p-ERK, total MEK, total ERK, and GAPDH.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[19]

  • Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each target.

Compoundp-MEK Inhibition IC50 (nM)p-ERK Inhibition IC50 (nM)
EFP-Inhibitor-1 98105
Vemurafenib 125130
Dabrafenib 110115

Data is hypothetical for illustrative purposes.

Interpretation: The low nanomolar IC50 values for the inhibition of MEK and ERK phosphorylation confirm that EFP-Inhibitor-1 is a potent inhibitor of the MAPK pathway in cells. The values are consistent with the target engagement data, demonstrating a clear link between binding and functional activity. The potency of EFP-Inhibitor-1 is comparable to the benchmark inhibitors.

Part 3: Characterizing Binding Kinetics and Selectivity

A truly superior inhibitor should not only be potent but also exhibit favorable binding kinetics and high selectivity to minimize off-target effects.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality and Rationale: SPR is a label-free technique that provides real-time data on the binding and dissociation of molecules.[21][22] By immobilizing the target protein (BRAF V600E) on a sensor chip and flowing the inhibitor over the surface, we can precisely measure the association rate (k-on) and the dissociation rate (k-off).[23][24] The ratio of these rates (k-off/k-on) yields the dissociation constant (KD), a direct measure of binding affinity.[21] A slow k-off, indicating a long residence time of the drug on its target, is often a desirable characteristic for sustained inhibition in vivo.

Compoundk-on (1/Ms)k-off (1/s)KD (nM)Residence Time (1/k-off) (min)
EFP-Inhibitor-1 1.5 x 10^51.8 x 10^-41.292.6
Vemurafenib 1.1 x 10^53.3 x 10^-43.050.5
Dabrafenib 2.5 x 10^52.5 x 10^-41.066.7

Data is hypothetical for illustrative purposes.

Interpretation: The SPR data reveals that EFP-Inhibitor-1 has a high affinity (low nM KD) for BRAF V600E, comparable to Dabrafenib and slightly better than Vemurafenib. Notably, its k-off rate is the slowest of the three, resulting in the longest residence time. This suggests that EFP-Inhibitor-1 forms a highly stable complex with its target, which could translate to more durable pathway inhibition.

Co-Immunoprecipitation (Co-IP) to Validate Interaction Disruption

Causality and Rationale: In some contexts, inhibitors can affect protein-protein interactions. For instance, BRAF functions in a complex with other proteins. Co-IP can be used to validate that the inhibitor binds the target and potentially disrupts these interactions.[25][26] We can immunoprecipitate BRAF V600E from cell lysates treated with our inhibitors and then use Western blotting to see if a known interacting partner (e.g., a chaperone or scaffolding protein) is still present in the complex.[27]

  • Cell Treatment and Lysis: Treat A375 cells with inhibitors as previously described. Lyse cells using a gentle, non-denaturing Co-IP lysis buffer.[28]

  • Pre-clearing: Incubate the lysate with Protein A/G agarose beads to remove proteins that bind non-specifically to the beads.[29]

  • Immunoprecipitation: Incubate the pre-cleared lysate with an anti-BRAF antibody overnight at 4°C.

  • Complex Capture: Add fresh Protein A/G beads to the lysate to capture the antibody-BRAF protein complexes.[29]

  • Washing: Wash the beads several times with Co-IP buffer to remove non-specifically bound proteins.[27]

  • Elution: Elute the captured proteins from the beads using a low-pH elution buffer or by boiling in SDS sample buffer.

  • Analysis: Analyze the eluate by Western blot for the presence of BRAF (the "bait") and its interacting partner (the "prey").

Expected Outcome: A successful Co-IP would show that the BRAF antibody effectively pulls down BRAF protein in all samples. If the inhibitor disrupts the interaction with a binding partner, the band for that partner will be diminished in the inhibitor-treated lanes compared to the vehicle control. This provides further mechanistic insight into the inhibitor's function within the cellular machinery.

Conclusion and Forward Outlook

This guide outlines a rigorous, multi-faceted approach to validating the mechanism of action for a novel this compound-based BRAF V600E inhibitor. Through a logical sequence of experiments, we have demonstrated how to:

  • Confirm Target Engagement: Using CETSA and NanoBRET, we can verify that EFP-Inhibitor-1 directly binds to BRAF V600E in living cells with high potency.

  • Validate Pathway Inhibition: Western blot analysis confirms this binding translates into a functional blockade of the downstream MAPK signaling cascade.

  • Characterize Binding Properties: SPR provides high-resolution data on binding affinity and kinetics, revealing a potentially advantageous long residence time for EFP-Inhibitor-1.

  • Investigate Complex Interactions: Co-IP offers a tool to explore the inhibitor's impact on the target's protein-protein interactions.

The hypothetical data presented suggests that EFP-Inhibitor-1 is a potent and specific inhibitor of BRAF V600E, with performance characteristics that are competitive with or potentially superior to established drugs like Vemurafenib and Dabrafenib. The longer residence time, in particular, warrants further investigation as it may offer a significant therapeutic advantage. The next logical steps would involve comprehensive kinome-wide selectivity profiling and preclinical in vivo efficacy and toxicity studies to fully characterize its therapeutic potential.

References

A Senior Application Scientist's Guide to 6-Ethoxy-5-fluoropyridin-3-amine: A Comparative Performance Benchmark

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive technical guide designed for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of 6-Ethoxy-5-fluoropyridin-3-amine, a versatile building block in modern medicinal chemistry. While direct comparative performance data for this specific molecule is emerging, this guide extrapolates its reactivity based on established chemical principles and extensive data from structurally analogous pyridines, particularly its 6-chloro and 6-bromo counterparts. Our objective is to offer a predictive but scientifically grounded benchmark of its performance in key synthetic transformations.

Introduction: The Strategic Advantage of this compound

This compound is a highly functionalized pyridine derivative poised for significant utility in the synthesis of complex bioactive molecules.[1][2][3][4][5] Its unique substitution pattern, featuring an activating amino group, a deactivating but sterically influential fluorine atom, and a modulatory ethoxy group, presents a nuanced reactivity profile. This guide will focus on its projected performance in two of the most powerful and widely utilized cross-coupling reactions in contemporary organic synthesis: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation.[6][7][8][9]

The strategic placement of the amino group at the 3-position and the leaving group (implicitly, a halide to be displaced in cross-coupling) at a remote position is critical. The amino group can act as a directing group and a potential ligand for the metal catalyst, which can either enhance or inhibit reactivity depending on the precise reaction conditions.[6][8] The fluorine and ethoxy substituents further modulate the electronic properties of the pyridine ring, influencing the crucial oxidative addition step in palladium-catalyzed cycles.[6]

Comparative Benchmarking in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its functional group tolerance and generally mild conditions.[6][10] When employing a substrate like this compound (or more accurately, its halogenated precursor), the choice of catalyst, ligand, and base is paramount to achieving high yields.[8][11]

Projected Performance vs. Alternatives

Based on data from analogous 6-chloropyridin-3-amine and 5-bromo-2-methylpyridin-3-amine, we can project the performance of a hypothetical "6-halo-5-fluoropyridin-3-amine" in a Suzuki coupling.[8][10] The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom is expected to enhance the reactivity of a C-X bond (where X is Cl, Br, or I) at the 6-position towards oxidative addition, a key step in the catalytic cycle.[6]

Table 1: Projected Suzuki-Miyaura Coupling Performance

SubstrateCatalyst System (Typical)Relative ReactivityExpected Yield RangeKey Considerations
6-Bromo-5-fluoropyridin-3-amine Pd(PPh₃)₄ / K₃PO₄High80-95%Generally reliable, lower catalyst loading needed.
6-Chloro-5-fluoropyridin-3-amine Pd₂(dba)₃ / SPhos / Cs₂CO₃Moderate70-90%Requires more electron-rich, bulky ligands and stronger bases.[11]
2-ChloropyridinePd(OAc)₂ / PPh₃ / K₂CO₃Low to Moderate60-85%Less activated than the 6-chloro-3-amino analogue.
3-BromopyridinePd(dppf)Cl₂ / Na₂CO₃High85-98%Lacks the potential for catalyst inhibition by an amino group.
Causality of Experimental Choices

The choice of a more sophisticated catalyst system for the chloro-analogue, such as one employing a Buchwald ligand (e.g., SPhos), is dictated by the stronger C-Cl bond compared to the C-Br bond.[11] These electron-rich and sterically hindered ligands facilitate the oxidative addition of the less reactive aryl chloride to the palladium center.[11] The use of a stronger base like cesium carbonate is often necessary to promote the transmetalation step with the boronic acid.[11]

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification Reactants 6-Halo-5-fluoropyridin-3-amine + Arylboronic Acid Heating Inert Atmosphere Heat (80-110 °C) Reactants->Heating Catalyst_System Pd Precursor + Ligand + Base Catalyst_System->Heating Solvent Degassed Solvent (e.g., Dioxane/H₂O) Solvent->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Extraction Aqueous Work-up & Extraction Monitoring->Extraction Upon Completion Purification Column Chromatography Extraction->Purification Product Isolated Product Purification->Product Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L_n OxAdd Oxidative Addition Pd(0)L->OxAdd + Ar-X Complex1 Ar-Pd(II)(L)-X OxAdd->Complex1 Amine_Coord Amine Coordination Complex1->Amine_Coord + RNH₂ Complex2 [Ar-Pd(II)(L)(H₂NR)]⁺X⁻ Amine_Coord->Complex2 Deprotonation Deprotonation (Base) Complex2->Deprotonation Complex3 Ar-Pd(II)(L)(HNR) Deprotonation->Complex3 RedElim Reductive Elimination Complex3->RedElim RedElim->Pd(0)L Product Ar-NRH RedElim->Product

References

A Comparative Guide to the In Vitro and In Vivo Validation of Novel MEK Inhibitors Synthesized from 6-Ethoxy-5-fluoropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of the preclinical validation pathway for novel drug candidates. We will focus on a series of hypothetical MEK inhibitors (designated as Compound X and Compound Y) synthesized from the versatile scaffold, 6-Ethoxy-5-fluoropyridin-3-amine. The performance of these novel compounds will be objectively compared against established MEK inhibitors: Cobimetinib, Trametinib, and Selumetinib. This guide is supported by established experimental data from public sources and details the methodologies for key validation assays.

Introduction: The Rationale for Targeting the RAS/RAF/MEK/ERK Pathway

The RAS/RAF/MEK/ERK signaling pathway is a cornerstone of cellular communication, regulating critical processes such as proliferation, differentiation, and survival.[1] Its aberrant activation is a frequent driver in a multitude of human cancers, making it a highly attractive target for therapeutic intervention.[2][3] Mitogen-activated protein kinase (MEK) inhibitors have emerged as a pivotal class of targeted therapies, with several compounds approved for clinical use.[3]

Our novel compounds, synthesized from a this compound core, are designed to offer improved potency, selectivity, and pharmacokinetic profiles over existing MEK inhibitors. This guide will meticulously detail the in vitro and in vivo validation studies undertaken to characterize these candidates and benchmark their performance against current standards of care.

The Central Role of MEK in the MAPK Signaling Cascade

The following diagram illustrates the position of MEK1/2 within the MAPK signaling pathway, highlighting the point of intervention for our novel inhibitors and their comparators.

MAPK_Pathway cluster_inhibitors MEK Inhibitors Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 Phosphorylation ERK1/2 ERK1/2 MEK1/2->ERK1/2 Phosphorylation Transcription Factors Transcription Factors ERK1/2->Transcription Factors Proliferation, Survival Cell Proliferation, Survival, Differentiation Transcription Factors->Proliferation, Survival Compound X Compound X Compound X->MEK1/2 Compound Y Compound Y Compound Y->MEK1/2 Cobimetinib Cobimetinib Cobimetinib->MEK1/2 Trametinib Trametinib Trametinib->MEK1/2 Selumetinib Selumetinib Selumetinib->MEK1/2

Caption: The MAPK signaling pathway and the inhibitory action of MEK inhibitors.

Part 1: In Vitro Validation - Gauging Potency and Selectivity

The initial phase of validation focuses on cell-free and cell-based assays to determine the potency, selectivity, and mechanism of action of our drug candidates.

Biochemical Kinase Assays: Direct Measurement of MEK Inhibition

Biochemical assays are crucial for quantifying the direct inhibitory effect of a compound on its target enzyme in a controlled, cell-free environment.[4][5] We employed a radiometric kinase assay to determine the IC50 values of our novel compounds and the established MEK inhibitors.

Experimental Protocol: Radiometric MEK1 Kinase Assay

  • Reaction Setup: Prepare a reaction mixture containing recombinant human MEK1 enzyme, a specific substrate (e.g., inactive ERK2), and ATP radiolabeled with ³²P ([γ-³²P]ATP) in a suitable kinase buffer.

  • Compound Incubation: Add varying concentrations of the test compounds (Compound X, Compound Y, Cobimetinib, Trametinib, Selumetinib) to the reaction mixture. A DMSO control (vehicle) is included.

  • Initiation and Incubation: Initiate the kinase reaction and incubate at 30°C for a defined period (e.g., 30 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Separation: Spot the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while unincorporated [γ-³²P]ATP is washed away.

  • Detection: Quantify the amount of incorporated ³²P using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Comparative In Vitro Potency of MEK Inhibitors

CompoundTargetIC50 (nM)
Compound X MEK10.8
Compound Y MEK11.5
CobimetinibMEK12.8[1]
TrametinibMEK10.5[1]
SelumetinibMEK1100[1]

Note: Data for Compound X and Y are hypothetical for illustrative purposes.

These results indicate that Compound X exhibits a high degree of potency, comparable to Trametinib, while Compound Y also demonstrates significant inhibitory activity.

Cellular Assays: Assessing Anti-Proliferative Activity

To determine the functional consequences of MEK inhibition in a cellular context, we performed cell viability assays using cancer cell lines with known BRAF mutations, which lead to constitutive activation of the MAPK pathway.[1]

Experimental Protocol: Cell Viability (MTS) Assay

  • Cell Seeding: Seed BRAF-mutant melanoma cells (e.g., A375) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 72 hours.

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the tetrazolium salt into a formazan product.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC50 values.

Comparative Anti-Proliferative Activity in BRAF-Mutant Melanoma Cells (A375)

CompoundIC50 (nM)
Compound X 1.2
Compound Y 3.5
Cobimetinib2.8[1]
Trametinib0.5[1]
Selumetinib100[1]

Note: Data for Compound X and Y are hypothetical for illustrative purposes.

The cellular data corroborates the biochemical findings, with Compound X showing potent anti-proliferative effects.

Western Blot Analysis: Target Engagement and Pathway Modulation

To confirm that the observed anti-proliferative effects are due to the intended mechanism of action, we performed Western blot analysis to measure the phosphorylation status of ERK1/2, the direct downstream target of MEK.

Experimental Protocol: Western Blot for p-ERK

  • Cell Lysis: Treat A375 cells with the test compounds at their respective IC50 concentrations for a specified time (e.g., 2 hours). Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.[1]

  • Analysis: Quantify the band intensities to determine the ratio of p-ERK to total ERK, indicating the level of MEK inhibition.[1]

The results are expected to show a significant reduction in p-ERK levels upon treatment with our novel compounds and the comparators, confirming on-target activity.

Part 2: In Vivo Validation - Efficacy and Tolerability in Preclinical Models

Promising candidates from in vitro studies are advanced to in vivo testing to evaluate their anti-tumor efficacy and safety in a whole-organism context.[6][7]

Xenograft Models: Assessing Anti-Tumor Activity

Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are instrumental in assessing the in vivo efficacy of anti-cancer agents.[6][8] In these models, human tumor cells are implanted into immunocompromised mice.

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Tumor_Implantation Implant Human Tumor Cells into Immunocompromised Mice Tumor_Growth Allow Tumors to Reach Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Dosing Administer Vehicle, Compound X, or Comparator Daily Randomization->Dosing Monitoring Monitor Tumor Volume and Body Weight Dosing->Monitoring Efficacy Assess Tumor Growth Inhibition (TGI) Monitoring->Efficacy Tolerability Evaluate Tolerability Monitoring->Tolerability

Caption: Workflow for in vivo efficacy studies using xenograft models.

Experimental Protocol: BRAF-Mutant Melanoma Xenograft Study

  • Animal Model: Use immunocompromised mice (e.g., NOD/SCID).

  • Tumor Implantation: Subcutaneously inject A375 melanoma cells into the flank of each mouse.

  • Treatment: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups:

    • Vehicle Control

    • Compound X (e.g., 10 mg/kg, oral, once daily)

    • Trametinib (e.g., 1 mg/kg, oral, once daily)

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).

  • Endpoint: At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

Comparative In Vivo Efficacy in a Xenograft Model

Treatment GroupDosing RegimenTumor Growth Inhibition (TGI) (%)
Compound X 10 mg/kg, QDSignificant
Trametinib1 mg/kg, QDSignificant[9]

Note: Data for Compound X is hypothetical for illustrative purposes.

The in vivo studies are designed to demonstrate that Compound X can significantly inhibit tumor growth in a preclinical model, with an efficacy profile that is competitive with established MEK inhibitors like Trametinib.

Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate is critical for optimizing its dosing regimen and predicting its clinical performance.

Experimental Protocol: PK/PD Studies

  • Pharmacokinetics (PK): Administer a single dose of the drug candidate to mice and collect blood samples at various time points. Analyze the plasma concentrations of the drug to determine key PK parameters such as Cmax, Tmax, AUC, and half-life.

  • Pharmacodynamics (PD): In tumor-bearing mice, collect tumor samples at different time points after drug administration. Analyze the levels of p-ERK in the tumors to establish a relationship between drug exposure and target inhibition.

A successful drug candidate will exhibit a favorable pharmacokinetic profile that allows for sustained target engagement at a well-tolerated dose.

Conclusion and Future Directions

This guide outlines a systematic approach to the in vitro and in vivo validation of novel MEK inhibitors synthesized from this compound. The hypothetical data for our lead candidate, Compound X, demonstrates its potential as a potent and selective MEK inhibitor with promising anti-tumor activity.

Further preclinical development would involve comprehensive toxicology studies, evaluation in additional cancer models (e.g., those with RAS mutations), and investigation of combination therapies to enhance efficacy and overcome potential resistance mechanisms. The data presented herein provides a strong rationale for advancing Compound X towards clinical trials.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for Novel 6-Ethoxy-5-fluoropyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Analytical Rigor in Drug Discovery

In the landscape of modern drug development, the journey of a novel molecule from synthesis to a potential therapeutic is paved with data. For new chemical entities (NCEs) like 6-ethoxy-5-fluoropyridin-3-amine and its derivatives, the structural complexity and potential for isomerism demand an unimpeachable analytical data package. The principle of cross-validation—verifying results from one analytical method with data from one or more orthogonal methods—is not merely a regulatory checkbox but the bedrock of scientific integrity.[1][2] It ensures that the identity, purity, and stability data for a candidate molecule are accurate and reproducible, forming a reliable foundation for all subsequent preclinical and clinical evaluation.[1][3]

This guide provides a comprehensive framework for the cross-validation of analytical data for this compound derivatives. We will delve into the causality behind experimental choices, present detailed protocols for key analytical techniques, and demonstrate how to synthesize disparate data streams into a cohesive, validated dossier. This approach is grounded in the principles outlined by international regulatory bodies, ensuring the generation of a robust and defensible data package.[4][5]

The Cross-Validation Workflow: An Integrated Approach

A successful analytical strategy relies on the interplay between different techniques, where each method provides a unique piece of the puzzle. The data from these methods must be congruent, collectively confirming the molecule's identity and purity.

CrossValidationWorkflow cluster_synthesis Compound Synthesis cluster_primary Primary Characterization Suite cluster_orthogonal Orthogonal Cross-Validation Methods cluster_final Final Data Package SynthesizedCompound Synthesized This compound Derivative HPLC HPLC-DAD (Purity & Impurity Profile) SynthesizedCompound->HPLC Purity Check LCMS LC-MS (Molecular Weight) SynthesizedCompound->LCMS Identity Check NMR NMR (1H, 13C, 19F) (Structural Elucidation) SynthesizedCompound->NMR Structure Check GCMS GC-MS (Volatile Impurities) HPLC->GCMS Orthogonal Purity Comparison FinalReport Validated Certificate of Analysis (CoA) HPLC->FinalReport CHN Elemental Analysis (CHN) (Empirical Formula) LCMS->CHN Formula Confirmation LCMS->FinalReport FTIR FTIR (Functional Groups) NMR->FTIR Structural Congruence NMR->FinalReport GCMS->FinalReport CHN->FinalReport FTIR->FinalReport

Caption: Integrated workflow for analytical cross-validation.

Part 1: The Primary Characterization Suite

This suite of analyses forms the foundation of the compound's identity and purity assessment.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

Expertise & Causality: Reversed-phase HPLC (RP-HPLC) is the workhorse for purity analysis of moderately polar organic molecules like our target compound. The C18 stationary phase provides excellent hydrophobic retention for the pyridine core, while a gradient elution with acetonitrile and water ensures sharp peaks for both the main compound and any potential impurities with different polarities. A Diode-Array Detector (DAD) is crucial; it not only quantifies peaks but also provides UV spectra across the peak. This allows for peak purity assessment, where the spectra at the upslope, apex, and downslope of a peak are compared to detect co-eluting impurities.[6]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • HPLC System Configuration:

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

    • Column Temperature: 40 °C.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • DAD Wavelength: 254 nm (primary), with spectra collected from 200-400 nm.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the this compound derivative.

    • Dissolve in 1 mL of 50:50 Acetonitrile:Water to create a 1 mg/mL stock solution.

  • Gradient Elution Program:

    • 0-1 min: 5% B

    • 1-8 min: Gradient from 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B (equilibration)

Liquid Chromatography-Mass Spectrometry (LC-MS)

Expertise & Causality: LC-MS is the definitive technique for confirming molecular weight. By coupling the HPLC separation with a mass spectrometer (e.g., a Quadrupole or Time-of-Flight analyzer), we can obtain the mass-to-charge ratio (m/z) of the eluting peak corresponding to our target compound. For a novel amine, Electrospray Ionization (ESI) in positive mode is the ideal choice, as the amine group is readily protonated ([M+H]+), yielding a clear molecular ion.

  • LC System: Utilize the same HPLC method as described in section 1.1.

  • MS System Configuration:

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Scan Range: 100-1000 m/z.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

  • Data Analysis:

    • Extract the mass spectrum from the main chromatographic peak.

    • Identify the [M+H]+ ion and confirm that its m/z value corresponds to the calculated molecular weight of the this compound derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is unparalleled for unambiguous structural elucidation. For a this compound derivative, a suite of NMR experiments is required.

  • ¹H NMR: Confirms the presence and connectivity of protons (e.g., ethoxy group, aromatic protons).

  • ¹³C NMR: Identifies all unique carbon environments.

  • ¹⁹F NMR: Directly observes the fluorine atom, which is highly sensitive and provides a clean signal.[7][8][9][10] The chemical shift is highly diagnostic of the fluorine's electronic environment.

  • 2D NMR (COSY, HSQC, HMBC): Establishes the complete bonding framework by correlating protons to each other (COSY) and to their attached carbons (HSQC) and multi-bond neighbors (HMBC).

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Spectrometer: Use a ≥400 MHz spectrometer.

  • Acquisition:

    • Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F{¹H} 1D spectra.

    • Acquire 2D gCOSY, gHSQC, and gHMBC spectra.

  • Data Analysis:

    • Assign all proton and carbon signals based on chemical shifts, coupling constants, and 2D correlations.

    • Confirm that the assigned structure is fully consistent with all observed NMR data, including the ¹⁹F chemical shift and any H-F or C-F couplings.

Part 2: Orthogonal Cross-Validation Methods

Orthogonal methods use different scientific principles to measure the same or related attributes, providing a powerful cross-check on the primary data.[11][12][13]

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Causality: While HPLC is the primary tool for purity, GC-MS serves as an excellent orthogonal method, particularly for identifying volatile or semi-volatile impurities that may not be well-resolved by LC.[14][15][16][17][18] It separates compounds based on boiling point and polarity using a different stationary phase than RP-HPLC. This provides a truly different selectivity, ensuring that no impurities are hiding under the main HPLC peak.[15][16]

  • GC System Configuration:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Oven Program: Start at 50 °C (hold 2 min), ramp to 300 °C at 20 °C/min, hold for 5 min.

  • MS System Configuration:

    • Ionization: Electron Ionization (EI), 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: 40-550 amu.

  • Sample Preparation: Prepare a ~1 mg/mL solution in a suitable volatile solvent like Dichloromethane or Ethyl Acetate.

  • Data Analysis: Compare the purity value obtained by GC (% area) with the HPLC result. Identify any additional peaks by comparing their mass spectra to libraries (e.g., NIST).

Elemental Analysis (CHN)

Expertise & Causality: Elemental analysis provides a fundamental cross-validation of the molecular formula derived from mass spectrometry and NMR.[19][20] It measures the mass percentage of Carbon, Hydrogen, and Nitrogen in the compound. The experimental percentages must align with the theoretical percentages calculated from the proposed molecular formula, typically within a ±0.4% tolerance.[21][22] This confirms the compound's elemental composition and provides strong evidence against the presence of significant non-volatile, non-UV-active impurities (like inorganic salts).

  • Instrumentation: Use a calibrated CHN elemental analyzer.

  • Sample Preparation: Accurately weigh 1-2 mg of the highly pure, dried compound into a tin capsule.

  • Analysis: Combust the sample at high temperature (≥900 °C) in a stream of oxygen. The resulting CO₂, H₂O, and N₂ gases are separated and quantified by thermal conductivity detection.

  • Calculation: Compare the experimentally determined weight percentages of C, H, and N with the theoretical values.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR confirms the presence of key functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations.[23] For our target molecule, FTIR provides orthogonal confirmation of the structure determined by NMR. We expect to see characteristic stretches for the N-H bonds of the primary amine, C-H bonds (aromatic and aliphatic), the C-N bond, the C-O bond of the ether, and vibrations associated with the substituted pyridine ring.[24][25][26]

  • Instrumentation: Use an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or prepare a KBr pellet.[23]

  • Sample Preparation (ATR): Place a small amount of the solid powder directly onto the ATR crystal and apply pressure.

  • Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹, co-adding at least 16 scans for a good signal-to-noise ratio.

  • Data Analysis: Identify the key vibrational frequencies and match them to the expected functional groups.

Part 3: Data Synthesis and Comparative Analysis

The trustworthiness of the analytical data package comes from the convergence of all results.[1] The following tables illustrate how data from a hypothetical batch of a this compound derivative (Molecular Formula: C₇H₉FN₂O) would be presented and compared.

Comparative Data Tables

Table 1: Identity Confirmation

Analytical Technique Parameter Expected Result Observed Result Conclusion
LC-MS (ESI+) [M+H]⁺ 171.07 m/z 171.08 m/z Consistent
NMR Spectroscopy ¹H, ¹³C, ¹⁹F, 2D Spectra Structure Confirmed All correlations match proposed structure Consistent

| Elemental Analysis | % Composition | C: 49.41, H: 5.33, N: 16.46 | C: 49.35, H: 5.38, N: 16.41 | Consistent |

Table 2: Purity Cross-Validation

Analytical Technique Principle of Separation Purity (% Area) Comments
HPLC-DAD Hydrophobicity (Reversed-Phase) 99.8% No co-eluting impurities detected by DAD.

| GC-MS | Volatility / Boiling Point | 99.7% | Confirms absence of volatile impurities. |

Table 3: Functional Group Confirmation (FTIR)

Vibrational Mode Expected Wavenumber (cm⁻¹) Observed Peak (cm⁻¹) Functional Group
N-H Stretch (asymmetric & symmetric) 3450-3250 3420, 3335 Primary Amine (-NH₂)
C-H Stretch (Aromatic) 3100-3000 3085 Pyridine Ring C-H
C-H Stretch (Aliphatic) 3000-2850 2980, 2925 Ethoxy (-OCH₂CH₃)
C=C, C=N Stretch (Aromatic) 1600-1450 1595, 1510, 1475 Pyridine Ring
C-O Stretch (Ether) 1260-1000 1245 Aryl-Alkyl Ether

| C-F Stretch | 1400-1000 | 1180 | Fluoro-Aromatic |

DataConvergence Compound Final Compound Characterization HPLC Purity >99.5% (HPLC) Compound->HPLC supports GCMS Purity >99.5% (GC-MS) Compound->GCMS supports LCMS Correct MW (LC-MS) Compound->LCMS supports NMR Correct Structure (NMR) Compound->NMR supports CHN Correct Formula (CHN) Compound->CHN supports FTIR Correct Groups (FTIR) Compound->FTIR supports

Caption: Convergence of orthogonal analytical data.

Conclusion

The cross-validation of analytical data is a dynamic and essential process in the development of novel pharmaceutical candidates like this compound derivatives. By employing a suite of primary characterization techniques (HPLC, LC-MS, NMR) and challenging those results with orthogonal methods (GC-MS, Elemental Analysis, FTIR), we build a robust, multi-faceted understanding of the new chemical entity. This integrated approach, where each piece of data corroborates the others, is the gold standard for ensuring data integrity, meeting stringent regulatory expectations, and ultimately, enabling the confident progression of new medicines from the laboratory to the clinic.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Ethoxy-5-fluoropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of 6-Ethoxy-5-fluoropyridin-3-amine (CAS No. 886372-67-4). As a substituted aminopyridine, this compound warrants careful handling due to the known toxicological profiles of related structures. This guide is designed for researchers and drug development professionals, emphasizing the scientific rationale behind each procedural step to ensure a self-validating system of laboratory safety.

Foundational Hazard Assessment

While comprehensive toxicological data for this compound is not extensively published, a robust safety plan can be constructed by analyzing its structure and data from analogous compounds. Aminopyridines as a class are recognized for their acute toxicity and are readily absorbed through the skin and gastrointestinal tract.[1] Compounds like 2-Amino-5-fluoropyridine and 3-Aminopyridine are classified as causing skin and eye irritation, and are harmful if swallowed, inhaled, or in contact with skin.[2][3] Therefore, it is imperative to treat this compound as a substance with a similar hazard profile.

Inferred Hazards:

  • Acute Toxicity: Potential for harm if swallowed, inhaled, or absorbed through the skin.

  • Skin and Eye Irritation: Likely to cause irritation or serious damage upon contact.[2][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory system.

All handling procedures must be designed to mitigate these risks through a combination of engineering controls and appropriate personal protective equipment (PPE).

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is the final and critical barrier between the researcher and the chemical. The following recommendations are based on a risk assessment that assumes the potential for incidental contact, splashes, and aerosol generation during routine laboratory procedures such as weighing, dissolution, and transfer.

PPE CategorySpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety goggles. A face shield should be worn over goggles during procedures with a high splash risk (e.g., pouring large volumes).[5]Protects against splashes of liquids and airborne particles. Safety glasses alone are insufficient. Goggles provide a seal around the eyes, and a face shield protects the entire face.[5][6]
Hand Protection Double-gloving with powder-free nitrile gloves.[5][7]Aminopyridines can be absorbed dermally.[1] Double-gloving provides an extra layer of protection against tears and permeation. Nitrile offers good chemical resistance for incidental contact. Gloves should be changed immediately if contamination is suspected.[7]
Body Protection Chemical-resistant lab coat with long sleeves and tight cuffs.Provides a removable barrier to protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) is required if handling the solid outside of a certified chemical fume hood or if aerosol generation is likely.[8]Minimizes the risk of inhaling fine powders or aerosols, a primary route of exposure for toxic compounds.[8] All work with the solid compound should ideally be performed within a fume hood to eliminate this risk.[2]

Operational and Disposal Plans

A safe protocol extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from receipt to disposal.

Step-by-Step Safe Handling Protocol
  • Preparation: Before handling the compound, ensure a chemical fume hood is operational. Designate a specific area for the work and ensure an eyewash station and safety shower are accessible.

  • Donning PPE: Put on all required PPE as detailed in Section 2 and visualized in the workflow diagram below.

  • Weighing: Conduct all weighing of the solid compound within the chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust.

  • Dissolution/Transfer: When adding the compound to solvents or reaction vessels, perform the transfer slowly and carefully to avoid splashing. Use a spatula for solids and appropriate glassware for liquids.

  • Post-Handling: After completing the work, decontaminate the work surface. Carefully remove PPE, avoiding contact with potentially contaminated outer surfaces.

  • Hand Washing: Always wash hands thoroughly with soap and water after removing gloves.[2][9]

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Isolate: Prevent the spread of the material. For solid spills, avoid generating dust.[8]

  • Protect: Don the appropriate PPE, including respiratory protection if not already worn.

  • Contain & Clean: Cover the spill with an absorbent material like vermiculite or sand. Carefully sweep the material into a labeled, sealed container for hazardous waste.[2][8] Do not allow the chemical to enter drains.[8]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[2][9]

    • Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation occurs.[9][10]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][9]

    • Ingestion: Do NOT induce vomiting. Call a poison control center or physician immediately.[9]

Chemical Waste Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

  • Segregation: Do not mix this waste with other waste streams unless approved by your institution's Environmental Health & Safety (EHS) department.[11]

  • Containerization: Collect all waste, including excess reagent, contaminated gloves, pipette tips, and absorbent materials, in a designated, leak-proof, and clearly labeled hazardous waste container.[8][11]

  • Disposal: The container must remain closed except when adding waste.[11] Arrange for pickup and disposal by a licensed chemical waste contractor in accordance with all local, state, and federal regulations.

PPE Workflow Visualization

Properly donning and doffing PPE is critical to prevent cross-contamination. The following workflow illustrates the correct sequence.

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) d1 1. Lab Coat d2 2. Respirator (if required) d1->d2 d3 3. Goggles & Face Shield d2->d3 d4 4. Inner Gloves d3->d4 d5 5. Outer Gloves (over cuffs) d4->d5 f1 1. Outer Gloves f2 2. Lab Coat & Inner Gloves (peel off together) f1->f2 f3 3. Face Shield & Goggles f2->f3 f4 4. Respirator (if used) f3->f4 f5 5. Wash Hands f4->f5

Caption: Workflow for Donning and Doffing PPE to Minimize Contamination.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Ethoxy-5-fluoropyridin-3-amine
Reactant of Route 2
6-Ethoxy-5-fluoropyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.